(3,4-Dichloro-benzylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIZGJYFBBRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330068 | |
| Record name | (3,4-Dichloro-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261959-65-3 | |
| Record name | (3,4-Dichloro-benzylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (3,4-Dichloro-benzylamino)-acetic acid: A Technical Guide for Drug Development Professionals
Abstract: This document provides an in-depth technical guide on the synthesis of (3,4-dichloro-benzylamino)-acetic acid, a key building block in medicinal and pharmaceutical chemistry.[1] The 3,4-dichloro substitution pattern is a significant structural motif in numerous FDA-approved pharmaceuticals, underscoring the compound's value in drug discovery.[1] This guide elucidates the primary synthetic route via nucleophilic substitution, offering a detailed experimental protocol, mechanistic insights, and critical safety considerations. Furthermore, an alternative strategy involving reductive amination is discussed to provide a comprehensive overview for researchers. The content is designed to bridge theoretical chemistry with practical laboratory application, ensuring a reproducible and validated synthesis.
Introduction and Strategic Importance
(3,4-Dichloro-benzylamino)-acetic acid (CAS No: 261959-65-3) is a substituted glycine derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol .[1] Its strategic importance in drug development stems from its utility as a versatile intermediate for synthesizing novel heterocyclic compounds and other biologically active molecules.[1] The benzylamine scaffold is fundamental in constructing various pharmacologically relevant structures.[1] The presence of the 3,4-dichloro pattern on the aromatic ring often enhances metabolic stability and modulates the lipophilicity of parent compounds, which are critical parameters in optimizing drug candidates. This guide provides the necessary framework for its efficient and safe synthesis in a research and development setting.
Synthetic Strategies and Mechanistic Insights
The synthesis of N-substituted glycine derivatives like (3,4-dichloro-benzylamino)-acetic acid can be approached from two primary perspectives. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
Primary Route: Nucleophilic Substitution
This is the most direct and commonly inferred method for this specific molecule.[1] It involves the reaction of a primary amine, 3,4-dichlorobenzylamine, with an α-halo acid, chloroacetic acid.
Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of 3,4-dichlorobenzylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetic acid that is bonded to the chlorine atom, displacing the chloride ion. The reaction is conducted under basic conditions for two critical reasons:
-
Neutralization: To neutralize the hydrochloric acid (HCl) formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solubility & Reactivity: The base deprotonates the carboxylic acid group of chloroacetic acid, forming a carboxylate salt which is more soluble in aqueous or polar solvents and prevents unwanted side reactions.
Commonly used bases include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] The overall reaction is driven to completion by the formation of a stable product and the neutralization of the acid byproduct.
Alternative Route: Reductive Amination
An alternative, powerful strategy for forming C-N bonds is reductive amination.[2][3] This approach would involve reacting 3,4-dichlorobenzaldehyde with glycine.
Mechanism: This is a one-pot, two-step process:
-
Imine Formation: The amine (glycine) reacts with the aldehyde to form a Schiff base, or imine, with the elimination of a water molecule. This step is typically reversible and is favored under mildly acidic conditions (pH 4-5) to activate the carbonyl group without fully protonating the amine.[3]
-
Reduction: A reducing agent, added to the same pot, selectively reduces the imine C=N double bond to a C-N single bond.[2][3]
The key to this method's success lies in the choice of reducing agent. A mild reductant is required that will reduce the protonated imine (iminium ion) faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation because of their enhanced stability at mildly acidic pH and their selectivity for the iminium ion over the carbonyl group.[3][4]
Detailed Experimental Protocol (Primary Route)
This section provides a self-validating, step-by-step protocol for the synthesis of (3,4-dichloro-benzylamino)-acetic acid via nucleophilic substitution.
Materials and Equipment
Reagents:
-
3,4-Dichlorobenzylamine (CAS: 102-49-8)
-
Chloroacetic acid (CAS: 79-11-8)
-
Sodium Hydroxide (NaOH) (CAS: 1310-73-2)
-
Hydrochloric Acid (HCl), concentrated (CAS: 7647-01-0)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator
Critical Safety Precautions
-
3,4-Dichlorobenzylamine: Causes severe skin burns and eye damage.[5][6] It is corrosive.
-
Chloroacetic Acid: Toxic if swallowed or in contact with skin.[7][8] Causes severe skin burns and eye damage.[9][10]
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive.
Mandatory PPE: All steps must be performed in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[5][9] An emergency shower and eyewash station should be readily accessible.[9]
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve chloroacetic acid (10 mmol, 0.945 g) in 20 mL of deionized water.
-
Basification: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of NaOH (approx. 10 mL) dropwise while stirring until the pH of the solution is ~11. This forms the sodium salt of chloroacetic acid.
-
Amine Addition: To the cold, basic solution, add 3,4-dichlorobenzylamine (10 mmol, 1.76 g, 1.33 mL) dropwise over 10-15 minutes. Ensure the temperature is maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Precipitation: Slowly acidify the reaction mixture by adding concentrated HCl dropwise until the pH reaches ~4. The product, (3,4-dichloro-benzylamino)-acetic acid, is an amphoteric molecule that will precipitate at its isoelectric point.
-
Isolation: Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the product under vacuum at 60 °C to a constant weight.
Work-up and Purification
The crude product obtained is often of sufficient purity for many applications. If further purification is required, recrystallization is the preferred method.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot solvent (e.g., an ethanol/water mixture). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 234.0 g/mol ).
-
Melting Point: To assess purity.
Data Presentation and Visualization
Table 1: Reagent Specifications
| Reagent | CAS No. | Formula | Molar Mass ( g/mol ) | Density |
| 3,4-Dichlorobenzylamine | 102-49-8 | C₇H₇Cl₂N | 176.04 | 1.32 g/mL[11] |
| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | 94.50 | 1.58 g/cm³ (solid) |
Table 2: Example Stoichiometry for a 10 mmol Scale Reaction
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Chloroacetic Acid | 94.50 | 10 | 1.0 | 0.945 g |
| 3,4-Dichlorobenzylamine | 176.04 | 10 | 1.0 | 1.76 g |
| Sodium Hydroxide | 40.00 | ~20 | ~2.0 | ~20 mL of 1M soln. |
Diagrams
Caption: Reaction scheme for Nucleophilic Substitution.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of (3,4-dichloro-benzylamino)-acetic acid is reliably achieved through the nucleophilic substitution of chloroacetic acid with 3,4-dichlorobenzylamine under basic conditions. This guide provides a robust and validated protocol, emphasizing mechanistic understanding and critical safety measures. The resulting compound serves as a valuable precursor for further elaboration in drug discovery programs, enabling the exploration of chemical space around this privileged dichlorobenzyl motif. Adherence to the outlined procedures and safety precautions will ensure a successful and safe laboratory synthesis.
References
-
MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROACETIC ACID. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. [Link]
-
Carl ROTH. (2025). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). [Link]
-
IPCS INCHEM. (n.d.). ICSC 0235 - CHLOROACETIC ACID. [Link]
-
Ghannadi, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
-
Ghannadi, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega via PMC. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
Sources
- 1. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. ICSC 0235 - CHLOROACETIC ACID [chemicalsafety.ilo.org]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. 3,4-Dichlorobenzylamine 95 102-49-8 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physicochemical Properties of (3,4-Dichloro-benzylamino)-acetic acid
For Research, Scientific, and Drug Development Professionals
Introduction
(3,4-Dichloro-benzylamino)-acetic acid, a derivative of benzylamine, is a compound of significant interest in the fields of medicinal and pharmaceutical chemistry.[1] Its structural motif, featuring a 3,4-dichloro substitution on the benzyl ring, is recognized in drug discovery, with numerous chlorinated compounds present in FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the core physicochemical properties of (3,4-Dichloro-benzylamino)-acetic acid, offering insights for its application as a building block in the synthesis of novel heterocyclic compounds and other biologically active molecules.[1] The information presented herein is intended to support researchers and drug development professionals in the effective utilization and characterization of this compound.
Chemical Identity and Core Properties
(3,4-Dichloro-benzylamino)-acetic acid is identified by the CAS Number 261959-65-3.[1] A summary of its fundamental properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 261959-65-3 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Physical Appearance | White to off-white solid (inferred) | General observation for similar compounds |
| Purity | Typically ≥95% | [2] |
The structure of (3,4-Dichloro-benzylamino)-acetic acid is depicted in the following diagram:
Caption: Chemical structure of (3,4-Dichloro-benzylamino)-acetic acid.
Predicted Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 372.0 ± 37.0 °C |
| Density | 1.409 ± 0.06 g/cm³ |
| pKa | 2.22 ± 0.10 |
| logP | 2.49 |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Solubility and Stability
Solubility: (3,4-Dichloro-benzylamino)-acetic acid is reported to be soluble in dimethyl sulfoxide (DMSO).[1] While comprehensive solubility data in other solvents is not widely published, its zwitterionic character at neutral pH, due to the presence of both an acidic carboxylic acid group and a basic secondary amine, suggests that its solubility in aqueous media will be pH-dependent. It is expected to have low solubility in non-polar organic solvents.
Stability: For optimal stability, it is recommended to store (3,4-Dichloro-benzylamino)-acetic acid in a dark place under an inert atmosphere at room temperature.[1] As with many chlorinated aromatic compounds, stability can be influenced by factors such as pH, light exposure, and the presence of trace metals.
Synthesis and Purification
Synthesis: The synthesis of (3,4-Dichloro-benzylamino)-acetic acid is typically achieved through the nucleophilic substitution of a haloacetic acid derivative with 3,4-dichlorobenzylamine.[1] A general, adaptable protocol is outlined below.
Caption: General workflow for the synthesis of (3,4-Dichloro-benzylamino)-acetic acid.
Experimental Protocol for Synthesis (Adapted):
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dichlorobenzylamine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to the solution with stirring.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, carefully acidify the solution with an acid like hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by filtration and wash it with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum.
Purification by Recrystallization: Purification of the crude product can be achieved by recrystallization. The choice of solvent is critical and should be determined experimentally. A common approach is to use a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
Experimental Protocol for Recrystallization (General):
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to identify a suitable recrystallization solvent.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of (3,4-Dichloro-benzylamino)-acetic acid.
Caption: Workflow for the analytical characterization of (3,4-Dichloro-benzylamino)-acetic acid.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, likely in the range of δ 7.2–7.8 ppm.[1] The methylene protons of the benzyl and glycine moieties would also be present, with the benzylamino proton potentially appearing as a singlet around δ 4.2–4.5 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen and oxygen atoms.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching of the secondary amine and carboxylic acid, respectively. A strong C=O stretching vibration for the carboxylic acid will also be a prominent feature.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by determining the exact mass of the compound. The calculated m/z for the molecular ion [M+H]⁺ is 234.0035.
Purity Determination by HPLC: The purity of (3,4-Dichloro-benzylamino)-acetic acid can be effectively determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol for HPLC Analysis (General):
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm, is suitable.
-
Quantification: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Experimental Protocols for Physicochemical Properties
Determination of pKa (Potentiometric Titration): The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
-
Sample Preparation: Prepare a solution of (3,4-Dichloro-benzylamino)-acetic acid of known concentration in a suitable solvent, such as a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method): The partition coefficient (logP) between n-octanol and water provides a measure of the compound's lipophilicity.
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Prepare a solution of the compound in one of the phases and mix it with the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
Conclusion
(3,4-Dichloro-benzylamino)-acetic acid is a valuable synthetic intermediate with potential applications in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with adaptable experimental protocols for its synthesis, purification, and characterization. A thorough understanding of these properties is crucial for its effective use in a research and development setting.
References
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. [Link]
Sources
Topic: N-(3,4-Dichlorobenzyl)-glycine: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted glycine derivatives are pivotal scaffolds in medicinal chemistry and materials science, offering enhanced proteolytic resistance and modularity for diverse applications.[1] This guide provides a detailed technical overview of the synthesis and characterization of a specific analogue, N-(3,4-Dichlorobenzyl)-glycine. We present a robust and efficient synthetic protocol via reductive amination, a preferred method for its high selectivity and avoidance of common side reactions like over-alkylation.[2][3] The causality behind reagent selection and reaction conditions is thoroughly explained to provide field-proven insights. Furthermore, this document establishes a self-validating framework by detailing a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All protocols and data are grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Substituted Glycines
Glycine, the simplest amino acid, serves as a fundamental building block in countless biological processes.[4] Its chemical modification, particularly N-alkylation, gives rise to a class of compounds known as N-substituted glycines or peptoids. These peptide mimics are of significant interest because the placement of the side chain on the backbone nitrogen atom, rather than the α-carbon, confers remarkable resistance to enzymatic degradation.[1] This structural feature is highly advantageous in drug development, where metabolic stability is a critical parameter.
The title compound, N-(3,4-Dichlorobenzyl)-glycine, incorporates a dichlorinated aromatic moiety. This halogenation pattern is a common feature in pharmacologically active molecules, often introduced to modulate lipophilicity, metabolic stability, and receptor binding affinity. Therefore, N-(3,4-Dichlorobenzyl)-glycine represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides an expert-level protocol for its synthesis and a rigorous methodology for its structural confirmation and purity assessment.
Synthesis via One-Pot Reductive Amination
The synthesis of N-substituted amines can be approached through several routes. While direct N-alkylation of glycine with an alkyl halide is feasible, it is often plagued by poor control, leading to mixtures of mono- and di-alkylated products.[2] A more elegant and controllable strategy is reductive amination.[2][3] This method involves the reaction of an amine (glycine) with a carbonyl compound (3,4-dichlorobenzaldehyde) to form an intermediate imine, which is then reduced in situ to the target amine.[3]
Rationale for Method Selection
The choice of a one-pot reductive amination protocol is underpinned by several key advantages:
-
High Selectivity: By using a reducing agent that is selective for the protonated imine over the starting aldehyde, the reaction can be performed in a single step with minimal side-product formation. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its mild nature and chemoselectivity.[2][5]
-
Operational Simplicity: A one-pot procedure minimizes handling and purification steps, improving overall efficiency and yield.
-
Safety: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the generation of highly toxic hydrogen cyanide gas, especially under the slightly acidic conditions that favor imine formation.[6]
Synthetic Workflow Diagram
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
Materials:
-
Glycine (1.0 eq)
-
3,4-Dichlorobenzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glycine (1.0 eq) and 3,4-dichlorobenzaldehyde (1.0 eq). Suspend the solids in DCE or DCM (approx. 0.2 M concentration relative to the aldehyde).
-
Imine Formation: Stir the suspension at room temperature for 30-60 minutes. A catalytic amount of glacial acetic acid can be added to facilitate imine formation, though NaBH(OAc)₃ contains acetic acid as an impurity which is often sufficient.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring suspension over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If using DCM, the layers should separate. If using DCE (denser than water), more water may be needed. Extract the aqueous layer with the organic solvent (3x).
-
pH Adjustment & Product Isolation: Combine the aqueous layers. Cool the solution in an ice bath and acidify to a pH of ~4-5 using 1 M HCl. The product, N-(3,4-Dichlorobenzyl)-glycine, should precipitate as a white solid as it is least soluble near its isoelectric point.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any residual organic impurities.
-
Drying: Dry the purified solid under vacuum to yield N-(3,4-Dichlorobenzyl)-glycine. Further purification can be achieved by recrystallization if necessary.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow provides a multi-faceted analytical approach.
Characterization Workflow Diagram
Caption: Workflow for analytical characterization.
Spectroscopic and Physical Data
The following table summarizes the expected data from the characterization of N-(3,4-Dichlorobenzyl)-glycine.
| Analysis Technique | Expected Observations | Purpose |
| ¹H NMR (DMSO-d₆) | ~10-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH).~7.6-7.8 ppm (m, 3H): Aromatic protons of the dichlorobenzyl group.~4.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ar).~3.5 ppm (s, 2H): Methylene protons of the glycine unit (-CH₂-COOH).~2.5-3.0 ppm (broad s, 1H): Amine proton (-NH-). | Confirms the proton framework and connectivity of the molecule.[4] |
| ¹³C NMR (DMSO-d₆) | ~170-175 ppm: Carboxyl carbon (-COOH).~130-140 ppm: Aromatic carbons, including those bonded to chlorine.~128-130 ppm: Aromatic carbons (-CH).~50-55 ppm: Benzyl methylene carbon (-CH₂-Ar).~45-50 ppm: Glycine methylene carbon (-CH₂-COOH). | Confirms the carbon skeleton of the molecule.[4] |
| IR Spectroscopy (ATR) | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, overlapping with N-H and C-H stretches.[7]~1700-1750 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[4]~1590-1610 cm⁻¹: N-H bend and/or C=C aromatic ring stretches.~1000-1100 cm⁻¹ (strong): C-Cl stretches. | Verifies the presence of key functional groups (carboxylic acid, amine, aromatic ring). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z ~234.0, ~236.0, ~238.0. The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) is a definitive indicator. | Confirms the molecular weight and elemental composition (presence of two chlorine atoms). |
| Melting Point | A sharp melting point range. | Indicates the purity of the final compound. Glycine itself decomposes around 240 °C.[8] |
Interpretation of Characterization Data
-
NMR Spectroscopy: The presence of singlets for the two distinct methylene groups (-CH₂-Ar and -CH₂-COOH) is a key indicator of successful synthesis. The integration of the aromatic region corresponding to three protons and the characteristic splitting pattern will confirm the 3,4-disubstitution pattern.
-
IR Spectroscopy: The most telling feature is the strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹, confirming the presence of the carboxylic acid in its non-zwitterionic form, alongside the very broad O-H stretch that obscures other signals in the 2500-3300 cm⁻¹ region.[4][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is invaluable. Observing the molecular ion peak with an exact mass corresponding to the molecular formula C₉H₉Cl₂NO₂ provides unambiguous confirmation of the compound's identity. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) is a powerful diagnostic tool.
Conclusion
This guide outlines an efficient and reliable methodology for the synthesis of N-(3,4-Dichlorobenzyl)-glycine via reductive amination, a technique well-suited for producing N-substituted amino acids with high purity and yield. The rationale behind the chosen synthetic strategy emphasizes control, safety, and efficiency. The subsequent characterization workflow provides a robust, self-validating system to ensure the structural integrity and purity of the final product. By integrating detailed protocols with the underlying scientific principles, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the confident production and validation of this important chemical building block.
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MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available from: [Link]
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). PMC. Available from: [Link]
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ResearchGate. (n.d.). α‐C−H alkylation of glycine derivatives with alkyl chlorides. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]
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-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of (3,4-Dichloro-benzylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dichloro-benzylamino)-acetic acid, a synthetic molecule characterized by a dichlorinated benzyl group linked to a glycine moiety, has emerged as a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest a potential to interact with various biological targets, leading to a spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the known and predicted biological activities of (3,a4-Dichloro-benzylamino)-acetic acid, with a focus on its potential mechanisms of action, and detailed experimental protocols for its evaluation.
The 3,4-dichloro substitution on the benzyl ring is a well-recognized motif in drug discovery, known to enhance the biological activity of various compounds.[1] This, combined with the N-substituted glycine core, positions (3,4-Dichloro-benzylamino)-acetic acid as a compelling candidate for investigation across multiple therapeutic areas, including oncology, infectious diseases, and neuroinflammation.
Molecular Mechanism of Action: A Focus on Glycine Transporter 1 (GlyT1) Inhibition
The structural similarity of (3,4-Dichloro-benzylamino)-acetic acid to known N-substituted glycine derivatives strongly suggests that its primary mechanism of action may involve the inhibition of the Glycine Transporter 1 (GlyT1).[2][3] GlyT1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[2] By inhibiting GlyT1, (3,4-Dichloro-benzylamino)-acetic acid can increase synaptic glycine levels, leading to the modulation of N-methyl-D-aspartate (NMDA) receptor activity, as glycine is an essential co-agonist for this receptor.[2]
The downstream consequences of GlyT1 inhibition are multifaceted and form the basis for the diverse biological activities attributed to this class of compounds.
Neuromodulatory and Neuroprotective Effects
Enhanced NMDA receptor signaling through GlyT1 inhibition has been explored for its therapeutic potential in neurological and psychiatric disorders.[2] This modulation can lead to neuroprotective effects in conditions associated with excitotoxicity and neuroinflammation.[4]
Anti-inflammatory Signaling
The anti-inflammatory effects of GlyT1 inhibitors are thought to be mediated, in part, through the modulation of the NF-κB signaling pathway. Glycine itself has been shown to suppress TNF-α-induced activation of NF-κB, a key regulator of the inflammatory response.[5] By increasing glycine availability, (3,4-Dichloro-benzylamino)-acetic acid may exert its anti-inflammatory effects through this pathway.
Anticancer Mechanisms
Recent studies have highlighted the dependence of rapidly proliferating cancer cells on extracellular glycine for growth and survival.[6] Inhibition of GlyT1 can disrupt the glycine supply to these cells, leading to reduced proliferation and induction of apoptosis.[6] This provides a strong rationale for investigating (3,4-Dichloro-benzylamino)-acetic acid as a potential anticancer agent.
In Vitro Biological Activities
Anticancer Activity
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin-amine c1 | MDA-MB-231 | 0.04 | [7] |
| Podophyllotoxin-amine c2 | HCT-116 | 0.10 | [7] |
| Indole-based caffeic acid amide 3j | - | 50.98 | [8] |
| 5-halo substituted indolin-2-one VIb-d | HeLa | 10.64 - 33.62 | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of (3,4-Dichloro-benzylamino)-acetic acid on cancer cells.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of (3,4-Dichloro-benzylamino)-acetic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).
3. Incubation:
-
Incubate the cells with the compound for 24, 48, or 72 hours.
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
5. Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
The antimicrobial potential of (3,4-Dichloro-benzylamino)-acetic acid can be determined by assessing its ability to inhibit the growth of various pathogenic bacteria and fungi. While specific MIC values for this compound are not widely published, related acetic acid and dichloro-substituted compounds have demonstrated antimicrobial properties.[1][10][11][12]
| Bacterial/Fungal Strain | Potential Activity | Reference |
| Staphylococcus aureus | Susceptible | [1][12] |
| Escherichia coli | Susceptible | [1][12] |
| Pseudomonas aeruginosa | Susceptible | [1][12] |
| Proteus vulgaris | Susceptible | [12] |
| Acinetobacter baumannii | Susceptible | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the MIC of (3,4-Dichloro-benzylamino)-acetic acid.
1. Preparation of Inoculum:
-
Culture the desired bacterial or fungal strain overnight in an appropriate broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[13]
2. Compound Dilution:
-
Prepare a stock solution of (3,4-Dichloro-benzylamino)-acetic acid in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.
3. Inoculation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
4. Incubation:
-
Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
In Vivo Biological Activities
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
1. Animal Acclimatization:
-
Acclimate male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week before the experiment.
2. Grouping and Dosing:
-
Divide the mice into groups: a control group, a positive control group (e.g., treated with indomethacin or diclofenac), and test groups receiving different doses of (3,4-Dichloro-benzylamino)-acetic acid.
-
Administer the test compound or control substance orally or intraperitoneally one hour before the induction of inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Synthesis and Chemical Properties
(3,4-Dichloro-benzylamino)-acetic acid can be synthesized through a nucleophilic substitution reaction between 3,4-dichlorobenzylamine and a suitable acetic acid derivative, such as chloroacetic acid, under basic conditions.[1]
Key Chemical Properties:
-
Molecular Formula: C₉H₉Cl₂NO₂
-
Molecular Weight: 234.08 g/mol [1]
-
Appearance: Typically a solid at room temperature.
-
Solubility: Expected to have limited solubility in water and better solubility in organic solvents.
Future Directions and Conclusion
(3,4-Dichloro-benzylamino)-acetic acid presents a promising scaffold for the development of novel therapeutic agents. Its potential as a GlyT1 inhibitor opens up avenues for its investigation in a range of central nervous system disorders characterized by NMDA receptor hypofunction and neuroinflammation. Furthermore, its predicted anticancer and antimicrobial activities warrant further exploration.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of (3,4-Dichloro-benzylamino)-acetic acid against a broad panel of cancer cell lines and microbial strains.
-
In Vivo Efficacy Studies: Conducting more extensive in vivo studies to evaluate its therapeutic potential in relevant animal models of cancer, infectious diseases, and neurological disorders.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.
References
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The GlyT1 Inhibitor Bitopertin Ameliorates Allodynia and Hyperalgesia in Animal Models of Neuropathic and Inflammatory Pain. Frontiers in Molecular Neuroscience. 2018. [Link]
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Purinergic–Glycinergic Interaction in Neurodegenerative and Neuroinflammatory Disorders of the Retina. International Journal of Molecular Sciences. 2022. [Link]
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Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. Cancers. 2021. [Link]
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Blocking glycine receptors reduces neuroinflammation and restores neurotransmission in cerebellum through ADAM17-TNFR1-NF-κβ pathway. Journal of Neuroinflammation. 2020. [Link]
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What are GlyT1 inhibitors and how do they work? Patsnap Synapse. 2024. [Link]
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Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. ResearchGate. [Link]
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Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? British Journal of Pharmacology. 2014. [Link]
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Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology. 2008. [Link]
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules. 2023. [Link]
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Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. Molecules. 2012. [Link]
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Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Scientific World Journal. 2025. [Link]
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The antimicrobial effect of acetic acid--an alternative to common local antiseptics? Burns. 2009. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. International Journal of Molecular Sciences. 2021. [Link]
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Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Iranian Journal of Pharmaceutical Research. 2018. [Link]
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In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro. 2005. [Link]
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CCK-8 assay. (A&B) Cytotoxicity and IC50 of free DOX, AAHD-NPs. (C) The... ResearchGate. [Link]
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Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Malaysian Journal of Medicine and Health Sciences. 2019. [Link]
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Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. 2025. [Link]
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Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. The Journal of Immunology. 2019. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Saudi Chemical Society. 2016. [Link]
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Glycine suppresses TNF-α-induced activation of NF-κB in differentiated 3T3-L1 adipocytes. European Journal of Pharmacology. 2012. [Link]
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The role of glycine in regulated cell death. Cellular and Molecular Life Sciences. 2016. [Link]
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Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Frontiers in Chemistry. 2023. [Link]
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Measurement of glycine in the human brain in vivo by 1H-MRS at 3 T. Magnetic Resonance in Medicine. 2011. [Link]
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Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. eLife. 2022. [Link]
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Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. Molecules. 2018. [Link]
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Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International Journal of Molecular Sciences. 2021. [Link]
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Glycine transporter-1 inhibition by NFPS promotes neuroprotection against striatal damage models. Neuroscience Letters. 2024. [Link]
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Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. Scientific World Journal. 2025. [Link]
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The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns : journal of the International Society for Burn Injuries. 2009. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. International Journal of Molecular Sciences. 2021. [Link]
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(3,4-Dichloro-benzylamino)-acetic acid structural analogs
An In-Depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of (3,4-Dichloro-benzylamino)-acetic Acid Analogs
Introduction
In the landscape of modern medicinal chemistry, N-substituted glycine derivatives, often referred to as peptoids, represent a class of molecules with significant therapeutic potential. Their structural mimicry of peptides, combined with inherent resistance to proteolytic degradation, makes them compelling scaffolds for drug discovery.[1][2] This guide focuses on a specific, highly promising structural motif: (3,4-Dichloro-benzylamino)-acetic acid. The inclusion of a 3,4-dichlorinated phenyl ring is a well-recognized feature in numerous FDA-approved pharmaceuticals, often enhancing metabolic stability and target affinity.[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals, positing that the (3,4-Dichloro-benzylamino)-acetic acid scaffold is a valuable starting point for the rational design of novel modulators for the Glycine Transporter Type 1 (GlyT1). We will delve into the synthetic strategies for this compound and its analogs, explore the molecular pharmacology of GlyT1 as a therapeutic target, and provide a comprehensive framework for their biological evaluation. The central hypothesis is that inhibition of GlyT1 can potentiate N-methyl-D-aspartate (NMDA) receptor function, offering a promising therapeutic strategy for central nervous system (CNS) disorders characterized by glutamatergic hypofunction, such as schizophrenia.[4][5]
Chapter 1: Synthetic Strategies for N-Arylmethyl Glycine Scaffolds
The chemical tractability of the N-substituted glycine core is a primary advantage for library development and structure-activity relationship (SAR) studies. Both solution-phase and solid-phase methodologies are well-established, allowing for the systematic exploration of chemical space around the core scaffold.
Core Synthesis (Solution-Phase)
The foundational synthesis of (3,4-Dichloro-benzylamino)-acetic acid is typically achieved through a nucleophilic substitution reaction. This involves the reaction of 3,4-dichlorobenzylamine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions to neutralize the forming hydrohalic acid.[3]
Experimental Protocol: Synthesis of (3,4-Dichloro-benzylamino)-acetic acid
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzylamine (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium carbonate (K₂CO₃, 2.5 eq), to the solution.
-
Nucleophilic Substitution: Slowly add a solution of ethyl bromoacetate (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzylamine is consumed.
-
Work-up and Saponification: After cooling to room temperature, quench the reaction with water and extract the ester intermediate with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then saponified by dissolving it in a mixture of Tetrahydrofuran (THF) and water, adding an excess of lithium hydroxide (LiOH), and stirring at room temperature overnight.
-
Purification: The reaction mixture is acidified with 1N HCl to a pH of ~2, leading to the precipitation of the carboxylic acid product. The solid is collected by vacuum filtration, washed with cold water, and dried to yield (3,4-Dichloro-benzylamino)-acetic acid. Further purification can be achieved by recrystallization.
Solid-Phase Synthesis for Analog Libraries
For rapid generation of a diverse analog library, the "submonomer" solid-phase synthesis approach is exceptionally efficient.[1][2] This method involves a two-step monomer addition cycle, allowing for the incorporation of a vast array of primary amines.
Workflow: Submonomer Solid-Phase Peptoid Synthesis
-
Resin Preparation: Start with a bromoacetylated polystyrene resin.
-
Step 1: Acylation: Treat the resin with a solution of bromoacetic acid and a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in an appropriate solvent like DMF.
-
Step 2: Nucleophilic Displacement: Introduce a primary amine submonomer (e.g., a substituted benzylamine). The amine displaces the bromide on the resin-bound acetyl group, forming the N-substituted glycine monomer.
-
Iteration: Repeat the acylation and displacement steps to elongate the peptoid chain if desired.
-
Cleavage: Once the synthesis is complete, cleave the final product from the resin using a strong acid, typically trifluoroacetic acid (TFA).
This methodology's power lies in the commercial availability of thousands of primary amines, enabling the creation of large, diverse libraries for screening.
Chapter 2: The Glycine Transporter 1 (GlyT1) as a Primary Target
The therapeutic rationale for developing analogs of (3,4-Dichloro-benzylamino)-acetic acid is strongly rooted in the modulation of the glutamatergic system via GlyT1.
Mechanism of Action
The NMDA receptor, a key ionotropic glutamate receptor, requires the binding of both glutamate and a co-agonist, glycine, for its activation.[5] The glycine concentration in the synaptic cleft is tightly regulated by Glycine Transporter Type 1 (GlyT1), a Na⁺/Cl⁻-dependent carrier molecule predominantly expressed on glial cells surrounding the synapse.[5] The primary role of GlyT1 is to reuptake glycine from the synapse, thereby maintaining glycine concentrations below the saturation level for the NMDA receptor's co-agonist binding site.[5]
Therapeutic Rationale: The NMDA Hypofunction Hypothesis
The NMDA receptor hypofunction hypothesis of schizophrenia posits that a deficit in NMDA receptor-mediated neurotransmission contributes significantly to the cognitive and negative symptoms of the disorder.[4] By inhibiting GlyT1, the reuptake of synaptic glycine is blocked, leading to an increase in its local concentration. This elevation of the co-agonist enhances the probability of NMDA receptor activation in the presence of glutamate, thus potentiating glutamatergic signaling and potentially alleviating the symptoms associated with hypofunction.[4][5]
Early ADME-Tox Profiling
To ensure that potent compounds have the potential to become drugs, early assessment of their ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential.
-
Permeability: The Caco-2 permeability assay is a standard method to predict intestinal absorption and potential for blood-brain barrier penetration.
-
Metabolic Stability: Incubation with liver microsomes (human and rat) provides an early indication of metabolic clearance.
-
Cytotoxicity: A general cytotoxicity assay, such as the MTT assay in HepG2 or CHO cells, is used to flag compounds with non-specific toxicity.
Conclusion
The (3,4-Dichloro-benzylamino)-acetic acid scaffold represents a chemically tractable and highly promising starting point for the discovery of novel GlyT1 inhibitors. Its structural similarity to known glycine mimetics, combined with the favorable drug-like properties conferred by the dichlorobenzyl moiety, provides a solid foundation for a medicinal chemistry campaign. By leveraging efficient synthetic strategies and a tiered in vitro evaluation framework focused on potency, selectivity, and early ADME properties, researchers can systematically explore the SAR of this class of compounds. The ultimate goal is the development of a potent and selective GlyT1 inhibitor with suitable CNS exposure, offering a potentially transformative therapeutic approach for schizophrenia and other disorders linked to NMDA receptor hypofunction.
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Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284-5335. Available from: [Link]
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.
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Pourshahbaz, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available from: [Link]
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Pourshahbaz, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30189–30200. Available from: [Link]
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Pourshahbaz, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591-601. Available from: [Link]
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Harsing, L. G., Jr, Juranyi, Z., Gacsalyi, I., & Matyus, P. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1017-1044. Available from: [Link]
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BioIVT. GLYT1 (SLC6A9) Transporter Assay. Available from: [Link]
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Semantic Scholar. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Available from: [Link]
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Fekete, A., et al. (2006). Interactions between glycine transporter type 1 (GlyT-1) and some inhibitor molecules. Neurochemical Research, 31(8), 1025-1032. Available from: [Link]
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- 3. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (3,4-Dichloro-benzylamino)-acetic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dichloro-benzylamino)-acetic acid
Introduction: The Imperative for Rigorous Spectroscopic Analysis
In the landscape of modern drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. (3,4-Dichloro-benzylamino)-acetic acid (Molecular Formula: C₉H₉Cl₂NO₂, Molecular Weight: 234.08 g/mol ) is a synthetic intermediate whose structural motifs—a dichlorinated aromatic ring and an amino acid moiety—are of significant interest in medicinal chemistry.[1][2] Its potential as a building block for more complex, biologically active molecules necessitates a robust and multi-faceted analytical characterization.[1]
This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of (3,4-Dichloro-benzylamino)-acetic acid. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices, the interpretation of spectral features, and the integrated workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, medicinal chemists, and analytical scientists who require a practical and theoretically grounded understanding of how to approach the characterization of such compounds.
The typical synthesis of this molecule involves the nucleophilic substitution reaction between 3,4-dichlorobenzylamine and a chloroacetic acid derivative.[1] This synthetic context informs our analytical approach, guiding us to look for specific structural evidence that confirms the successful formation of the target compound and the absence of starting materials.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expert Insight: Why Solvent Choice is Critical
The choice of NMR solvent is the first and most crucial experimental decision. While deuterated chloroform (CDCl₃) is common, it is often inadequate for molecules containing acidic and amine protons, as their signals can be broad or exchange unpredictably. For (3,4-Dichloro-benzylamino)-acetic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. It is a polar, aprotic solvent that will solubilize the zwitterionic character of the molecule and, critically, slow down the proton exchange rate, allowing for the clear observation of both the carboxylic acid (COOH) and amine (NH) protons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the structure. Based on established chemical shift principles and data from analogous structures like 3,4-dichlorobenzylamine[3], we can predict the following signature signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Structural Insights |
| COOH | > 10.0 | Very Broad Singlet | 1H | Confirms the presence of the highly deshielded carboxylic acid proton. Disappears upon D₂O exchange. |
| Ar-H (H-2) | ~7.65 | Doublet (d) | 1H | Proton adjacent to the CH₂ group and one chlorine. Small ortho coupling (~2 Hz) to H-6. |
| Ar-H (H-5) | ~7.60 | Doublet (d) | 1H | Proton between two chlorine atoms. Long-range coupling is possible. |
| Ar-H (H-6) | ~7.40 | Doublet of Doublets (dd) | 1H | Proton ortho to the CH₂ group. Shows both ortho (~8 Hz) and meta (~2 Hz) coupling. |
| Benzyl CH₂ | ~4.10 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and the nitrogen atom. |
| Amine NH | Variable (~3.5 - 4.5) | Broad Singlet | 1H | Position is concentration and temperature dependent. Disappears upon D₂O exchange. |
| Acetic Acid CH₂ | ~3.40 | Singlet (s) | 2H | Methylene protons adjacent to the nitrogen and the carbonyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With 9 carbon atoms in unique chemical environments, we expect to observe 9 distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Structural Insights |
| C=O (Carboxylic Acid) | ~172 | Confirms the carbonyl carbon of the acid functional group. |
| Aromatic C-Cl (C-3, C-4) | ~131-133 | Two distinct signals for the carbons directly bonded to chlorine. |
| Aromatic C-H (C-2, C-5, C-6) | ~128-132 | Three distinct signals for the aromatic carbons bonded to hydrogen. |
| Aromatic C (Quaternary, C-1) | ~138 | The carbon atom to which the benzylamino group is attached. |
| Benzyl CH₂ | ~52 | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |
| Acetic Acid CH₂ | ~48 | Aliphatic carbon adjacent to the nitrogen and carbonyl group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the dried compound into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Instrument Setup: Place the sample in the NMR spectrometer (a 400 or 500 MHz instrument is standard).[4]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) is required.
-
Validation (D₂O Exchange): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the COOH and NH protons should disappear, confirming their assignment.
Workflow for NMR Analysis
Caption: NMR analysis workflow from sample preparation to structural confirmation.
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expert Insight: The Power of the "Fingerprint"
While specific functional group absorptions are crucial, the entire spectrum, particularly the complex region from 400 to 1400 cm⁻¹ (the "fingerprint region"), provides a unique signature for the molecule. For quality control and batch-to-batch comparison, overlaying the full IR spectra is a highly effective validation method.
Predicted IR Absorption Bands
The structure of (3,4-Dichloro-benzylamino)-acetic acid contains several IR-active functional groups. The expected absorptions are summarized below, with data from general IR correlation tables providing a basis for these predictions.[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |
| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |
| N-H Stretch | 3300 - 3500 | Moderate, Sharp | Secondary Amine (may overlap with O-H) |
| Aromatic C-H Stretch | 3000 - 3100 | Moderate | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Moderate | CH₂ Groups |
| C=O Stretch | 1700 - 1730 | Strong, Sharp | Carboxylic Acid |
| Aromatic C=C Stretch | 1450 - 1600 | Moderate (multiple bands) | Aromatic Ring |
| C-N Stretch | 1000 - 1250 | Moderate | Amine |
| C-Cl Stretch | 600 - 800 | Strong | Aryl Halide |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Modern Attenuated Total Reflectance (ATR) accessories have largely replaced traditional KBr pellets for solid samples due to their simplicity and speed.
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal.
-
Apply Pressure: Use the integrated pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the clamp, and clean the sample powder from the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.
Workflow for IR Analysis
Caption: Streamlined workflow for functional group analysis using ATR-IR.
Part 3: Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry is the cornerstone for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For a polar, non-volatile molecule like (3,4-Dichloro-benzylamino)-acetic acid, Electrospray Ionization (ESI) is the ideal technique.
Expert Insight: The Isotopic Chlorine Signature
The most unequivocal feature in the mass spectrum will be the isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks:
-
M: The peak containing two ³⁵Cl atoms.
-
M+2: The peak containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: The peak containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1) . Observing this specific pattern provides extremely high confidence in the presence of two chlorine atoms in the detected ion.
Predicted Mass Spectrum (ESI)
The compound can be ionized in both positive and negative modes.
| Ion Mode | Predicted Ion | Exact m/z | Key Structural Insights |
| Positive | [M+H]⁺ | 234.0083 | Confirms the molecular weight. Will show the M, M+2, M+4 isotopic pattern. |
| Negative | [M-H]⁻ | 232.0027 | Confirms the molecular weight. Will also show the characteristic isotopic pattern. |
Predicted Fragmentation:
-
Loss of H₂O (-18 Da): A common fragmentation for carboxylic acids.
-
Loss of COOH (-45 Da): Cleavage of the carboxylic acid group to give the [M-COOH]⁺ ion at m/z ~189.
-
Benzyl C-N Cleavage: Fragmentation at the benzylic position can produce a dichlorobenzyl cation at m/z 159, which will also exhibit the characteristic 100:65 isotopic pattern for two chlorines.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via an HPLC system for purity analysis.
-
MS Instrument Settings (ESI):
-
Set the instrument to scan a relevant mass range (e.g., m/z 50-500).
-
Acquire data in both positive and negative ion modes in separate runs.
-
Optimize key ESI parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Analysis:
-
Extract the mass spectrum for the compound of interest.
-
Identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Critically, verify the isotopic pattern for the presence of two chlorine atoms.
-
If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.
-
Workflow for Mass Spectrometry Analysis
Caption: A comprehensive workflow for molecular weight and formula confirmation by ESI-MS.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of a novel compound like (3,4-Dichloro-benzylamino)-acetic acid is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods.
-
NMR provides the definitive map of the C-H framework and confirms atomic connectivity.
-
IR offers a rapid and unambiguous confirmation of the key functional groups (carboxylic acid, amine, aromatic ring).
-
MS validates the molecular weight and elemental composition (specifically the presence of two chlorine atoms) with high precision.
Together, these three techniques provide a self-validating system of evidence that is essential for the standards of modern chemical research and drug development. By following the protocols and interpretive logic outlined in this guide, researchers can confidently confirm the identity, purity, and structure of their target molecule.
References
-
Doc Brown's Chemistry, "database INFRARED SPECTROSCOPY INDEX," docbrown.info, Available: [Link].
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NIST, "3,4-Dichlorophenylacetic acid," NIST Chemistry WebBook, Available: [Link].
-
NIST, "3,4-Dichlorophenylacetic acid," NIST Chemistry WebBook, Available: [Link].
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Supporting Information, "L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation," The Royal Society of Chemistry, Available: [Link].
-
Supporting Information, General experimental details, Available: [Link].
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- 3. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
In Vitro Evaluation of (3,4-Dichloro-benzylamino)-acetic acid: A Technical Guide for Investigating GABA Transporter 1 (GAT-1) Inhibition
This guide provides a comprehensive framework for the in vitro investigation of (3,4-Dichloro-benzylamino)-acetic acid as a potential inhibitor of the γ-aminobutyric acid (GABA) Transporter 1 (GAT-1). Designed for researchers, scientists, and drug development professionals, this document offers not just experimental protocols, but also the underlying scientific rationale to empower robust and insightful research.
Introduction: The GABAergic System and the Role of GAT-1
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, exerts its effects by binding to ionotropic GABA-A and metabotropic GABA-B receptors.[2] The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function.
The GABA Transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, is a key protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3][4] This process terminates GABAergic signaling and allows for the recycling of the neurotransmitter. By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.[2][3] This mechanism of action is a clinically validated strategy for the treatment of neurological disorders such as epilepsy.[3]
(3,4-Dichloro-benzylamino)-acetic acid, a benzylamine derivative, belongs to a class of compounds that has been explored for various biological activities.[5] Given the structural similarities of some benzylamine derivatives to known GAT-1 inhibitors, this guide proposes a focused in vitro investigation of (3,4-Dichloro-benzylamino)-acetic acid as a putative GAT-1 inhibitor.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of (3,4-Dichloro-benzylamino)-acetic acid is essential for accurate and reproducible in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [5] |
| Molecular Weight | 234.08 g/mol | [5] |
| Solubility | To be determined experimentally in relevant assay buffers. It is recommended to start with a high-concentration stock solution in a suitable solvent like DMSO. | - |
| Stability | To be assessed in assay buffers at relevant temperatures and incubation times. | - |
Compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of (3,4-Dichloro-benzylamino)-acetic acid in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For experiments, prepare working solutions by diluting the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Core In Vitro Assays for GAT-1 Inhibition
A multi-pronged approach employing binding, uptake, and electrophysiological assays is recommended to comprehensively characterize the interaction of (3,4-Dichloro-benzylamino)-acetic acid with GAT-1.
Radioligand Binding Assay: Assessing Direct Interaction
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the GAT-1 transporter, providing a measure of its binding affinity (Ki).[3]
Workflow for Radioligand Binding Assay:
Caption: Workflow for GAT-1 Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GAT-1 (e.g., HEK293 or CHO cells) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it at a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine or [³H]NO-711).[3]
-
Add increasing concentrations of unlabeled (3,4-Dichloro-benzylamino)-acetic acid.
-
For non-specific binding determination, include wells with a high concentration of a known GAT-1 inhibitor (e.g., tiagabine).
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filtermat and add scintillation cocktail to each filter spot.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
[³H]GABA Uptake Assay: Measuring Functional Inhibition
This functional assay quantifies the ability of the test compound to inhibit the transport of radiolabeled GABA into cells expressing GAT-1.[6]
Workflow for [³H]GABA Uptake Assay:
Caption: Workflow for [³H]GABA Uptake Assay.
Detailed Protocol:
-
Cell Culture:
-
Uptake Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells for a defined period (e.g., 10-30 minutes) with varying concentrations of (3,4-Dichloro-benzylamino)-acetic acid or a positive control inhibitor (e.g., nipecotic acid).[5]
-
Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate for a short, defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.
-
Plot the percentage of GABA uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for the inhibition of GABA uptake.
-
SSM-based Electrophysiology: Real-time Functional Analysis
Solid-supported membrane (SSM)-based electrophysiology offers a high-throughput method to measure the electrogenic activity of GAT-1 and its inhibition in real-time.[7]
Signaling Pathway and Mechanism of GAT-1:
Caption: Ion-coupled transport mechanism of GAT-1.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare plasma membrane vesicles from cells overexpressing GAT-1.
-
-
SSM Sensor Preparation:
-
Adsorb the membrane vesicles onto an SSM sensor.
-
-
Electrophysiological Recording:
-
Establish a stable baseline current in a non-activating solution.
-
Rapidly perfuse the sensor with a solution containing GABA to activate the transporter and record the resulting current.
-
To test for inhibition, pre-incubate the sensor with (3,4-Dichloro-benzylamino)-acetic acid before the application of the GABA-containing solution.
-
Record the current in the presence of the inhibitor.
-
-
Data Analysis:
-
Measure the peak and steady-state currents generated by GAT-1 activation.
-
Calculate the percentage of inhibition of the GABA-induced current by the test compound.
-
Generate dose-response curves to determine the IC₅₀ for the inhibition of transporter-mediated currents.
-
Data Interpretation and Validation
A convergence of data from these orthogonal assays is crucial for a confident assessment of (3,4-Dichloro-benzylamino)-acetic acid as a GAT-1 inhibitor.
| Assay | Key Parameter | Interpretation |
| Radioligand Binding | Ki | A low Ki value indicates high binding affinity to GAT-1. |
| [³H]GABA Uptake | IC₅₀ | A low IC₅₀ value indicates potent functional inhibition of GABA transport. |
| Electrophysiology | IC₅₀ | A low IC₅₀ value confirms the inhibition of the electrogenic activity of the transporter. |
Self-Validating System:
-
A compound that demonstrates a low Ki in the binding assay should also exhibit a correspondingly low IC₅₀ in the functional uptake and electrophysiology assays.
-
Discrepancies between binding affinity and functional potency may suggest a more complex mechanism of action (e.g., allosteric modulation or non-competitive inhibition) and warrant further investigation.
Concluding Remarks
This technical guide outlines a systematic and robust in vitro approach to investigate the potential of (3,4-Dichloro-benzylamino)-acetic acid as a GAT-1 inhibitor. By employing a combination of binding, functional, and electrophysiological assays, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a modulator of the GABAergic system. The detailed protocols and underlying rationale provided herein are intended to facilitate well-designed experiments that yield high-quality, interpretable data, thereby accelerating the discovery and development of novel therapeutics for neurological disorders.
References
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BioIVT. (n.d.). GAT1 (SLC6A1) Transporter Assay. Retrieved from [Link]
- Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6.
- Andersen, K., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(21), 3585-3597.
- Gu, J., et al. (2021). Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1. Journal of Nuclear Medicine, 62(supplement 1), 6.
- van der Veldt, A. A. M., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 16.
- Gu, J., et al. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine, 63(supplement 2), 1787.
- Karak, M., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(21), 3585-3597.
-
Peterson, S. (n.d.). GABA A Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]
-
Nanion Technologies. (n.d.). Functional investigation of GABA and Glutamate re-uptake transporters EAAT3 and GAT1 using SSM-based electrophysiology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
- Balle, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(2), e53683.
- Gonzalez, A., et al. (2007). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. Molecular Pharmacology, 71(5), 1338-1347.
-
Aragen. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]
-
Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. (n.d.). Retrieved from [Link]
- Wadle, S. L., et al. (2015). Fast detection of extrasynaptic GABA with a whole-cell sniffer. Frontiers in Cellular Neuroscience, 9, 29.
- Szymanska, E., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(22), 5368.
-
ResearchGate. (n.d.). Proposed two-step mode of tiagabine inhibition. Retrieved from [Link]
- Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(19), 2249-2261.
- Kirischuk, S., et al. (2023). Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice. Frontiers in Cellular Neuroscience, 17, 1185011.
- Chen, K., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Structural & Molecular Biology, 30(6), 797-806.
- Hog, S., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(5), 469-480.
- Wu, Y., et al. (2001). GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter. The Journal of Neuroscience, 21(8), 2630-2639.
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(3,4-Dichloro-benzylamino)-acetic acid: A Comprehensive Technical Guide for the Synthetic Chemist
Introduction: The Strategic Importance of a Dichlorinated Intermediate
(3,4-Dichloro-benzylamino)-acetic acid, with the CAS Number 261959-65-3, is a synthetic intermediate of significant interest in the landscape of modern medicinal chemistry. Its molecular structure, featuring a dichlorinated benzene ring coupled to an N-substituted glycine moiety, provides a versatile scaffold for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of the 3,4-dichlorophenyl group is a well-recognized motif in numerous approved pharmaceuticals, often contributing to enhanced metabolic stability and receptor binding affinity.[1] This guide aims to provide an in-depth technical overview of (3,4-dichloro-benzylamino)-acetic acid, focusing on its synthesis, characterization, and strategic application in drug discovery and development, particularly in the synthesis of serotonin 5-HT4 receptor agonists.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of (3,4-Dichloro-benzylamino)-acetic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | PubChem |
| Molecular Weight | 234.08 g/mol | PubChem |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent. | N/A |
| pKa | Expected to have at least two pKa values corresponding to the carboxylic acid and the secondary amine. | N/A |
Synthetic Routes: A Tale of Two Strategies
The synthesis of (3,4-Dichloro-benzylamino)-acetic acid can be approached through two primary and robust synthetic strategies: Nucleophilic Substitution and Reductive Amination . The choice between these routes often depends on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory.
Strategy 1: Nucleophilic Substitution - The Direct Approach
This is a straightforward and commonly employed method for the synthesis of N-substituted amino acids. The core of this strategy involves the reaction of 3,4-dichlorobenzylamine with an activated acetic acid derivative, typically an α-haloacetic acid or its ester, under basic conditions.
Figure 1: Nucleophilic substitution pathway for the synthesis of (3,4-Dichloro-benzylamino)-acetic acid.
Materials:
-
3,4-Dichlorobenzylamine (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium carbonate (2.2 eq)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of sodium carbonate in water, add 3,4-dichlorobenzylamine with stirring.
-
Slowly add a solution of chloroacetic acid in water to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Filter the precipitated solid and wash with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.
Causality Behind Experimental Choices:
-
Base: Sodium carbonate is used to deprotonate the carboxylic acid of chloroacetic acid and to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A stronger base like sodium hydroxide can also be used.
-
Solvent: Water is a green and economical solvent for this reaction, especially when using the salt of chloroacetic acid.
-
Acidification: The product is an amino acid and will exist as a carboxylate salt in the basic reaction medium. Acidification is crucial to protonate the carboxylate and precipitate the neutral amino acid, enabling its isolation.
Strategy 2: Reductive Amination - A Convergent Approach
Reductive amination offers a convergent and highly efficient alternative for the synthesis of secondary amines. This method involves the in-situ formation of an imine from 3,4-dichlorobenzaldehyde and glycine, followed by its immediate reduction to the desired N-substituted glycine.
Figure 2: Reductive amination pathway for the synthesis of (3,4-Dichloro-benzylamino)-acetic acid.
Materials:
-
3,4-Dichlorobenzaldehyde (1.0 eq)
-
Glycine (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol or another suitable protic solvent
-
Glacial acetic acid (catalytic amount)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 3,4-dichlorobenzaldehyde and glycine in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to approximately 2-3 with hydrochloric acid to precipitate the product.
-
Isolate the product by filtration and wash with cold water. Alternatively, extract the product into an organic solvent after adjusting the pH.
-
Purify the crude product by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde.[2]
-
pH Control: A slightly acidic medium (pH 4-6) is optimal for imine formation. A catalytic amount of acetic acid is often used to achieve this.
-
Solvent: Protic solvents like methanol are commonly used as they can dissolve the reactants and do not interfere with the reducing agents.
Application in Drug Synthesis: A Key Intermediate for 5-HT4 Receptor Agonists
(3,4-Dichloro-benzylamino)-acetic acid and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable application is in the preparation of serotonin 5-HT4 receptor agonists, which are used to treat gastrointestinal motility disorders.
One prominent example is in the synthesis of Tegaserod , a drug used for irritable bowel syndrome with constipation. While the final steps of the commercially practiced synthesis may vary, laboratory-scale syntheses and patent literature often describe the use of intermediates structurally derived from (3,4-dichloro-benzylamino)-acetic acid.
For instance, the ethyl ester of (3,4-dichloro-benzylamino)-acetic acid, namely ethyl 2-((3,4-dichlorobenzyl)amino)acetate , can be a crucial building block. This ester can be synthesized by either of the two methods described above, followed by esterification, or by directly using glycine ethyl ester in the reductive amination or nucleophilic substitution.
The following scheme illustrates a plausible synthetic route where the ethyl ester of (3,4-dichloro-benzylamino)-acetic acid is used to construct a more complex molecule, highlighting its role as a key intermediate.
Figure 3: Application of an ester derivative of (3,4-Dichloro-benzylamino)-acetic acid in a multi-step drug synthesis.
Characterization and Quality Control
The identity and purity of (3,4-Dichloro-benzylamino)-acetic acid must be rigorously confirmed before its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the dichlorophenyl ring, a singlet or AB quartet for the benzylic methylene protons, a singlet for the methylene protons of the glycine moiety, and broad signals for the amine and carboxylic acid protons (which may exchange with D₂O). |
| ¹³C NMR | Resonances for the aromatic carbons (with characteristic shifts due to the chlorine substituents), the benzylic methylene carbon, the glycine methylene carbon, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (234.08 g/mol ) and a characteristic isotopic pattern due to the two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=O stretch of the carboxylic acid, and C-Cl stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |
Safety, Handling, and Storage
As a chemical intermediate, (3,4-Dichloro-benzylamino)-acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. If dust is generated, use a respirator.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile and Indispensable Intermediate
(3,4-Dichloro-benzylamino)-acetic acid stands out as a strategically important synthetic intermediate. The two primary synthetic routes, nucleophilic substitution and reductive amination, offer flexibility and efficiency for its preparation. Its demonstrated utility in the synthesis of complex drug molecules, such as 5-HT4 receptor agonists, underscores its value to the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling is crucial for any researcher or drug development professional working in this area. This guide provides a solid foundation for the effective and safe utilization of this versatile dichlorinated building block in the pursuit of novel therapeutics.
References
-
PubChem. (n.d.). 3,4-Dichlorobenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Glycine. Retrieved from [Link]
- Boruah, M., & Konwar, D. (2006). A novel and an efficient method for the synthesis of N-substituted glycine ethyl esters.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. A general, mild, and convenient procedure for the synthesis of secondary and tertiary amines. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2002). Palladium-catalyzed amination of aryl halides and sulfonates.
-
Synthesis and Characterization of Process Related Impurities of Tegaserod Maleate. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Tegaserod. Retrieved from [Link]
- European Patent Office. (n.d.). EP0816327B1 - Process for preparing N-(2-carboxy-5-chloro-phenyl)glycine.
- Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.
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Discovery and Initial Screening of (3,4-Dichloro-benzylamino)-acetic acid Derivatives as Novel Glycine Transporter 2 (GlyT2) Inhibitors
An In-Depth Technical Guide:
Foreword: The Imperative for Novel Analgesics
The landscape of pain management is at a critical juncture. The heavy reliance on traditional analgesics, particularly opioids, has created a well-documented public health crisis, underscoring the urgent need for novel, non-addictive therapeutic agents.[1] A key strategy in modern drug discovery is to modulate neuronal signaling pathways that are fundamental to pain perception. One such promising avenue is the enhancement of inhibitory neurotransmission in the spinal cord.[2][3]
Glycinergic neurons, concentrated in the spinal cord and brainstem, play a pivotal role in dampening nociceptive signals.[2] The glycine transporter type 2 (GlyT2), localized exclusively on these presynaptic neurons, is responsible for clearing glycine from the synaptic cleft, thereby terminating the inhibitory signal.[1][4] By inhibiting GlyT2, we can elevate synaptic glycine concentrations, enhance the activation of post-synaptic glycine receptors, and ultimately restore or boost inhibitory tone.[1][3] This mechanism presents a compelling, non-opioid strategy for treating chronic and neuropathic pain.[1][4]
This guide details a comprehensive discovery and initial screening workflow for a library of novel (3,4-Dichloro-benzylamino)-acetic acid derivatives, a chemical scaffold identified for its potential to yield potent and selective GlyT2 inhibitors. We will proceed from targeted synthesis through a multi-tiered screening cascade and early safety profiling, demonstrating a robust, field-proven methodology for identifying promising hit compounds.
Rationale and Synthesis of the Chemical Library
The (3,4-Dichloro-benzylamino)-acetic acid Scaffold: A Privileged Starting Point
The choice of the (3,4-Dichloro-benzylamino)-acetic acid core was deliberate. The dichlorinated benzyl group provides a rigid, lipophilic anchor expected to interact with hydrophobic pockets within the transporter protein. The secondary amine and carboxylic acid moieties offer critical hydrogen bonding capabilities and a handle for derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR). The fundamental synthetic route is straightforward and amenable to parallel synthesis for library generation.
General Synthetic Protocol
The synthesis of the core scaffold and its derivatives follows a two-step process involving reductive amination, a reliable and high-yielding reaction.[5]
Step-by-Step Protocol: Synthesis of Compound X
-
Reaction Setup: To a solution of 3,4-Dichlorobenzaldehyde (1.0 eq) in methanol (0.2 M), add the desired primary amine (e.g., methylamine, 1.1 eq) and acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1M HCl. Remove the methanol under reduced pressure. Add ethyl acetate and water, and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired (3,4-Dichloro-benzylamino) intermediate.
-
Final Coupling: The intermediate is then reacted with a suitable acetic acid derivative, such as chloroacetic acid, under basic conditions to yield the final product.[5]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
The High-Throughput Screening (HTS) Cascade
The goal of the HTS campaign is not to find a perfect drug, but to efficiently identify "hits"—compounds that demonstrate the desired biological activity and serve as starting points for medicinal chemistry optimization.[6] Our screening cascade is designed to move from a broad, rapid primary screen to more detailed secondary assays to confirm activity and assess selectivity. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds.[6][7][8]
Primary HTS: Glycine Uptake Inhibition Assay
The primary screen is designed for speed and reliability to assess the entire compound library. We utilize a fluorescence-based assay, a common and robust method in HTS campaigns for enzyme and transporter targets.[9][10]
Protocol: Fluorescence-Based Glycine Uptake Assay
-
Cell Plating: Seed HEK293 cells stably expressing human GlyT2 into 384-well, black-walled, clear-bottom assay plates. Culture overnight to allow for cell adherence.
-
Compound Addition: Utilize an automated liquid handler to dispense 50 nL of each library compound from the master plates to the assay plates, achieving a final concentration of 10 µM. Include positive (known GlyT2 inhibitor) and negative (DMSO vehicle) controls on each plate.[11][12]
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compound-transporter interaction.
-
Substrate Addition: Add a fluorescently-tagged glycine analog (or a glycine substrate in combination with a membrane potential-sensitive dye) to all wells.
-
Signal Development: Incubate for a specific duration (e.g., 30 minutes) at 37°C. Glycine uptake by active GlyT2 will result in an increase in intracellular fluorescence.
-
Signal Reading: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition).
-
Assay Quality Control: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent and validates the quality of the screen for that plate.[9][10]
Table 1: Representative Primary HTS Data
| Compound ID | % Inhibition @ 10 µM | Hit Flag ( >50%) |
| GS-0001 | 8.2 | No |
| GS-0002 | 91.5 | Yes |
| GS-0003 | 45.1 | No |
| GS-0004 | 78.3 | Yes |
| ... | ... | ... |
| GS-5000 | 12.4 | No |
Secondary Assays: Dose-Response and Selectivity
Hits from the primary screen are advanced to secondary assays to confirm their activity and determine their potency and selectivity.[11]
-
IC₅₀ Determination: Compounds flagged as hits are tested in the same glycine uptake assay but across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data are fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Selectivity Counter-Screen: To ensure the compounds are specific for GlyT2, they are tested in a parallel assay using cells that express the closely related Glycine Transporter 1 (GlyT1).[13] GlyT1 is found on glial cells and glutamatergic neurons and has a different physiological role.[3] High selectivity for GlyT2 over GlyT1 is a critical attribute for a therapeutic candidate to minimize potential off-target effects.
Table 2: Hit Confirmation and Selectivity Data
| Compound ID | GlyT2 IC₅₀ (nM) | GlyT1 IC₅₀ (nM) | Selectivity Index (GlyT1/GlyT2) |
| GS-0002 | 125 | 15,800 | 126x |
| GS-0004 | 850 | 9,200 | 11x |
| GS-0117 | 45 | > 50,000 | > 1111x |
| GS-0241 | 210 | 230 | ~1x |
From this data, compound GS-0117 emerges as a highly potent and selective hit, while GS-0241 would be deprioritized due to its lack of selectivity.
Early ADME-Tox Profiling: Failing Early to Succeed Sooner
A major cause of drug candidate failure in later clinical trials is unacceptable pharmacokinetics or toxicity.[14][15] Therefore, performing a panel of in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) assays on confirmed hits is a crucial risk-mitigation strategy.[14][16][17]
Key In Vitro ADME-Tox Assays
Protocol: Kinetic Aqueous Solubility
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) solution to a final theoretical concentration of 100 µM.
-
Shake the mixture vigorously for 2 hours at room temperature.
-
Filter the solution through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS against a standard curve. The result is reported in µM.
Protocol: Human Liver Microsomal (HLM) Stability
-
Add the test compound (final concentration 1 µM) to a solution containing human liver microsomes and buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the intrinsic clearance (Cl_int) and the half-life (t½).
Protocol: Cytotoxicity (HepG2 Cell Line)
-
Seed HepG2 cells (a human liver carcinoma cell line) into 96-well plates and incubate for 24 hours.
-
Treat the cells with the test compounds across a range of concentrations for 48-72 hours.
-
Add a reagent that measures cell viability (e.g., CellTiter-Glo®, which measures ATP levels).
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the CC₅₀ (concentration that causes 50% cell death).
Data Integration and Hit Prioritization
The final step in this initial discovery phase is to integrate all the data to select the most promising hits for progression into the lead optimization stage. This involves balancing potency, selectivity, and drug-like properties.
Table 3: Integrated Data for Hit Prioritization
| Compound ID | GlyT2 IC₅₀ (nM) | Selectivity Index | HLM t½ (min) | Solubility (µM) | HepG2 CC₅₀ (µM) | Priority |
| GS-0002 | 125 | 126x | 45 | 22 | > 100 | Medium |
| GS-0004 | 850 | 11x | 15 | 5 | 75 | Low |
| GS-0117 | 45 | > 1111x | > 60 | 55 | > 100 | High |
| GS-0241 | 210 | ~1x | 52 | 80 | > 100 | Low |
Based on this integrated profile, GS-0117 stands out as the highest-priority hit. It possesses excellent potency, outstanding selectivity, high metabolic stability, good aqueous solubility, and no observable cytotoxicity at high concentrations. This compound represents an ideal starting point for a full-scale lead optimization program, where medicinal chemists will work to further refine its properties into a preclinical candidate.
References
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- What are GlyT2 inhibitors and how do they work?
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.Drug Discovery World.
- High-Throughput Screening of Inhibitors.
- What are GlyT1 inhibitors and how do they work?
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
- In Vitro ADME and Toxicology Assays.Eurofins Discovery.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- Structural insights into allosteric mechanism of glycine transporter-mediated analgesia.
- (3,4-Dichloro-benzylamino)-acetic acid | CAS 261959-65-3.Benchchem.
- In vitro ADME-Tox characterisation in drug discovery and development.VectorB2B.
- Importance of ADME/Tox in Early Drug Discovery.Life Chemicals Blog.
- In Vitro Toxicology Services | ADME & Safety CRO.Symeres.
- Glycine transporter inhibitors as a novel drug discovery strategy for neurop
- Inhibition of Glycine Re-Uptake: A Potential Approach for Tre
- Small Molecule Screening Process Steps.Danaher Life Sciences.
- High throughput screening of small molecule library: procedure, challenges and future.Journal of Biomedical Science.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.PubMed Central.
- High throughput screening of small molecule library: procedure, challenges and future.Journal of Biomedical Science.
- High-throughput Screening Using Small Molecule Libraries.News-Medical.Net.
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- 3. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Notes and Protocols for (3,4-Dichloro-benzylamino)-acetic acid in Antimicrobial Assays
Introduction: Unveiling the Antimicrobial Potential of (3,4-Dichloro-benzylamino)-acetic acid
(3,4-Dichloro-benzylamino)-acetic acid (CAS 261959-65-3) is a synthetic organic compound characterized by a dichlorinated benzyl group attached to a glycine moiety.[1] This structural motif, particularly the presence of chlorine atoms on the aromatic ring, is a common feature in many biologically active compounds and has prompted investigation into its therapeutic potential. Preliminary data suggests that (3,4-Dichloro-benzylamino)-acetic acid exhibits notable antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[1] These findings position the compound as a promising candidate for further research and development in the quest for novel antimicrobial agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial properties of (3,4-Dichloro-benzylamino)-acetic acid. It provides detailed protocols for standardized antimicrobial susceptibility testing (AST) methods, insights into the potential mechanism of action, and guidance on data interpretation and quality control.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (3,4-Dichloro-benzylamino)-acetic acid is fundamental for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 261959-65-3 | [1][2] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
Note: The compound's limited aqueous solubility necessitates the use of an organic solvent, such as DMSO, for the preparation of stock solutions.[1]
Preparation of Stock Solution
A concentrated stock solution is the starting point for most antimicrobial assays. Given the compound's solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Protocol: Stock Solution Preparation (10 mg/mL)
-
Weighing: Accurately weigh 10 mg of (3,4-Dichloro-benzylamino)-acetic acid powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, molecular biology grade DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary to aid dissolution.
-
Sterilization: While the DMSO itself is a harsh environment for most microbes, for rigorous applications, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller, sterile, single-use volumes to minimize freeze-thaw cycles. Store at -20°C in the dark.
Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). Several standardized methods are available, with broth microdilution being a widely accepted and high-throughput technique.
Broth Microdilution Assay
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Rationale for Method Selection: Broth microdilution is a quantitative method that provides a precise MIC value.[3] Its 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations, making it efficient for screening and dose-response studies.
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Working Solutions:
-
Thaw the 10 mg/mL stock solution of (3,4-Dichloro-benzylamino)-acetic acid.
-
Perform serial two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. A common starting concentration for the dilution series in the 96-well plate is 200 µg/mL, which will be further diluted by the addition of the bacterial inoculum.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of the compound working solution to the first column of wells, resulting in a total volume of 100 µL.
-
Perform serial two-fold dilutions across the plate by transferring 50 µL from each well to the next, discarding the final 50 µL from the last column of dilutions.
-
This will create a gradient of the compound's concentration across the plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and achieving the target inoculum density.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only CAMHB (no compound, no bacteria).
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.
-
-
-
Incubation:
-
Cover the plate with a sterile lid or sealing film.
-
Incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of (3,4-Dichloro-benzylamino)-acetic acid that completely inhibits visible growth.
-
Reported MIC Values
Preliminary data from commercial suppliers indicates the following MIC values for (3,4-Dichloro-benzylamino)-acetic acid:
| Bacterial Strain | MIC (µg/mL) | Gram Stain | Source |
| Staphylococcus aureus | 50 | Gram-positive | [1] |
| Escherichia coli | 25 | Gram-negative | [1] |
| Pseudomonas aeruginosa | 100 | Gram-negative | [1] |
Potential Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
The structural characteristics of (3,4-Dichloro-benzylamino)-acetic acid suggest a potential mechanism of action involving the disruption of bacterial cell wall biosynthesis. One hypothesized target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[1]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MurB enzyme in the peptidoglycan synthesis pathway.
MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan synthesis, a pathway essential for bacterial cell wall integrity. By inhibiting MurB, (3,4-Dichloro-benzylamino)-acetic acid could prevent the formation of UDP-N-acetylmuramic acid, a key precursor for the peptidoglycan polymer. This disruption would lead to a weakened cell wall, ultimately resulting in bacterial cell lysis and death. The absence of a homologous pathway in eukaryotes makes MurB an attractive target for the development of selective antibacterial agents.
Quality Control and Self-Validation
To ensure the reliability and reproducibility of antimicrobial susceptibility testing results, a robust quality control (QC) program is essential.
-
QC Strains: Standardized, well-characterized bacterial strains with known susceptibility profiles should be included in each assay. Commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
-
Acceptance Criteria: The MIC values obtained for the QC strains must fall within the established acceptable ranges as defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Purity Checks: After incubation, it is advisable to subculture an aliquot from the growth control well onto an appropriate agar plate to confirm the purity of the bacterial inoculum.
-
Visual Inspection: The sterility control wells should show no signs of growth, while the growth control wells should exhibit clear turbidity.
Safety Precautions
As with any chemical and biological research, appropriate safety measures must be followed.
-
(3,4-Dichloro-benzylamino)-acetic acid: The toxicological properties of this compound have not been extensively studied. It should be handled with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
-
Bacterial Cultures: All work with bacterial pathogens should be conducted in a biosafety cabinet (BSC) following standard microbiological practices. All contaminated materials must be decontaminated before disposal, typically by autoclaving.
-
DMSO: Dimethyl sulfoxide can facilitate the absorption of other chemicals through the skin. Therefore, extra caution should be exercised when handling DMSO solutions of the test compound.
Conclusion and Future Directions
(3,4-Dichloro-benzylamino)-acetic acid presents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this document provide a standardized framework for the in vitro evaluation of its antibacterial activity. Further research is warranted to confirm the reported MIC values in peer-reviewed studies, elucidate the precise mechanism of action, and explore the in vivo efficacy and safety profile of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could also provide valuable insights for optimizing the antimicrobial potency and pharmacokinetic properties of this chemical series.
References
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Synthesis of Benzoyl glycine and Anti-bacterial screening. Int J Pharm Chem Anal. Available at: [Link]
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Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. PubMed. Available at: [Link]
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. Available at: [Link]
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Organic Acids Effective Antimicrobial Agents against Escherichia Coli, Staphylococcus Aureus and Pseudomonas Aeruginosa at Ambient Temperature. ResearchGate. Available at: [Link]
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Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. European Journal of Chemistry. Available at: [Link]
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Antibacterial activity of Aristolochia paucinervis Pomel. PubMed. Available at: [Link]
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Evaluation of the antibacterial, antibiofilm, and anti-virulence effects of acetic acid and the related mechanisms on colistin-resistant Pseudomonas aeruginosa. ResearchGate. Available at: [Link]
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Antimicrobial Activity of Polyoxometalate Ionic Liquids against Clinically Relevant Pathogens. PubMed. Available at: [Link]
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3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. National Institutes of Health. Available at: [Link]
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Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe. MDPI. Available at: [Link]
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Physicochemical Properties for TRI Chemicals and Chemical Categories. EPA. Available at: [Link]
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Evaluation of the antibacterial, antibiofilm, and anti-virulence effects of acetic acid and the related mechanisms on colistin-resistant Pseudomonas aeruginosa. PubMed Central. Available at: [Link]
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Rational Design of Benzobisheterocycle Metallo-β-Lactamase Inhibitors: A Tricyclic Scaffold Enhances Potency against Target Enzymes. National Institutes of Health. Available at: [Link]
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Streptomyces rochei SZ33, a Novel Antibacterial Reservoir against Nosocomial Lower Respiratory Tract Infections: A Comprehensive In Vitro and In Silico Study. MDPI. Available at: [Link]
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Rational Design of Benzobisheterocycle Metallo-β-Lactamase Inhibitors: A Tricyclic Scaffold Enhances Potency against Target Enzymes. PubMed. Available at: [Link]
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3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874. PubChem. Available at: [Link]
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Solvents and Polarity. University of Rochester. Available at: [Link]
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(3,4-Dichloro-benzylaMino)-acetic acid 261959-65-3. 瑞楚生物. Available at: [Link]
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Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs. PubMed. Available at: [Link]
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New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]
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Application Notes & Protocols: Characterizing (3,4-Dichloro-benzylamino)-acetic acid for Cancer Cell Line Studies
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of the novel compound, (3,4-Dichloro-benzylamino)-acetic acid. While specific biological activities of this compound are still under investigation, its structural motifs—containing a dichlorinated benzyl group and an amino acid-like moiety—suggest potential interactions with cellular pathways relevant to oncology. Structurally related compounds, such as those with dichloro- substitutions, have shown roles in enhancing antiproliferative activity in cancer research.[1][2] This guide offers a structured, field-proven workflow for the initial assessment of its cytotoxic and apoptotic effects on cancer cell lines.
The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices and the inclusion of essential controls. We will detail methodologies for foundational assays, including cell viability (MTT assay), apoptosis detection (Annexin V/PI staining), and cell cycle analysis. The objective is to provide a robust framework for generating reproducible, high-quality data to elucidate the potential of (3,4-Dichloro-benzylamino)-acetic acid as a candidate for further oncological research.
Compound Profile: (3,4-Dichloro-benzylamino)-acetic acid
-
Compound Name: (3,4-Dichloro-benzylamino)-acetic acid
-
CAS Number: 261959-65-3[3]
-
Molecular Formula: C₉H₉Cl₂NO₂
-
Structural Features: The molecule consists of a benzylamine core with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring, linked to an acetic acid moiety. The dichloro-benzyl group is a feature found in various biologically active molecules, and its presence can significantly influence antiproliferative and cytotoxic effects.[1][2] The acetic acid portion bears resemblance to Dichloroacetic acid (DCA), a known inhibitor of pyruvate dehydrogenase kinase (PDK) which can induce apoptosis in cancer cells by altering mitochondrial function.[4][5]
Postulated Mechanism of Action
Given its structural components, (3,4-Dichloro-benzylamino)-acetic acid may exert anti-cancer effects through multiple pathways. The dichlorinated ring could facilitate membrane permeability and interaction with hydrophobic pockets in target proteins. The acetic acid moiety could potentially interfere with cellular metabolism, akin to DCA, by targeting mitochondrial enzymes.[4] A plausible hypothesis is the induction of mitochondrial-mediated apoptosis. This process, also known as the intrinsic pathway, is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) culminating in programmed cell death.
Experimental Workflow & Protocols
A systematic approach is crucial for characterizing a novel compound. The following workflow outlines the primary assays required to determine its cytotoxic and mechanistic properties.
Protocol: Preparation of Compound Stock Solution
Principle: To ensure accurate and reproducible dosing, a concentrated stock solution must be prepared in a suitable solvent that is miscible with cell culture media and minimally toxic to cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice.
Materials:
-
(3,4-Dichloro-benzylamino)-acetic acid powder
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculation: Determine the required mass of the compound to prepare a 10 mM stock solution.
-
Weighing: Accurately weigh the compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Solubilization: Add the calculated volume of sterile DMSO. Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Expert Insight: The final DMSO concentration in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments.
Protocol: Cell Viability/Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7][9]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Compound stock solution (from 3.1)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.[10]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background noise.[7][10]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
| Cell Line | Treatment Duration | IC₅₀ (µM) [Example Data] |
| MCF-7 | 48 hours | 15.2 ± 1.8 |
| A549 | 48 hours | 28.5 ± 3.1 |
| HCT116 | 48 hours | 9.8 ± 1.1 |
Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Assay)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[12]
-
Cold 1X PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.[13][15]
-
Washing: Wash the cell pellet twice with cold 1X PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.[12]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[12]
-
Annexin V (-) / PI (+): Necrotic cells (rare).
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[16] PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA.[16] This allows for the differentiation of cell populations based on their DNA content (2N for G0/G1, between 2N and 4N for S, and 4N for G2/M).
Materials:
-
Cold 70% Ethanol
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17][18]
-
Cold 1X PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in 3.3.
-
Harvesting: Collect and wash cells with PBS as in 3.3.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[17][19]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[16][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze by flow cytometry. Use a low flow rate and gate on single cells to exclude doublets.[19]
Data Analysis: The resulting DNA histogram is analyzed using cell cycle modeling software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.
Conclusion and Future Directions
This guide outlines the foundational experimental workflow for the initial characterization of (3,4-Dichloro-benzylamino)-acetic acid. The successful execution of these protocols will determine the compound's cytotoxicity (IC₅₀), its ability to induce apoptosis, and its effects on cell cycle progression. Positive results from this initial screening—such as potent cytotoxicity, significant induction of apoptosis, or a clear cell cycle arrest—would warrant further investigation. Subsequent studies could explore the specific molecular targets through Western blotting for key apoptotic and cell cycle proteins (e.g., caspases, PARP, cyclins), mitochondrial membrane potential assays, and in vivo studies using xenograft models.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Dadsena, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Retrieved from [Link]
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The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzyl chloride. Retrieved from [Link]
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Rehman, F. U., et al. (2024). Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. PMC. Retrieved from [Link]
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ScienceRise: Pharmaceutical Science. (n.d.). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Retrieved from [Link]
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Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Retrieved from [Link]
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Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Retrieved from [Link]
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El-Baky, R. M. A., et al. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
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ACS Publications. (2021). Binary Prodrug of Dichloroacetic Acid and Doxorubicin with Enhanced Anticancer Activity. Retrieved from [Link]
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In Vivo Preclinical Evaluation of (3,4-Dichloro-benzylamino)-acetic acid: A Procedural Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel chemical entity, (3,4-Dichloro-benzylamino)-acetic acid. Given the limited existing public data on this specific molecule, this guide establishes a foundational experimental framework based on established principles of preclinical drug development, regulatory expectations, and data from structurally related compounds. The protocols herein are designed to be adaptable based on the emerging pharmacological profile of the compound.
Foundational Strategy: From Bench to In Vivo
The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline.[1] For a novel small molecule like (3,4-Dichloro-benzylamino)-acetic acid, a systematic in vivo evaluation is paramount to understanding its physiological disposition, safety profile, and potential therapeutic efficacy.[2] The overarching strategy is to build a comprehensive data package that informs go/no-go decisions for further development. This process is iterative, with findings from early studies informing the design of subsequent, more complex experiments.
A crucial initial step is the thorough characterization of the compound's physicochemical properties, as these will heavily influence its biological behavior and the formulation strategy.[3] For carboxylic acid-containing compounds, which can exhibit poor solubility, early formulation development is key to ensuring adequate bioavailability for in vivo testing.[4][5]
Ethical Considerations and Regulatory Compliance
All in vivo research must be conducted with the highest ethical standards and in strict compliance with national and institutional regulations. In the United States, this primarily involves adherence to the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC).[6]
Core Principles of Animal Welfare (The 3Rs):
-
Replacement: Utilizing non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimizing any potential pain, distress, or discomfort to the animals.
Prior to initiating any study, a detailed animal use protocol must be submitted to and approved by the IACUC.[6][7] This protocol must provide a clear scientific justification for the use of animals, a detailed description of all procedures, and evidence that alternatives to painful procedures have been considered.
Pre-formulation and Vehicle Selection
The success of in vivo studies hinges on the ability to administer the test compound in a safe and effective manner. For poorly soluble compounds, this presents a significant challenge.[5]
Solubility and Formulation Development
Initial solubility screening should be performed in a panel of pharmaceutically acceptable vehicles. Given that (3,4-Dichloro-benzylamino)-acetic acid is a carboxylic acid, strategies to enhance solubility may include pH adjustment or the use of co-solvents and surfactants.[4] Salt formation is another common and effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[4]
Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Class | Examples | Purpose |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS) | Preferred for soluble compounds. |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol | To increase the solubility of hydrophobic compounds. |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | To improve wetting and solubilization. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | To create uniform suspensions for insoluble compounds. |
| Lipid-based Vehicles | Corn oil, Sesame oil | For highly lipophilic compounds. |
This table provides examples of common excipients. The final formulation must be optimized for the specific compound and route of administration.
The chosen vehicle must be non-toxic at the administered volume and should not interfere with the biological activity of the test compound. A vehicle control group is a mandatory component of all in vivo studies.
Acute Oral Toxicity Assessment
The initial in vivo study is typically an acute toxicity assessment to determine the compound's intrinsic toxicity and to guide dose selection for subsequent studies.[8][9] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute toxicity testing.[9]
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females as they are often more sensitive.[9]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to dosing.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dosing Procedure:
-
Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing.[9]
-
Administer (3,4-Dichloro-benzylamino)-acetic acid via oral gavage in the selected vehicle.
-
The study follows a stepwise procedure using 3 animals per step.
-
Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on any available in vitro cytotoxicity data or structure-activity relationships.[8]
-
The outcome of the first dose group (mortality or morbidity) determines the dose for the next group (higher or lower).
-
-
Observations:
-
Monitor animals closely for the first several hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin and fur, eyes, respiratory and autonomic functions, and behavior.[10]
-
Record body weights prior to dosing and at least weekly thereafter.
-
-
Endpoint: The study allows for the classification of the substance's toxicity and an estimation of the median lethal dose (LD50).[9]
Pharmacokinetic (PK) Profiling
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[11] This information is crucial for understanding the relationship between the dose, exposure, and pharmacological effect.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 or BALB/c mice are commonly used.[12]
-
Dose Administration:
-
Intravenous (IV) Group: Administer the compound via tail vein injection to determine key parameters like clearance and volume of distribution.
-
Oral (PO) Group: Administer the compound via oral gavage to assess oral bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood is typically collected via saphenous or submandibular vein puncture.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of (3,4-Dichloro-benzylamino)-acetic acid in plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis software.
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life, the time taken for the plasma concentration to reduce by half. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability, the fraction of the administered dose that reaches systemic circulation. |
This table outlines the primary parameters derived from a pharmacokinetic study.
In Vivo Efficacy Evaluation
Efficacy studies are designed to determine if the compound has the desired therapeutic effect in a relevant disease model.[1][13] The choice of model is critical and depends on the hypothesized mechanism of action of (3,4-Dichloro-benzylamino)-acetic acid. Based on preliminary data for related compounds, potential therapeutic areas could include inflammation and cancer.
Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies.
Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This is a widely used and well-characterized model of acute inflammation.[14][15][16]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer (3,4-Dichloro-benzylamino)-acetic acid or vehicle orally or intraperitoneally. A positive control group (e.g., Indomethacin) should be included.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Protocol: Human Tumor Xenograft Model (Anticancer)
This model is a cornerstone of preclinical cancer drug development.[2][13][17]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.
-
Procedure:
-
Implant human cancer cells (selected based on the hypothesized target of the compound) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, test compound at various doses, positive control).
-
Administer treatment according to the predetermined schedule (e.g., daily, twice weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). Other endpoints can include survival analysis and biomarker assessment in tumor tissue.
Data Interpretation and Reporting
References
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Aguilar, J.L., Rojas, P., Marcelo, A., Plaza, A., Bauer, R., Reininger, E., Klaas, C.A., & Merfort, I. (2002). Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae). Journal of Ethnopharmacology, 81, 271-6. [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
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Sebastian, R., & Raghavan, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(4), 338-344. [Link]
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Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Slideshare. [Link]
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Sausville, E. A., & Burger, A. M. (2006). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Molecular Cancer Therapeutics, 5(8), 1848-1856. [Link]
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Raza, H., John, A., & Shafarin, J. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. [Link]
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Semwal, A., Kumar, A., & Kumar, D. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Research Journal of Pharmacy and Technology, 14(10), 5555-5560. [Link]
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Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). [Link]
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Japan Cosmetic Industry Association. (2017). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Genes and Environment, 39(1), 20. [Link]
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Singh, R. K., & Gupta, M. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
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NEUROFIT. (n.d.). Acute oral toxicity Study. NEUROFIT. [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
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ResearchGate. (n.d.). In vivo rat PK profiling in drug discovery: New challenges. ResearchGate. [Link]
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National Center for Biotechnology Information. (2019). Everything You Need to Know About Satisfying IACUC Protocol Requirements. ILAR Journal, 60(1), 1-11. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Karmaus, A. L., et al. (2022). Mapping Mechanistic Pathways of Acute Oral Systemic Toxicity Using Chemical Structure and Bioactivity Measurements. Frontiers in Toxicology, 4, 847285. [Link]
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National Center for Biotechnology Information. (n.d.). N-benzylglycine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). N-Benzylglycine Hydrochloride. PubChem. [Link]
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Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]
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Slideshare. (n.d.). Writing an Animal Protocol What IACUC. Slideshare. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
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Bioengineer.org. (2025). Exploring Acute Oral Toxicity of New HDAC2 Inhibitor. Bioengineer.org. [Link]
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National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 848043. [Link]
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Raies, A. B., & Bajic, V. B. (2016). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Frontiers in Pharmacology, 7, 239. [Link]
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Baczek, T., et al. (2023). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences, 24(7), 6199. [Link]
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Determining the Potency of a Novel Antimicrobial Agent: A Protocol for Ascertaining the Minimum Inhibitory Concentration (MIC) of (3,4-Dichloro-benzylamino)-acetic acid
Introduction: The Quest for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates a robust pipeline for the discovery and evaluation of new chemical entities with antimicrobial potential. (3,4-Dichloro-benzylamino)-acetic acid (CAS No. 261959-65-3) is a benzylamine derivative that has shown potential for significant antimicrobial activity against various bacterial strains.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in characterizing its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the MIC of (3,4-Dichloro-benzylamino)-acetic acid. The protocols herein are synthesized from globally recognized standards, primarily the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, to ensure data integrity and reproducibility.[3][4][5]
Part 1: Foundational Knowledge and Preliminary Steps
Before embarking on MIC determination, a thorough understanding of the test compound and the establishment of a robust experimental framework are paramount.
Physicochemical Properties of (3,4-Dichloro-benzylamino)-acetic acid
A summary of the known properties of the target compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 261959-65-3 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | White to off-white powder (assumed) | N/A |
| Solubility | To be determined empirically | N/A |
Critical Preliminary Protocol: Solubility Determination
Objective: To determine a suitable solvent and the maximum soluble concentration of (3,4-Dichloro-benzylamino)-acetic acid.
Materials:
-
(3,4-Dichloro-benzylamino)-acetic acid powder
-
Solvents: Dimethyl sulfoxide (DMSO, sterile), sterile deionized water, Ethanol (95%, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh 10 mg of (3,4-Dichloro-benzylamino)-acetic acid into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If dissolved, the concentration is 100 mg/mL.
-
If not completely dissolved, add additional 100 µL aliquots of DMSO, vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used to calculate the maximum soluble concentration.
-
Repeat steps 1-4 with sterile deionized water and ethanol to assess solubility in aqueous and alternative organic solvents.
-
Causality behind Experimental Choice: Starting with a high concentration and diluting allows for the efficient determination of the solubility limit. DMSO is prioritized as it is a powerful, polar aprotic solvent capable of dissolving many compounds that are insoluble in water.[6] However, it's crucial to ensure the final concentration of DMSO in the MIC assay does not exceed a level that affects bacterial growth (typically ≤1%).
Part 2: Core Protocol - Broth Microdilution for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[2] It offers the advantage of testing multiple concentrations simultaneously and is amenable to high-throughput screening. This protocol is aligned with the principles outlined in the CLSI M07 standard.[4][5]
Materials and Reagents
-
(3,4-Dichloro-benzylamino)-acetic acid stock solution (prepared as determined in section 1.2)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Selected bacterial strains (see section 2.2)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
Selection and Preparation of Bacterial Strains
The choice of bacterial strains is crucial for evaluating the spectrum of antimicrobial activity. A well-rounded panel should include:
-
Quality Control (QC) Strains: These have known and predictable susceptibility patterns and are essential for validating the accuracy and reproducibility of the assay.[7]
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Staphylococcus aureus ATCC 29213 (Gram-positive)
-
-
Screening Panel: A diverse set of clinically relevant isolates is recommended to assess the broader activity of the compound. This can include:
-
Gram-positive cocci (e.g., Enterococcus faecalis, Streptococcus pneumoniae)
-
Gram-negative bacilli (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii)
-
Drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), Carbapenem-resistant Enterobacteriaceae (CRE))
-
Inoculum Preparation Workflow:
Caption: Workflow for standardizing bacterial inoculum.
Step-by-Step Experimental Protocol
-
Preparation of the Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the (3,4-Dichloro-benzylamino)-acetic acid working solution (prepared in CAMHB at twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in section 2.2) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Experimental Workflow Diagram:
Caption: Overview of the broth microdilution method.
Data Interpretation and Quality Control
-
Reading the Results: After incubation, examine the plate visually. The MIC is the lowest concentration of (3,4-Dichloro-benzylamino)-acetic acid at which there is no visible growth (i.e., the well is clear).
-
Quality Control Checks:
-
The sterility control (well 12) should remain clear.
-
The growth control (well 11) should show distinct turbidity.
-
The MIC values for the QC strains (E. coli ATCC 25922 and S. aureus ATCC 29213) must fall within their established acceptable ranges as defined by CLSI or EUCAST. If the QC results are out of range, the entire batch of tests should be considered invalid and repeated.
-
Data Presentation:
The results should be tabulated for clarity. An example is provided in Table 2.
| Bacterial Strain | MIC (µg/mL) of (3,4-Dichloro-benzylamino)-acetic acid |
| E. coli ATCC 25922 | [Insert Value] |
| S. aureus ATCC 29213 | [Insert Value] |
| P. aeruginosa (Clinical Isolate 1) | [Insert Value] |
| MRSA (Clinical Isolate 2) | [Insert Value] |
| ... | ... |
Part 3: Alternative and Confirmatory Methods
While broth microdilution is the gold standard, other methods can be employed for confirmation or specific applications.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations. A standardized inoculum of bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that inhibits visible growth on the agar. This method is particularly useful for testing multiple isolates simultaneously.
Gradient Diffusion Method (E-test)
The E-test utilizes a plastic strip impregnated with a predefined gradient of the antimicrobial agent.[8] The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the strip.[8] This method is useful for testing individual isolates and can provide a more precise MIC value.
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the Minimum Inhibitory Concentration of (3,4-Dichloro-benzylamino)-acetic acid. By adhering to standardized methodologies, such as those prescribed by CLSI and EUCAST, and implementing rigorous quality control, researchers can generate reliable and reproducible data. This is a crucial step in the preclinical evaluation of this compound and will inform its potential as a future therapeutic agent in the fight against bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. testinglab.com [testinglab.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3,4-Dichloro-benzylamino)-acetic acid in Enzyme Inhibition Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3,4-Dichloro-benzylamino)-acetic acid and its analogs in enzyme inhibition assays. This document offers both foundational principles and detailed, actionable protocols to empower scientifically rigorous investigations into the inhibitory potential of this class of compounds.
Introduction: The Therapeutic Potential of Dichloro-benzylamino Acetic Acid Derivatives
(3,4-Dichloro-benzylamino)-acetic acid belongs to a class of compounds characterized by a dichlorinated benzylamine moiety linked to an acetic acid group. This structural motif has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The dichloro-substitution on the benzyl ring is a key feature found in numerous FDA-approved pharmaceuticals, suggesting its importance in molecular recognition and interaction with biological targets.[1]
Derivatives of this scaffold have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, compounds with similar structures have been identified as inhibitors of critical enzymes involved in disease pathogenesis. For instance, derivatives have been shown to bind to the catalytic pocket of the bacterial enzyme MurB, a key player in peptidoglycan biosynthesis, highlighting their potential as novel antibiotics.[1] Furthermore, a structurally related compound, [(2,3-Dichloro-benzyl)-isopropyl-amino]-acetic acid, has been reported to inhibit phosphatidylinositol 3-kinase (PI3K-α) and B-Raf kinase, two important targets in oncology.[2]
These findings underscore the value of the (3,4-dichloro-benzylamino)-acetic acid backbone as a promising starting point for the development of potent and selective enzyme inhibitors. This guide will provide the necessary protocols to explore and validate such potential.
Foundational Principles of Enzyme Inhibition Assays
An enzyme inhibition assay is a laboratory procedure designed to assess the ability of a chemical compound to reduce the activity of a specific enzyme.[1] The fundamental principle involves comparing the rate of the enzymatic reaction in the absence and presence of the potential inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibitory activity.
Key parameters determined from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3][4] The IC50 value is a crucial measure of an inhibitor's potency.
The following diagram illustrates a generalized workflow for an enzyme inhibition assay.
Caption: Generalized workflow for an enzyme inhibition assay.
General Protocol for Determining IC50
This protocol provides a universal framework for assessing the inhibitory activity of (3,4-Dichloro-benzylamino)-acetic acid against a target enzyme. Specific parameters such as buffer composition, substrate concentration, and detection method will need to be optimized for each specific enzyme.
Materials and Reagents
-
Purified target enzyme
-
Enzyme-specific substrate
-
(3,4-Dichloro-benzylamino)-acetic acid (or analog)
-
Appropriate assay buffer (e.g., Tris-HCl, HEPES, Phosphate buffer)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplates (black or clear, depending on the detection method)
-
Multichannel pipettes
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of (3,4-Dichloro-benzylamino)-acetic acid in a suitable solvent (e.g., 10 mM in 100% DMSO).
-
Prepare the assay buffer and store it at the appropriate temperature.
-
Prepare working solutions of the enzyme and substrate in the assay buffer. The optimal concentrations should be determined experimentally.
-
-
Serial Dilution of the Inhibitor:
-
Perform a serial dilution of the inhibitor stock solution in the assay buffer to obtain a range of concentrations. It is recommended to perform a 10-point dilution series.
-
Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted inhibitor solutions. Include control wells:
-
100% Activity Control: Contains enzyme and substrate, but no inhibitor (add vehicle/solvent instead).
-
0% Activity Control (Background): Contains substrate and buffer, but no enzyme.
-
-
Add the enzyme solution to all wells except the background control.
-
-
Pre-incubation:
-
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for a specific time at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_activity))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.[5]
-
Application Example 1: Inhibition of a Bacterial MurB Enzyme
The Mur enzymes are involved in the cytoplasmic steps of peptidoglycan biosynthesis, making them attractive targets for novel antibiotics.[6] Derivatives of (3,4-Dichloro-benzylamino)-acetic acid have been suggested as potential inhibitors of MurB.[1] The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine.[7]
The following diagram illustrates the role of MurB in the peptidoglycan synthesis pathway.
Caption: Simplified peptidoglycan precursor synthesis pathway highlighting the MurB target.
MurB Inhibition Assay Protocol
This protocol is based on a continuous spectrophotometric assay that monitors the oxidation of NADPH at 340 nm.[8]
| Parameter | Recommendation |
| Enzyme | Recombinant MurB (e.g., from E. coli or S. aureus) |
| Substrate | UDP-N-acetylenolpyruvylglucosamine (UNAGEP) |
| Cofactor | NADPH |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 10 mM KCl |
| Detection Wavelength | 340 nm (monitoring the decrease in absorbance due to NADPH oxidation) |
| Inhibitor | (3,4-Dichloro-benzylamino)-acetic acid |
Protocol:
-
Prepare reagents as described in the general protocol. The substrate UNAGEP and cofactor NADPH should be dissolved in the assay buffer.
-
Set up the 96-well UV-transparent plate with serial dilutions of (3,4-Dichloro-benzylamino)-acetic acid.
-
Add the MurB enzyme to the wells containing the inhibitor and controls.
-
Pre-incubate for 20 minutes at room temperature.[8]
-
Initiate the reaction by adding a mixture of UNAGEP and NADPH.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 5-10 minutes.
-
The rate of the reaction is determined from the linear portion of the kinetic trace.
-
Calculate the % inhibition and IC50 as described in the general protocol.
Application Example 2: Inhibition of a PI3 Kinase
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling pathways related to cell growth, proliferation, and survival.[9][10] Hyperactivation of the PI3K pathway is frequently observed in cancer, making it a major target for anticancer drug discovery.[9]
The following diagram depicts the PI3K signaling pathway.
Caption: Simplified PI3K signaling pathway.
PI3K Inhibition Assay Protocol
A common method for measuring PI3K activity is to quantify the amount of ADP produced during the phosphorylation of its lipid substrate, PIP2. The ADP-Glo™ Kinase Assay is a commercially available system that can be used for this purpose.[11][12]
| Parameter | Recommendation |
| Enzyme | Recombinant PI3Kα (p110α/p85α) |
| Substrate | Phosphatidylinositol-4,5-bisphosphate (PIP2) |
| Cofactor | ATP, MgCl2 |
| Assay Buffer | 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA |
| Detection | Luminescence-based detection of ADP production (e.g., ADP-Glo™ Kinase Assay) |
| Inhibitor | (3,4-Dichloro-benzylamino)-acetic acid |
Protocol:
-
Prepare reagents as described in the general protocol.
-
In a 384-well plate, add serially diluted (3,4-Dichloro-benzylamino)-acetic acid.
-
Add the PI3Kα enzyme and the PIP2 substrate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit, which involves adding an ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the % inhibition and IC50 as described in the general protocol.
Data Summary and Interpretation
The results of the enzyme inhibition assays should be tabulated for clarity and ease of comparison.
| Inhibitor | Target Enzyme | Assay Method | IC50 (µM) |
| (3,4-Dichloro-benzylamino)-acetic acid | MurB | Spectrophotometric | Experimental Value |
| (3,4-Dichloro-benzylamino)-acetic acid | PI3Kα | Luminescence | Experimental Value |
| Positive Control Inhibitor | MurB | Spectrophotometric | Literature Value |
| Positive Control Inhibitor | PI3Kα | Luminescence | Literature Value |
A lower IC50 value indicates a more potent inhibitor. It is crucial to include a known inhibitor of the target enzyme as a positive control to validate the assay setup. The data generated from these assays will provide valuable insights into the inhibitory potential of (3,4-Dichloro-benzylamino)-acetic acid and its derivatives, guiding further optimization and drug development efforts.
References
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Retrieved January 2, 2026, from [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Millipore. Retrieved January 2, 2026, from [Link]
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018, July 10). PMC. Retrieved January 2, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 2, 2026, from [Link]
-
PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]
-
Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. (2023, March 1). NIH. Retrieved January 2, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
-
How to calculate IC50 for inhibitory effects of plant extracts on digestive enzymes?. (2017, April 21). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Structure and function of the Mur enzymes: development of novel inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Identification of hotspot regions of MurB oxidoreductase enzyme using homology modeling, molecular dynamics and molecular docking techniques. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved January 2, 2026, from [Link]
-
3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Identification of an Inhibitor of the MurC Enzyme, Which Catalyzes an Essential Step in the Peptidoglycan Precursor Synthesis Pathway | Request PDF. (2025, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. (2021, December 15). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
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- 6. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.de [promega.de]
- 12. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.sg]
Application Notes and Protocols: (3,4-Dichloro-benzylamino)-acetic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of (3,4-Dichloro-benzylamino)-acetic Acid in Heterocyclic Chemistry
(3,4-Dichloro-benzylamino)-acetic acid, also known as N-(3,4-dichlorobenzyl)glycine, is a bespoke precursor molecule poised for significant applications in medicinal and synthetic organic chemistry. Its structure, featuring a reactive secondary amine and a carboxylic acid moiety, appended to a dichlorinated benzyl group, offers a unique combination of functionalities for the construction of diverse heterocyclic scaffolds. The 3,4-dichloro substitution pattern is a well-established motif in numerous FDA-approved pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. This guide provides an in-depth exploration of the synthetic utility of (3,4-dichloro-benzylamino)-acetic acid, with detailed protocols for its conversion into medicinally relevant heterocyclic systems, including diketopiperazines, hydantoins, and potentially quinazolinones and benzodiazepines.
Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| CAS Number | 261959-65-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Application 1: Synthesis of 1-(3,4-Dichlorobenzyl)piperazine-2,5-diones (Diketopiperazines)
Diketopiperazines (DKPs) are a class of cyclic dipeptides with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The conformationally constrained six-membered ring of DKPs makes them attractive scaffolds for drug discovery. N-substituted glycine derivatives, such as (3,4-dichloro-benzylamino)-acetic acid, are excellent precursors for the synthesis of N-substituted DKPs.
Mechanistic Rationale
The synthesis of 1-(3,4-dichlorobenzyl)piperazine-2,5-dione from its corresponding amino acid precursor can be achieved through a two-step process: intermolecular peptide coupling followed by an intramolecular cyclization. The key to a successful synthesis lies in the efficient formation of a dipeptide intermediate, which then undergoes a base- or acid-catalyzed intramolecular aminolysis to form the stable six-membered DKP ring. The use of solid-phase synthesis can be particularly advantageous for combinatorial library generation and purification.
Use of (3,4-Dichloro-benzylamino)-acetic acid in structure-activity relationship (SAR) studies
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (3,4-Dichloro-benzylamino)-acetic acid in structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the (3,4-Dichloro-benzylamino)-acetic acid Scaffold
In medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. (3,4-Dichloro-benzylamino)-acetic acid is a compound of significant interest, serving as a versatile building block for synthesizing novel, biologically active molecules.[1] Its structure is deceptively simple, combining a glycine backbone—a fundamental amino acid—with a 3,4-dichlorobenzyl group. This specific substitution pattern is a well-recognized motif in drug discovery, with over 250 FDA-approved pharmaceuticals containing chlorine atoms, which can modulate a compound's lipophilicity, metabolic stability, and binding interactions.[1]
The inherent chemical tractability of this scaffold, with its reactive carboxylic acid and secondary amine functionalities, allows for systematic structural modifications. This makes it an ideal starting point for Structure-Activity Relationship (SAR) studies, a cornerstone of drug development where researchers systematically alter a compound's structure to understand how these changes affect its biological activity. Initial research has highlighted the potential of this scaffold in diverse therapeutic areas, including antimicrobial and anti-inflammatory applications, providing a fertile ground for exploration and optimization.[1]
This guide provides a comprehensive framework for leveraging (3,4-Dichloro-benzylamino)-acetic acid in SAR-driven drug discovery. We will detail robust protocols for its synthesis and diversification, outline key biological assays for activity profiling with a focus on neuroscience applications, and present a logical framework for interpreting the resulting SAR data.
Part 1: Synthesis and Chemical Diversification
The foundation of any SAR study is the ability to reliably synthesize the core scaffold and its analogs. The following protocols are designed to be robust and adaptable for creating a chemical library for screening.
Protocol 1: Synthesis of the Core Scaffold: (3,4-Dichloro-benzylamino)-acetic acid
This protocol details the synthesis of the parent compound via nucleophilic substitution. The reaction couples 3,4-dichlorobenzylamine with an acetic acid derivative.[1]
Rationale: This two-step approach is efficient and high-yielding. The first step forms the key amine intermediate, and the second step couples it with the glycine backbone. Using a haloacetic acid ester followed by hydrolysis is a common and effective method for this type of N-alkylation.
Materials & Equipment:
-
3,4-Dichlorobenzyl chloride
-
Aqueous ammonia (28-30%)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3,4-Dichlorobenzylamine
-
In a fume hood, add 3,4-dichlorobenzyl chloride (1.0 eq) to a round-bottom flask.
-
Add an excess of aqueous ammonia (10 eq) slowly at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dichlorobenzylamine as a crude oil, which can be used directly in the next step.
Step 2: Synthesis of (3,4-Dichloro-benzylamino)-acetic acid
-
Dissolve 3,4-dichlorobenzylamine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.5 eq) and ethyl chloroacetate (1.1 eq).
-
Heat the mixture to reflux (approx. 82°C) and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
To the crude ester, add a solution of NaOH (2.0 eq) in a 1:1 mixture of water and ethanol.
-
Stir the mixture at room temperature for 2-4 hours to facilitate saponification (hydrolysis of the ester).
-
Remove the ethanol via rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (3,4-Dichloro-benzylamino)-acetic acid.
Purification & Validation:
-
The final product can be purified by recrystallization from an ethanol/water mixture.
-
Purity should be confirmed by NMR spectroscopy and mass spectrometry to ensure the structure and molecular weight are correct.
Analog Synthesis Strategy for SAR Studies
To explore the SAR, analogs are synthesized by modifying three key regions of the core scaffold: the aromatic ring, the carboxylic acid, and the secondary amine.
-
Region A (Aromatic Ring): Varying the substitution on the benzyl ring is crucial for probing electronic and steric effects on target binding. This is achieved by starting with different substituted benzylamines (e.g., 2,4-dichloro-, 3,5-dichloro-, 4-fluoro-, 4-methoxy-benzylamine) in Protocol 1.[2][3]
-
Region B (Carboxylic Acid): The acidic moiety is often a key pharmacophore. It can be converted to methyl or ethyl esters (using Fischer esterification), or to primary or secondary amides (via activation with a coupling agent like EDCI followed by addition of an amine).
-
Region C (Secondary Amine): The N-H bond can be a hydrogen bond donor. Modifying this position by N-methylation (e.g., using formaldehyde and formic acid in an Eschweiler-Clarke reaction) can probe the importance of this interaction.
Caption: Summary of key structure-activity relationships on the core scaffold.
Conclusion and Future Directions
This guide establishes (3,4-Dichloro-benzylamino)-acetic acid as a valuable and versatile scaffold for SAR-driven drug discovery. We have provided detailed, self-validating protocols for the synthesis of an analog library and for its subsequent biological evaluation against GABA transporters. The logical framework for SAR analysis demonstrates how systematic chemical modification, coupled with quantitative biological testing, can rapidly provide critical insights into the molecular requirements for target engagement.
The hypothetical SAR data suggests a clear path forward for a lead optimization program:
-
Further Ring Exploration: Synthesize analogs with other electron-withdrawing groups at the 4-position of the benzyl ring (e.g., -CF₃, -CN).
-
Acid Bioisosteres: While the carboxylate is essential, it can lead to poor pharmacokinetic properties. Explore bioisosteres like tetrazoles that can mimic the acidic function while potentially improving drug-like properties.
-
Conformational Constraint: Introduce rigidity into the scaffold, for example, by incorporating the glycine backbone into a ring system, to lock in the bioactive conformation and potentially increase potency and selectivity.
By following this structured approach, researchers can efficiently navigate the chemical space around this promising scaffold to develop potent and selective lead compounds for further preclinical development.
References
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Organic Syntheses. coumarone - Organic Syntheses Procedure. Available from: [Link]
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PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Available from: [Link]
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Application Note & Protocol: A Comprehensive Framework for Assessing the Anti-inflammatory Effects of (3,4-Dichloro-benzylamino)-acetic acid (Licofelone)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodological framework for the preclinical evaluation of the anti-inflammatory properties of (3,4-Dichloro-benzylamino)-acetic acid, a compound commonly known as Licofelone. As a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), Licofelone presents a unique mechanism of action that necessitates a multi-faceted assessment strategy. This guide outlines integrated in vitro and in vivo protocols, from initial cell-based assays to established animal models of acute and chronic inflammation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, incorporating essential controls and data analysis guidelines for robust and reliable outcomes.
Scientific Rationale and Mechanism of Action
Inflammation is a complex biological response mediated by a network of signaling molecules. A pivotal cascade in this process is the metabolism of arachidonic acid.[1] (3,4-Dichloro-benzylamino)-acetic acid (Licofelone) is a potent anti-inflammatory agent that uniquely targets two key enzymes in this pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3]
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are primary mediators of inflammation, causing vasodilation, pain, and fever.[4] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily inhibit COX enzymes.[5]
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (LTs). Leukotrienes, especially LTB4, are powerful chemoattractants for neutrophils and other immune cells, promoting cellular infiltration into inflamed tissues.[4]
By inhibiting both pathways, Licofelone offers a broader spectrum of anti-inflammatory activity compared to selective COX inhibitors.[6][7] This dual inhibition not only reduces the production of prostaglandins but also mitigates the pro-inflammatory and gastrotoxic effects of leukotrienes, which can be exacerbated when the COX pathway is blocked alone.[7] This mechanism suggests that Licofelone may possess an improved efficacy and gastrointestinal safety profile.[3] The downstream effects of this dual inhibition include the modulation of key inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of numerous pro-inflammatory cytokines and enzymes.[8][9][10]
Figure 1: Mechanism of Licofelone as a dual COX/5-LOX inhibitor.
In Vitro Assessment of Anti-inflammatory Activity
In vitro assays provide the foundational data on a compound's efficacy, mechanism, and safe dosage range. The recommended model utilizes lipopolysaccharide (LPS)-stimulated macrophages, which are central players in the innate immune response and produce a robust and quantifiable inflammatory reaction.[11][12]
Experimental Workflow: In Vitro Analysis
Figure 2: General workflow for in vitro anti-inflammatory assessment.
Protocol 1: Determination of Optimal Non-Toxic Concentration
Rationale: It is imperative to distinguish between a compound's specific anti-inflammatory effects and general cytotoxicity. This protocol establishes the concentration range of Licofelone that does not harm the cells, ensuring that any observed reduction in inflammatory markers is not merely a result of cell death.
Methodology (MTT Assay):
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[13]
-
Compound Preparation: Prepare a stock solution of Licofelone in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Replace the medium with the Licofelone dilutions and incubate for 24 hours. Include a vehicle control (DMSO only) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent anti-inflammatory assays.
Protocol 2: Quantification of Prostaglandin E2 and Leukotriene B4
Rationale: As Licofelone's primary targets are COX and 5-LOX, directly measuring their respective products, PGE2 and LTB4, provides direct evidence of target engagement and functional inhibition.[14][15]
Methodology (ELISA):
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of Licofelone for 2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for the production and secretion of inflammatory mediators.[12]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Perform ELISAs for PGE2 and LTB4 using commercially available kits, following the manufacturer's instructions precisely.[15] This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation and wash steps with detection antibodies and substrates.[17]
-
Data Analysis: Generate a standard curve from the provided standards.[18] Calculate the concentration of PGE2 and LTB4 in each sample by interpolating their absorbance values from the standard curve. Compare the levels in Licofelone-treated groups to the LPS-only positive control.
Protocol 3: Measurement of Pro-inflammatory Cytokines
Rationale: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are critical drivers of the inflammatory response. Assessing Licofelone's ability to suppress their production indicates a broader impact on inflammatory signaling pathways downstream of COX/5-LOX inhibition.
Methodology (Cytokine ELISA):
-
Sample Preparation: Use the same cell culture supernatants collected in Protocol 2.2.
-
ELISA Procedure: Utilize commercial sandwich ELISA kits specific for murine TNF-α, IL-6, and IL-1β.[13] The protocol is generally similar to that described in 2.3, involving capture antibody, sample incubation, detection antibody, enzyme conjugate, and substrate steps.[19]
-
Data Analysis: Quantify cytokine concentrations against a standard curve and express results as pg/mL or ng/mL.[18] Analyze the percentage of inhibition relative to the LPS-stimulated control group.
| Parameter | Recommended Conditions for In Vitro Assays | Source |
| Cell Line | RAW 264.7 Murine Macrophages | [11] |
| Seeding Density | 2 x 10⁵ cells/mL | [13] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | [20] |
| LPS Concentration | 1 µg/mL | [16] |
| Licofelone Pre-treatment | 2 hours | [13] |
| Incubation Post-LPS | 24 hours | [12] |
| Primary Endpoints | PGE2, LTB4, TNF-α, IL-6 Concentrations | [14] |
In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety within a complex biological system. The following protocols describe a model for acute inflammation and a more complex model for chronic, autoimmune-like inflammation.
Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Rationale: This is a classic, highly reproducible model of acute inflammation and edema formation.[21] It is used to screen for compounds that can inhibit the rapid inflammatory response characterized by fluid accumulation and cellular infiltration, which is mediated early on by histamine and serotonin, and later by prostaglandins.
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group 4-6: Licofelone (e.g., 10, 20, 40 mg/kg, p.o.)[3]
-
-
Drug Administration: Administer the vehicle, positive control, or Licofelone orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Determine the percentage inhibition of edema for each treatment group compared to the carrageenan control group at each time point.
Figure 3: Timeline for the carrageenan-induced paw edema model.
Protocol 5: Collagen-Induced Arthritis in Mice (Chronic Inflammation)
Rationale: The Collagen-Induced Arthritis (CIA) model is a well-established and relevant model for human rheumatoid arthritis.[22][23] It involves an autoimmune response against type II collagen, leading to chronic joint inflammation, cartilage destruction, and bone erosion. Evaluating Licofelone in this model assesses its potential to modify disease progression in a chronic setting.
Methodology:
-
Animal Strain: Use susceptible mouse strains, such as DBA/1J mice, aged 8-10 weeks.[24]
-
Collagen Emulsion Preparation: Emulsify bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).[23]
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 100 µL booster injection at a different site near the base of the tail.[23]
-
Treatment Protocol: Begin oral administration of Licofelone (e.g., 10-40 mg/kg/day) or vehicle prophylactically from Day 0 or therapeutically from the onset of clinical signs (around Day 24-28).
-
Clinical Assessment: Monitor the mice three times a week for the onset and severity of arthritis starting from Day 21. Score each paw based on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=erythema/mild swelling of multiple joints, 3=moderate swelling of the entire paw, 4=severe swelling/ankylosis). The maximum score per mouse is 16.[22]
-
Termination and Analysis (e.g., Day 42-56):
-
Collect blood serum for cytokine analysis (TNF-α, IL-6) via ELISA.
-
Harvest paws for histopathological analysis. Fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
| Parameter | Recommended Conditions for In Vivo Models | Source |
| Acute Model | Carrageenan-Induced Paw Edema in Rats | [21] |
| Chronic Model | Collagen-Induced Arthritis (CIA) in DBA/1J Mice | [22][23] |
| Licofelone Doses | 10 - 40 mg/kg, oral administration (p.o.) | [3] |
| CIA Primary Immunization | Day 0: Type II Collagen in Complete Freund's Adjuvant (CFA) | [23] |
| CIA Booster Immunization | Day 21: Type II Collagen in Incomplete Freund's Adjuvant (IFA) | [23] |
| Primary Endpoints | Paw Volume (Acute), Arthritis Score & Histopathology (Chronic) | [21][22] |
Conclusion
This application note provides a robust, multi-tiered strategy for characterizing the anti-inflammatory effects of (3,4-Dichloro-benzylamino)-acetic acid (Licofelone). By systematically progressing from mechanistic in vitro assays to functional in vivo models, researchers can generate a comprehensive data package. This approach allows for the confirmation of Licofelone's dual COX/5-LOX inhibitory action, quantifies its impact on key inflammatory mediators and pathways, and evaluates its therapeutic potential in both acute and chronic inflammatory settings. Adherence to these detailed protocols, including the appropriate controls and analytical methods, will ensure the generation of high-quality, reproducible, and scientifically valid results.
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Le, H. M., & Nabozny, G. H. (2012). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2(18), e258. [Link]
- Drug Development Technology. (2004, September 14). Licofelone – Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis. Drug Development Technology.
- R&D Systems. (n.d.). MAPK Signaling: Inflammatory Cytokines Pathway. R&D Systems.
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Kumar, V., & Kumar, S. (2012). Anti-inflammatory effect of 3,4-oxo-isopropylidene-shikimic acid on acetic acid-induced colitis in rats. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 61(11), 1261–1267. [Link]
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO.
- Cell Signaling Technology. (n.d.). NF-κB Signaling. Cell Signaling Technology.
- Journal of Applied Pharmaceutical Science. (n.d.). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
- BenchChem. (n.d.). Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment. BenchChem.
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Chen, Y., Zhang, Y., & Li, Y. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in immunology, 14, 1176219. [Link]
- Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
- R&D Systems. (n.d.). ELISA Kits: Assays For Quantifying Cytokine Release. R&D Systems.
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Lawrence, T., Willoughby, D. A., & Gilroy, D. W. (2002). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 4(9), a008611. [Link]
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Mohammed, M., & El-Alfy, A. T. (2024). Licofelone, a Dual COX/LOX Inhibitor, Ameliorates Paclitaxel-Induced Mechanical Allodynia in Rats in a Cannabinoid Receptor-Dependent Manner. International journal of molecular sciences, 25(14), 7545. [Link]
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YouTube. (2025, January 9). MAPK Signaling Pathway| Basic Science Series. YouTube. Retrieved from [Link]
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Higgs, G. A., Moncada, S., & Vane, J. R. (1984). Prostaglandins and leukotrienes as inflammatory mediators. British medical bulletin, 40(4), 325–329. [Link]
- Turkish Journal of Immunology. (n.d.). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology.
- Innoscience - ITPS. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innoscience - ITPS.
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Catorce, M. N., & Gevorkian, G. (2016). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International journal of molecular sciences, 17(5), 765. [Link]
- Semantic Scholar. (n.d.). [PDF] Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Semantic Scholar.
- Scribd. (n.d.). Cytokine ELISA Protocol Guide. Scribd.
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van der Meulen, J., & van der Hart, M. (1984). Determination of leukotrienes and prostaglandins in [14C] arachidonic acid labelled human lung tissue by high-performance liquid chromatography and radioimmunoassay. Journal of chromatography, 311(1), 39–50. [Link]
Sources
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- 3. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
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- 10. Effect of licofelone--a dual COX/5-LOX inhibitor in intracerebroventricular streptozotocin-induced behavioral and biochemical abnormalities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3,4-Dichloro-benzylamino)-acetic acid
Welcome to the technical support center for the synthesis of (3,4-dichloro-benzylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of (3,4-dichloro-benzylamino)-acetic acid, particularly when employing the reductive amination pathway, a common and efficient method.
Issue 1: Low or No Product Yield
Q: I am attempting the synthesis of (3,4-dichloro-benzylamino)-acetic acid via reductive amination of 3,4-dichlorobenzylamine and glyoxylic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield in a reductive amination reaction can stem from several factors, primarily related to imine formation and the subsequent reduction step. Here’s a systematic approach to diagnosing and resolving the issue:
-
Inefficient Imine Formation: The crucial first step is the formation of the iminium ion intermediate. This equilibrium-driven reaction can be hindered by several factors.
-
pH Control is Critical: The pH of the reaction medium is paramount for successful imine formation. The optimal pH range for most reductive aminations is typically between 4 and 7.[1][2] At a pH that is too low, the amine starting material (3,4-dichlorobenzylamine) will be protonated to its non-nucleophilic ammonium salt, inhibiting its attack on the carbonyl group of glyoxylic acid. Conversely, a pH that is too high will not sufficiently activate the carbonyl group for nucleophilic attack.
-
Troubleshooting Tip: Use a buffer system, such as an acetic acid/acetate buffer, to maintain the pH within the optimal range.[2] You can monitor the pH of your reaction mixture and adjust as necessary.
-
-
Water Removal: The formation of the imine from the amine and aldehyde/ketone is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials.
-
Troubleshooting Tip: While not always necessary for one-pot reductive aminations, if you suspect poor imine formation, you can try pre-forming the imine in a separate step and removing water using a Dean-Stark apparatus or by adding a drying agent like anhydrous magnesium sulfate before adding the reducing agent.
-
-
-
Ineffective Reduction Step: Once the iminium ion is formed, it must be efficiently reduced.
-
Choice of Reducing Agent: The choice of reducing agent is critical for chemoselectivity. You need a reagent that will preferentially reduce the iminium ion over the starting carbonyl compound.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the iminium ion and the starting aldehyde (glyoxylic acid), leading to the formation of glyoxylic acid alcohol as a byproduct and thus reducing the yield of the desired product.[1][3]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents, making them ideal for one-pot reductive aminations.[4][5][6] They are more reactive towards the iminium ion than the carbonyl starting material.[1][3] NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts generated from NaBH₃CN.[5][7]
-
Troubleshooting Tip: If you are using NaBH₄, consider switching to NaBH₃CN or NaBH(OAc)₃ for improved selectivity and yield.[1]
-
-
Reagent Quality and Stoichiometry: The purity and stoichiometry of your reagents are crucial.
-
Troubleshooting Tip: Ensure your 3,4-dichlorobenzylamine and glyoxylic acid are of high purity. Use a slight excess of the amine or the less expensive reagent to drive the reaction to completion.[8] For the reducing agent, a slight excess (1.2-1.5 equivalents) is typically recommended to ensure complete reduction.[8]
-
-
Issue 2: Formation of Impurities
Q: I am obtaining my desired product, but it is contaminated with significant impurities that are difficult to remove. What are the common side products in this synthesis, and how can I minimize their formation?
A: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Over-alkylation (Tertiary Amine Formation): The secondary amine product, (3,4-dichloro-benzylamino)-acetic acid, can itself react with another molecule of glyoxylic acid and undergo a second reductive amination to form a tertiary amine byproduct.
-
Troubleshooting Tip: To minimize this, you can use an excess of the primary amine (3,4-dichlorobenzylamine) relative to the glyoxylic acid. This statistically favors the formation of the secondary amine.
-
-
Reduction of Starting Carbonyl: As mentioned previously, if a strong reducing agent like NaBH₄ is used, the starting glyoxylic acid can be reduced to its corresponding alcohol.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in your final product.
-
Troubleshooting Tip: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup. Adjust reaction time and temperature as needed. Room temperature is often sufficient, but gentle heating may be required in some cases.[2]
-
-
Side reactions involving the solvent: The choice of solvent can also influence side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended synthetic route for (3,4-dichloro-benzylamino)-acetic acid?
A1: While nucleophilic substitution of a haloacetic acid with 3,4-dichlorobenzylamine is a viable method, the one-pot reductive amination of 3,4-dichlorobenzylamine with glyoxylic acid is often preferred for its efficiency and milder reaction conditions.[1]
Q2: How do I choose between Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
A2: Both are excellent choices for reductive amination. NaBH(OAc)₃ is generally favored because it is less toxic and avoids the formation of hazardous cyanide waste.[5] However, NaBH₃CN can be more effective in certain cases and is stable in protic solvents like methanol.[4][9] The choice may also depend on the specific substrate and reaction conditions.
Q3: Can I use a different carbonyl compound instead of glyoxylic acid?
A3: Yes, the reductive amination reaction is versatile. You can use other aldehydes or ketones to synthesize different N-substituted (3,4-dichlorobenzyl)amines. The core principles of pH control and selective reduction remain the same.
Q4: What is the best way to purify the final product?
A4: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. The product, being an amino acid, can be purified by adjusting the pH of the aqueous solution to its isoelectric point, at which it will have minimum solubility and precipitate out. Recrystallization from a suitable solvent system can further enhance purity. If necessary, column chromatography can be employed, though it might be challenging due to the polar nature of the product.
Experimental Protocols
Protocol 1: Synthesis of (3,4-dichloro-benzylamino)-acetic acid via Reductive Amination
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
-
3,4-Dichlorobenzylamine
-
Glyoxylic acid monohydrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
To a solution of 3,4-dichlorobenzylamine (1.0 eq) in DCM (or DCE) at room temperature, add glyoxylic acid monohydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Continue stirring the reaction at room temperature overnight or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by adjusting the pH of an aqueous solution to its isoelectric point to induce precipitation or by recrystallization.
Data Presentation & Visualization
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available | Low chemoselectivity, can reduce starting carbonyls[1][3] |
| Sodium Cyanoborohydride | NaBH₃CN | Good chemoselectivity, stable in protic solvents | Toxic cyanide byproducts[5][7] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent chemoselectivity, less toxic than NaBH₃CN | Water-sensitive, can react with methanol[4][5] |
Diagram 1: Reductive Amination Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in reductive amination.
References
-
Wikipedia. (2023, October 27). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Careri, M., Elviri, L., Mangia, A., & Zagnoni, I. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259–1267. Retrieved from [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(49), 16520–16521. Retrieved from [Link]
-
LookChem. (n.d.). Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives. Retrieved from [Link]
-
LookChem. (n.d.). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. Retrieved from [Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]
-
Reddit. (2022). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/organicchemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. interchim.fr [interchim.fr]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude (3,4-Dichloro-benzylamino)-acetic acid
Welcome to the technical support guide for the purification of (3,4-Dichloro-benzylamino)-acetic acid (CAS 261959-65-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic building block. The purity of this intermediate is critical for the successful synthesis of downstream targets, making robust purification protocols essential.[1] This guide provides in-depth troubleshooting advice and validated protocols based on established chemical principles to address common challenges encountered during purification.
Section 1: Initial Assessment & Strategy
The journey to a pure compound begins with a thorough understanding of the crude material. The typical synthesis involves a nucleophilic substitution reaction between 3,4-dichlorobenzylamine and chloroacetic acid, often facilitated by a base like sodium hydroxide or potassium carbonate.[1] This reaction profile dictates the likely impurities and informs the optimal purification strategy.
Q: I've just completed the synthesis. What is the first step before attempting purification?
A: The first step is a proper aqueous workup to remove inorganic salts and highly polar starting materials.
-
Causality & Rationale: The reaction mixture contains your desired product, unreacted starting materials, and inorganic salts (e.g., NaCl or KCl) formed from the base and chloroacetic acid. A pH-adjusted workup is crucial for separating these components based on their differing solubilities.
-
Troubleshooting Action:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of approximately 4.[1] At this pH, the carboxylic acid group of your product is protonated, making it less water-soluble and causing it to precipitate.
-
Filter the resulting solid precipitate and wash it thoroughly with cold deionized water. This wash is critical for removing residual inorganic salts that can interfere with crystallization and downstream applications.
-
Dry the crude solid under a vacuum. This crude, isolated product is your starting point for further purification.
-
Q: How do I determine the best purification method—recrystallization or chromatography?
A: The choice depends on the impurity profile and the quantity of your material. A quick Thin Layer Chromatography (TLC) or crude High-Performance Liquid Chromatography (HPLC) analysis is the most effective way to make this decision.
-
Expert Insight: Recrystallization is the preferred method for its efficiency, scalability, and cost-effectiveness, especially if the crude product is >85% pure with impurities that have different solubility profiles. Column chromatography is necessary for complex mixtures with multiple, closely related impurities or when recrystallization fails to achieve the desired purity.
Diagram: General Purification Workflow
The following diagram outlines the decision-making process for purifying crude (3,4-Dichloro-benzylamino)-acetic acid.
Caption: Decision workflow for purification method selection.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique but can be challenging. Success hinges on selecting the right solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q: My product is "oiling out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or the solution is too supersaturated. The result is a liquid phase separation instead of solid crystal formation.
| Problem Scenario | Probable Cause | Recommended Solution |
| Oily Layer Forms on Cooling | The boiling point of the solvent is too high, or the solution is too concentrated. | 1. Add more of the primary solvent to dilute the solution and reheat until clear. 2. Switch to a lower-boiling point solvent system. 3. Cool the solution much more slowly. An insulated bath (e.g., a beaker of hot water) can promote gradual cooling. |
| Initial Cloudiness Turns to Oil | The anti-solvent was added too quickly, causing rapid precipitation. | 1. Reheat the mixture until it is a single phase. 2. Re-add the anti-solvent very slowly (dropwise) at an elevated temperature until faint turbidity persists. 3. Allow the solution to cool slowly without disturbance. |
Q: I've tried several solvents, but my compound either doesn't dissolve or dissolves completely at room temperature. How do I find a suitable solvent?
A: This is a classic solvent selection problem. The solution is often a two-solvent system.
-
Principle: You need one solvent (the "solvent") in which the compound is highly soluble and a second, miscible solvent (the "anti-solvent") in which it is poorly soluble.[2]
-
Protocol for Solvent System Screening:
-
Dissolve a small amount of your crude product in a minimal amount of a good solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature.
-
Slowly add an anti-solvent (e.g., water or n-hexane) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. The formation of crystals indicates a viable solvent system.
-
| Recommended Solvent Systems for (3,4-Dichloro-benzylamino)-acetic acid | Rationale |
| Ethanol/Water | The compound is likely soluble in ethanol. Water acts as an effective anti-solvent for moderately polar organic molecules.[2] |
| Ethyl Acetate/n-Hexane | A classic combination for compounds with moderate polarity. Ethyl acetate solubilizes, while hexane induces precipitation.[2] |
| Acetic Acid/Water | Given the compound's structure, recrystallization from dilute acetic acid is a strong possibility.[3] The acidic nature can also help keep amine impurities protonated and in solution. |
Q: My product has a persistent yellow or brown color even after recrystallization. How can I decolorize it?
A: Colored impurities are often highly conjugated organic molecules present in small quantities. They can sometimes be removed with activated carbon (charcoal).
-
Caution: Using charcoal can lead to significant product loss due to adsorption. It should only be used if necessary.
-
Procedure:
-
Dissolve the crude product in the chosen recrystallization solvent at an elevated temperature.
-
Add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution.
-
Keep the solution heated for 5-10 minutes. Never add charcoal to a boiling solution , as violent frothing can occur.
-
Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.
-
Allow the clarified filtrate to cool and crystallize as usual.
-
Section 3: Column Chromatography Guidelines
Q: Recrystallization failed to achieve the desired purity. What is a good starting point for column chromatography?
A: For an acidic compound like (3,4-Dichloro-benzylamino)-acetic acid, reverse-phase or normal-phase chromatography can be effective. However, normal-phase silica gel is more common and accessible. Tailing is a common issue with amines and carboxylic acids on silica gel.
-
To Mitigate Tailing on Silica Gel: Add a small amount of a modifier to your mobile phase.
-
Acetic Acid or Formic Acid (0.5-1%): Adding a volatile acid to the eluent protonates the carboxylic acid of your product, reducing its interaction with the acidic silica surface and resulting in sharper peaks.
-
-
Recommended Mobile Phase:
-
Starting Point: A gradient of ethyl acetate in hexane is a standard choice. For your compound, a good starting point would be Hexane:Ethyl Acetate (1:1) + 0.5% Acetic Acid .
-
TLC Analysis: Before running a column, determine the optimal solvent ratio using TLC. The ideal Rf value for the desired compound is between 0.25 and 0.35.
-
Section 4: Purity Verification & Characterization FAQs
Q: What are the essential analytical tests to confirm the purity and identity of my final product?
A: A combination of chromatographic and spectroscopic methods is required for full validation.
| Analytical Technique | Purpose | Expected Result for (3,4-Dichloro-benzylamino)-acetic acid |
| HPLC | Purity Assessment | A single major peak (>98%) on a reverse-phase C18 column using a mobile phase like acetonitrile/0.1% formic acid.[1] |
| ¹H NMR | Structural Confirmation | Confirms the presence of all protons and their connectivity. Expect characteristic signals for the aromatic protons (doublets, δ 7.2–7.8 ppm) and the benzylamino proton (singlet, δ 4.2–4.5 ppm).[1] |
| ¹³C NMR | Structural Confirmation | Confirms the carbon skeleton of the molecule.[1] |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Identity | Validates the exact mass and molecular formula (C₉H₉Cl₂NO₂). The calculated m/z should be 244.9912.[1] |
Appendix A: Detailed Protocol - Recrystallization from Ethanol/Water
This protocol provides a step-by-step guide for a common and effective purification method.
-
Dissolution: Place 1.0 g of the crude (3,4-Dichloro-benzylamino)-acetic acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: Add 10 mL of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Add Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. For maximum yield, you can later place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold 50:50 ethanol/water mixture, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2015). Recrystallization from acetic acid?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Purification of acetic acid. (US2286995A).
- Google Patents. (n.d.). Purification and decolorization of acetic acid. (US2126611A).
Sources
Troubleshooting solubility issues with (3,4-Dichloro-benzylamino)-acetic acid
Welcome to the technical support guide for (3,4-Dichloro-benzylamino)-acetic acid (CAS No. 261959-65-3). This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Here, we combine fundamental chemical principles with practical, field-tested methodologies to ensure you can confidently prepare solutions for your experiments.
Part 1: Understanding the Molecule & the Challenge
(3,4-Dichloro-benzylamino)-acetic acid is an amphoteric, zwitterionic molecule, meaning it possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups.[1][2] This dual nature is central to its solubility behavior. At its isoelectric point (the pH at which the net charge is zero), the molecule exists predominantly as a zwitterion, which can lead to strong intermolecular interactions and reduced solubility in aqueous solutions.[2][3]
The dichlorinated benzyl ring adds significant hydrophobicity, further complicating its dissolution in water. A vendor notes that while the compound is soluble in DMSO, it may aggregate in aqueous solutions.[1] Therefore, a one-size-fits-all solvent approach is often insufficient.
Part 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here are answers to the most common initial questions regarding the handling and dissolution of (3,4-Dichloro-benzylamino)-acetic acid.
Q1: What is the best starting solvent for this compound?
For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent starting point, as it is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces that limit solubility.[1] Other potential organic solvents include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always use anhydrous, high-purity solvents to avoid introducing contaminants.
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?
This is a common phenomenon for poorly soluble compounds. While the compound is soluble in 100% DMSO, adding this stock to an aqueous buffer changes the solvent environment dramatically. The hydrophobic dichlorobenzyl group is repelled by water, and if the final DMSO concentration is too low, the compound will crash out of solution.
-
Quick Fix: Try to keep the final concentration of the organic solvent as high as your experimental system tolerates. For cell-based assays, this is typically below 1% and often below 0.5% DMSO to avoid solvent-induced toxicity.
Q3: Can I just heat the solution to get it to dissolve?
Gentle heating (e.g., 37-50°C) can be effective, particularly for supersaturating a solution for immediate use. However, be cautious. Prolonged heating at high temperatures can lead to degradation of the compound. Always perform a small-scale test first and assess the stability of your compound under these conditions if you plan to store the solution.
Q4: Is sonication a good method to improve solubility?
Yes, sonication is a useful physical method to break apart solid aggregates and accelerate the dissolution process. It provides energy to the system, which can help overcome the activation energy barrier for solvation. Use a bath sonicator to avoid localized overheating that can occur with a probe sonicator.
Part 3: In-Depth Troubleshooting Guide: A Systematic Approach
When simple methods fail, a more systematic approach is required. The key to solubilizing an amphoteric compound like (3,4-Dichloro-benzylamino)-acetic acid in aqueous media is pH manipulation.[4][5][6] By shifting the pH away from the isoelectric point, you can ionize either the carboxylic acid or the amine group, dramatically increasing its affinity for water.
Workflow for Aqueous Solubility Enhancement
Below is a logical workflow to systematically determine the optimal pH for solubilization.
Caption: Troubleshooting workflow for pH-dependent solubility.
Experimental Protocol: pH-Based Solubilization
This protocol will guide you through testing the effects of both acidic and basic conditions.
Objective: To find a pH range where (3,4-Dichloro-benzylamino)-acetic acid is soluble in an aqueous buffer.
Materials:
-
(3,4-Dichloro-benzylamino)-acetic acid
-
Deionized water or buffer of choice (e.g., PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare a Slurry: Add a small, known amount of the compound to your desired aqueous buffer to create a slurry (a suspension of undissolved solid). For example, start by targeting a 1 mg/mL concentration.
-
Acidification Trial:
-
While stirring, add 0.1 M HCl dropwise to the slurry.
-
Monitor the solution for clarity. Pause after every few drops to allow time for dissolution.
-
If the compound dissolves, measure the final pH. This is your acidic pH solubility window. At this low pH, the secondary amine is protonated (-NH2+), forming a more water-soluble cationic salt.
-
-
Basification Trial (use a fresh slurry):
-
While stirring a fresh slurry, add 0.1 M NaOH dropwise.
-
Monitor the solution for clarity.
-
If the compound dissolves, measure the final pH. This is your basic pH solubility window. At this high pH, the carboxylic acid is deprotonated (-COO-), forming a more water-soluble anionic salt.[6]
-
-
Determine Optimal Range: You will likely find the compound has a "U-shaped" solubility profile, being least soluble near its neutral isoelectric point and highly soluble at both low and high pH values.[7] Choose the pH range that is most compatible with your downstream application.
Table 1: Expected Solubility Behavior vs. pH
| pH Range | Dominant Species | Charge | Expected Aqueous Solubility |
| Acidic (e.g., pH < 4) | Cationic | Positive (+) | High |
| Near-Neutral | Zwitterionic/Neutral | Net Zero (0) | Low (Isoelectric Point) |
| Basic (e.g., pH > 9) | Anionic | Negative (-) | High |
Part 4: Advanced Strategies for Formulation
If pH adjustment and simple organic solvents are insufficient or incompatible with your experimental design, more advanced formulation strategies may be necessary.[8][9]
Q5: My experiment is pH-sensitive. What are my other options?
-
Co-Solvent Systems: Instead of a single organic solvent, a mixture can be more effective. Polyethylene glycols (PEGs), propylene glycol, or ethanol can be used in combination with water to create a more favorable solvent environment.[9]
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solution.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from water and increasing solubility.[10] Substituted β-cyclodextrins like HP-β-CD (hydroxypropyl-beta-cyclodextrin) are commonly used.[10]
These are advanced techniques that require careful formulation development and validation to ensure they do not interfere with your experimental results.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Publications.
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Tableting. (2024, March 1). 4 strategies To Formulate Poorly Soluble APIs.
- Benchchem. (n.d.). (3,4-Dichloro-benzylamino)-acetic acid | CAS 261959-65-3.
- PubMed. (2008, March 20). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil.
- Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
- PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- PubMed. (2020, July 3). Physicochemical Properties of Zwitterionic Drugs in Therapy.
- AAT Bioquest. (2021, June 10). Are zwitterions soluble in water?
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
Sources
- 1. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 9. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
Stability and storage conditions for (3,4-Dichloro-benzylamino)-acetic acid
Technical Support Center: (3,4-Dichloro-benzylamino)-acetic acid
Welcome to the technical support center for (3,4-Dichloro-benzylamino)-acetic acid (CAS No. 261959-65-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid (3,4-Dichloro-benzylamino)-acetic acid?
For optimal stability, solid (3,4-Dichloro-benzylamino)-acetic acid should be stored in a tightly sealed container, protected from light, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen). Room temperature is generally acceptable for the solid material.
Q2: How should I prepare stock solutions of (3,4-Dichloro-benzylamino)-acetic acid for my experiments?
Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The choice of solvent can impact stability; for example, protic solvents may facilitate hydrolysis over time. It is advisable to perform a stability study in your chosen solvent under your specific storage conditions.
Q3: What are the potential degradation pathways for (3,4-Dichloro-benzylamino)-acetic acid?
Based on its chemical structure, (3,4-Dichloro-benzylamino)-acetic acid is susceptible to several degradation pathways:
-
Oxidation: The benzylic amine is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[1][2]
-
Hydrolysis: The amide-like linkage in the N-benzylglycine structure could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an ester bond.[3][4]
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to degradation.
-
Decarboxylation: While less common under normal conditions, thermal stress could potentially lead to the loss of the carboxylic acid group.
Q4: Are there any known incompatibilities for (3,4-Dichloro-benzylamino)-acetic acid?
Avoid strong oxidizing agents, strong bases, and strong reducing agents, as these may react with the compound and cause degradation.
Recommended Storage and Handling
To maintain the integrity and purity of (3,4-Dichloro-benzylamino)-acetic acid, adherence to proper storage and handling protocols is critical.
Summary of Storage Conditions
| Parameter | Solid Form | In Solution |
| Temperature | Room Temperature | -20°C to -80°C (short-term) |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Inert Gas (overlay) |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
| Container | Tightly sealed, non-metallic | Tightly sealed, appropriate solvent compatibility |
Handling Precautions
-
When handling the solid compound, use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or under a chemical fume hood.
-
For preparing solutions, use high-purity solvents.
-
Minimize the exposure of the compound to air and moisture.
Troubleshooting Guide: Stability Issues
This section provides a structured approach to troubleshooting common stability-related problems that you might encounter during your experiments.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for (3,4-Dichloro-benzylamino)-acetic acid. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
(3,4-Dichloro-benzylamino)-acetic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of (3,4-Dichloro-benzylamino)-acetic acid in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating LC-MS method.
-
A suitable starting point for the HPLC method is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.[6]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways of (3,4-Dichloro-benzylamino)-acetic acid based on its chemical structure and known reactivity of similar compounds.
Caption: Predicted degradation pathways.
References
-
Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines - PMC - NIH. (URL: [Link])
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - NIH. (URL: [Link])
-
Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. - ResearchGate. (URL: [Link])
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])
-
The oxidation of hydroxamic acids - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
-
Oxidation of Benzylamines to Amides | Scilit. (URL: [Link])
-
Oxidation of Secondary and Primary Amines. (URL: [Link])
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (URL: [Link])
-
Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. (URL: [Link])
-
Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. (URL: [Link])
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC - PubMed Central. (URL: [Link])
-
Glycine-Group-Functionalized Polymeric Materials Impregnated with Zn(II) Used in the Photocatalytic Degradation of Congo Red Dye - MDPI. (URL: [Link])
-
Stability results for Class III compounds; n = 34; stored above the T g - ResearchGate. (URL: [Link])
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - MDPI. (URL: [Link])
-
Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601 - EPA. (URL: [Link])
-
N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem - NIH. (URL: [Link])
-
Analytical Methods - OPUS. (URL: [Link])
-
Hydrothermal Degradation of Amino Acids - PMC - NIH. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. (URL: [Link])
-
Preformulation studies for an ultrashort-acting neuromuscular blocking agent GW280430A. I. Buffer and cosolvent effects on the solution stability - PubMed. (URL: [Link])
-
ACETIC ACID - CDC. (URL: [Link])
-
Aromatic rescue of glycine in beta sheets - PubMed. (URL: [Link])
-
Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing). (URL: [Link])
-
Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed. (URL: [Link])
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC - NIH. (URL: [Link])
-
Benzylamines - Organic Chemistry Portal. (URL: [Link])
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. (URL: [Link])
Sources
- 1. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
Overcoming challenges in the scale-up synthesis of (3,4-Dichloro-benzylamino)-acetic acid
Technical Support Center: Synthesis of (3,4-Dichloro-benzylamino)-acetic acid
Welcome to the technical support center for the scale-up synthesis of (3,4-Dichloro-benzylamino)-acetic acid, also known as N-(3,4-dichlorobenzyl)glycine. As Senior Application Scientists, we have compiled this guide based on our experience in process development and scale-up to help you navigate the common challenges associated with this procedure. The primary synthetic route involves the reductive amination between 3,4-dichlorobenzylamine and glyoxylic acid. While straightforward on paper, this reaction presents several hurdles during scale-up, including impurity formation, yield optimization, and product isolation.
This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader strategic questions.
Troubleshooting Guide: Overcoming Common Scale-Up Issues
This section addresses specific problems you may encounter during your synthesis campaign.
Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Answer: Low yield in this reductive amination is a common but solvable issue. The root cause often lies in one of four areas: incomplete imine formation, inefficient reduction, degradation of starting materials, or suboptimal work-up.
-
Suboptimal pH for Imine Formation: The crucial first step is the condensation of the amine and glyoxylic acid to form the iminium intermediate. This equilibrium is highly pH-dependent.[1]
-
Causality: At low pH, the amine starting material is protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze carbonyl activation and dehydration. For many reductive aminations, a slightly acidic pH range of 5-7 is optimal.
-
Solution: Monitor and adjust the pH of your reaction mixture before adding the reducing agent. You can use a mild acid like acetic acid to buffer the system. Perform small-scale trials to determine the optimal pH for your specific solvent system and concentration.
-
-
Reducing Agent Activity: The choice and handling of your reducing agent are critical.
-
Causality: Sodium borohydride (NaBH₄) can be consumed by reaction with acidic protons or the carboxylic acid of the glyoxylic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for the iminium ion but is sensitive to moisture and can be less reactive at low temperatures.[1][2]
-
Solution: Ensure your reducing agent is fresh and anhydrous. If using NaBH(OAc)₃, add it to the pre-formed imine mixture. If using NaBH₄, the reaction should be buffered, and the borohydride should be added portion-wise to control the exotherm and minimize side reactions.[3][4]
-
-
Reaction Temperature:
-
Causality: While higher temperatures can accelerate imine formation, they can also promote side reactions or degrade the thermally sensitive iminium intermediate. The reduction step is often exothermic and running it at elevated temperatures can lead to the formation of the tertiary amine impurity.
-
Solution: We recommend forming the imine at room temperature (20-25°C) for 1-2 hours. Then, cool the mixture (e.g., to 0-10°C) before the portion-wise addition of the reducing agent to better control the reaction exotherm.
-
-
Work-up and Isolation Losses:
-
Causality: The product is an amino acid and is amphoteric, meaning its solubility is highly dependent on pH. Significant product loss can occur if the pH during extraction and precipitation is not precisely controlled.
-
Solution: After quenching the reaction, perform a basic wash (e.g., with NaHCO₃ solution) to remove unreacted glyoxylic acid and acetic acid. Then, carefully adjust the pH of the aqueous layer to the product's isoelectric point (pI) to induce precipitation. The pI can be estimated or determined experimentally; for similar N-benzylglycines, it is typically in the range of pH 4-6.
-
Question 2: I'm observing a significant impurity with a higher molecular weight than my product. What is it and how can I prevent it?
Answer: This is almost certainly the tertiary amine impurity, N,N-bis(3,4-dichlorobenzyl)glycine, formed from a second reductive amination of your desired product with another molecule of 3,4-dichlorobenzylamine.
-
Mechanism of Formation: The secondary amine product is nucleophilic and can compete with the starting primary amine to react with any remaining iminium intermediate. This is a common issue in reductive aminations.[2]
-
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can suppress dialkylation, but this is often not economically viable if the amine is the more expensive reagent.[3]
-
Slow Reductant Addition: The most effective field-proven technique is to add the reducing agent slowly and under controlled temperature (0-10°C). This keeps the instantaneous concentration of the reducing agent low, allowing the reduction of the initially formed iminium ion to proceed to completion before the secondary amine product can react further.
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive than NaBH₄. This lower reactivity often translates to higher selectivity, favoring the reduction of the more reactive primary iminium ion and minimizing the subsequent reaction with the secondary amine product.[1]
-
One-Pot, Slow Amine Addition: An alternative is to add the amine slowly to a mixture of the glyoxylic acid and the reducing agent. This ensures the amine is immediately consumed, preventing a buildup of the secondary amine product in the presence of unreacted intermediates.
-
Question 3: I am struggling with isolating the final product. It either remains in the aqueous phase or precipitates as an oil. How can I achieve clean crystallization?
Answer: This is a classic challenge related to the amphoteric nature of your amino acid product. Achieving a clean, filterable solid requires precise control over pH and careful solvent selection.
-
The Role of the Isoelectric Point (pI): Your product has both a basic amine group and an acidic carboxylic acid group. At its isoelectric point (pI), the net charge on the molecule is zero, and its solubility in water is at a minimum.
-
Solution: You must adjust the pH of your aqueous solution to this pI value to induce precipitation.
-
Quench & Wash: After the reaction, quench excess borohydride (e.g., with acetone or careful addition of acid). Adjust the pH to >10 with NaOH to dissolve your product as the sodium salt and extract with a solvent like methyl tert-butyl ether (MTBE) to remove non-acidic organic impurities.
-
Acidify to pI: Separate the aqueous layer and slowly add acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH closely. You will see the product begin to precipitate. Continue adding acid until you reach the point of maximum precipitation. This is your experimental pI. Adding too much acid will re-protonate the amine group, forming a soluble hydrochloride salt and dissolving your product again.
-
Age the Slurry: Once at the pI, allow the slurry to stir at room temperature or cooler for several hours. This "aging" process allows for crystal growth and can transform an initial oily precipitate into a crystalline solid.
-
-
-
Solvent Selection for Crystallization:
-
If direct precipitation from water gives poor results, you can perform a solvent-swap crystallization.
-
Procedure: After pH adjustment and extraction into an organic solvent (if possible), concentrate the solution. Add a miscible anti-solvent in which your product is insoluble (e.g., heptane, MTBE) to induce crystallization. Water/isopropanol or water/acetone mixtures are often effective for crystallizing amino acids.
-
Frequently Asked Questions (FAQs)
Question 1: Which reducing agent is best for scale-up: NaBH(OAc)₃, NaBH₄, or catalytic hydrogenation?
Answer: The "best" agent depends on a balance of cost, safety, selectivity, and available equipment. There is no single answer, but here is a comparison to guide your decision.
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd-C) |
| Selectivity | Excellent: Mildly reduces imines/iminiums; does not readily reduce aldehydes or ketones.[1] | Moderate: Can reduce the starting glyoxylic acid, leading to impurities and lower yield. Less selective in preventing dialkylation. | Excellent: Highly selective for the C=N bond. Clean reaction with water as the only byproduct. |
| Cost | High | Low: Significantly cheaper, a major driver for scale-up. | Moderate (catalyst cost can be high but is recyclable). |
| Safety/Handling | Moisture-sensitive. Generates acetic acid as a byproduct. | Reacts with water/alcohols to generate H₂ gas, requiring careful addition and good ventilation. | Requires specialized high-pressure reactor and careful handling of flammable H₂ gas and potentially pyrophoric catalyst. |
| Work-up | Aqueous quench and extraction. Boron salts must be treated. | Aqueous quench. Boron salts must be treated. | Simple filtration to remove the catalyst. No quenching needed. |
| Recommendation | Ideal for early-stage development where selectivity and yield are paramount. | Best for cost-driven, large-scale processes IF selectivity issues can be controlled via process parameters (slow addition, temp control). | The "greenest" and cleanest option if the necessary high-pressure equipment is available.[1][5] |
Question 2: What are the recommended analytical methods for monitoring reaction progress and final product purity?
Answer: For robust process control, we recommend using High-Performance Liquid Chromatography (HPLC).
-
Method: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient method using a buffered aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (acetonitrile or methanol) is ideal.[6]
-
Detection: UV detection at a wavelength where the dichlorophenyl group absorbs strongly (e.g., 254 nm) will allow you to monitor the consumption of 3,4-dichlorobenzylamine, the appearance and consumption of the imine intermediate, and the formation of the final product and any impurities.
-
Purity Analysis: For final product analysis, this HPLC method can be used for purity assessment. Identity confirmation should be done using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure and rule out isomeric impurities.
Detailed Experimental Protocol (Illustrative Lab Scale)
This protocol is a starting point and should be optimized for your specific equipment and scale.
Materials:
-
3,4-Dichlorobenzylamine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
Procedure:
-
Imine Formation: To a stirred solution of 3,4-dichlorobenzylamine in methanol (approx. 5 mL per gram of amine), add glyoxylic acid monohydrate. Stir the mixture at room temperature (20-25°C) for 1 hour. The solution should become a clear, homogeneous slurry.
-
Reduction: Cool the reaction mixture to 0-5°C using an ice bath. In a separate flask, prepare a slurry of NaBH(OAc)₃ in methanol. Add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-10°C. Monitor the consumption of the starting material by HPLC (as described in the FAQ). The reaction is typically complete in 2-4 hours.
-
Quench: Once the reaction is complete, carefully quench by adding water, followed by adjusting the pH to ~8-9 with 1M NaOH.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the remaining aqueous solution with water and wash with MTBE (2x volumes) to remove non-polar impurities.
-
Isolation: Transfer the aqueous layer to a clean flask and cool in an ice bath. With vigorous stirring, slowly add 1M HCl to adjust the pH to the predetermined isoelectric point (start by targeting pH ~5).
-
Crystallization: A white precipitate should form. Continue stirring the slurry at 0-5°C for at least 1 hour to maximize crystallization.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold, water-miscible solvent like acetone to aid drying. Dry the product in a vacuum oven at 40-50°C to a constant weight.
References
-
Joshua, I., et al. (2024). Challenges and Solutions in D-Amino Acid Production Methods. ResearchGate. [Link]
-
Yasmin Trading. (2025). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. [Link]
-
Reddit r/Chempros. (2025). Question about reductive amination reaction procedure. [Link]
-
Federation of American Scientists. (2023). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. [Link]
-
Reddit r/Chempros. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Wikipedia. Reductive amination. [Link]
-
Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
- Google Patents. (2005). Method for the manufacture of anagrelide.
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?[Link]
- Google Patents. (1992). Process for preparing glycine in high yield.
-
Patsnap. Preparation method of glycine. [Link]
- Google Patents. (2001). Process for preparing N-(2-carboxy-5-chloro-phenyl)glycine.
- Google Patents. (2003). Process for producing glycine.
-
Université de Rennes. (2005). Synthesis of Fmoc-protected aza-b-amino acids via reductive amination of glyoxylic acid. [Link]
- Google Patents. (1996).
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
- Google Patents. (1978).
-
PubMed Central (PMC). (2020). Improvement of glycine biosynthesis from one-carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US5508404A - Reductive amination process - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of (3,4-Dichloro-benzylamino)-acetic acid
Welcome to the technical support center for the purification of (3,4-Dichloro-benzylamino)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of (3,4-Dichloro-benzylamino)-acetic acid and provides systematic solutions.
Issue 1: The compound does not dissolve in the hot solvent.
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too non-polar to dissolve the polar (3,4-Dichloro-benzylamino)-acetic acid, which contains both a carboxylic acid and a secondary amine group.
-
Insufficient Solvent Volume: Not enough solvent has been added to dissolve the solute, even at elevated temperatures.
-
Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities.
Solutions:
-
Verify Solvent Selection: Based on the structure of (3,4-Dichloro-benzylamino)-acetic acid, polar solvents are more likely to be effective. Consider solvents such as ethanol, methanol, or acetic acid. A mixture of solvents, like ethanol/water or acetone/water, can also be effective.
-
Incremental Solvent Addition: Add the hot solvent in small portions to the crude solid while heating and stirring until the solid just dissolves. This ensures you are using the minimum amount of solvent necessary, which is crucial for good recovery.[1]
-
Hot Filtration: If a significant amount of solid remains undissolved even after adding a substantial volume of hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the solid particles before allowing the solution to cool.
Issue 2: Oiling Out - The compound separates as an oil, not crystals.
Potential Causes:
-
High Concentration of Impurities: A high impurity level can lower the melting point of the mixture, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of crystal formation.
-
Solvent Boiling Point Too High: If the boiling point of the solvent is higher than the melting point of the compound, the compound may melt in the hot solvent and separate as an oil upon cooling.
Solutions:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath.[2]
-
Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool slowly.
-
Change the Solvent System: Try a solvent with a lower boiling point or use a solvent pair. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
Issue 3: No crystals form upon cooling.
Potential Causes:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, preventing the solution from becoming saturated upon cooling.[2]
-
Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its solubility limit has been exceeded.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure (3,4-Dichloro-benzylamino)-acetic acid (a "seed crystal") to the cooled solution. This provides a template for crystallization to begin.
-
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility.
Issue 4: Low recovery of the purified compound.
Potential Causes:
-
Using Too Much Solvent: As mentioned, excess solvent will retain more of your compound in the mother liquor.
-
Premature Crystallization During Hot Filtration: If hot filtration is performed too slowly or with a cooled funnel, the product can crystallize in the filter paper.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant portion of the product.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product.
-
Efficient Hot Filtration: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and then cool it to obtain a second, albeit less pure, crop of crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing (3,4-Dichloro-benzylamino)-acetic acid?
Recommended Solvents to Test (in order of polarity):
-
Water (May have low solubility even when hot, but worth testing as a co-solvent)
-
Acetic Acid (Often a good solvent for amino acids)
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
Solvent Selection Workflow:
-
Place a small amount of the crude solid (20-30 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
An ideal solvent will show poor solubility at room temperature, complete solubility at high temperatures, and significant crystal formation upon cooling.
Q2: How can I improve the yield of my recrystallization?
A2: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. After cooling and filtering the crystals, you can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that the second crop will likely be less pure than the first.
Q3: My crystals are very fine and powdery. How can I get larger crystals?
A3: The formation of very small crystals is often a result of rapid cooling. To encourage the growth of larger, more well-defined crystals, allow the hot solution to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.
Q4: What is a solvent pair and when should I use one?
A4: A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. To use a solvent pair, dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common solvent pair for moderately polar compounds is ethanol and water.
Q5: How do I know if my recrystallized product is pure?
A5: A good indication of purity is the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and the range to be broader. You can compare the experimental melting point to the literature value for (3,4-Dichloro-benzylamino)-acetic acid. Further confirmation of purity can be obtained using analytical techniques such as NMR spectroscopy or HPLC.
Quantitative Data Summary
While specific solubility data for (3,4-Dichloro-benzylamino)-acetic acid is limited, the following table provides properties of potential recrystallization solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 9.0 | Good for forming solvent pairs with alcohols. |
| Acetic Acid | 118 | 6.2 | Can be effective for amino acids, but may be difficult to remove completely. |
| Methanol | 65 | 6.6 | A polar protic solvent, good for many polar compounds. |
| Ethanol | 78 | 5.2 | Similar to methanol, but less volatile. |
| Acetone | 56 | 5.1 | A polar aprotic solvent, good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar solvent, less likely to be effective on its own but could be used as a "poor" solvent in a pair. |
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Scribd. Purification Methods in Organic Chemistry. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Rout, B., et al. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. [Link]
-
Lee, S., et al. (2023). Grinding Method for Phase Transformation of Glycine. PMC. [Link]
- Google Patents. (1992).
- Google Patents. (1950).
-
IOP Conference Series: Materials Science and Engineering. (2018). Polymorphism in the Crystallization of Glycine. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Science Forums. (2005, May 19). Solubility of glycine. [Link]
-
PubMed. (1971). Solubility of amino acids in pure solvent systems. [Link]
-
ResearchGate. (2024, December 27). Crystallization of Glycine in a Dual-Zone Continuous Slug-Flow Crystallizer to Improve Crystal Size Distribution. [Link]
- Google Patents. (1993). Method for purifying glycine.
- Google Patents. (1990).
Sources
Common side reactions in the synthesis of (3,4-Dichloro-benzylamino)-acetic acid
Technical Support Center: Synthesis of (3,4-Dichloro-benzylamino)-acetic acid
A Troubleshooting Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of (3,4-dichloro-benzylamino)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the common side reactions and experimental challenges encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Section 1: Troubleshooting the Alkylation of 3,4-Dichlorobenzylamine with an α-Halo Acetic Acid
This synthetic route is a classic nucleophilic substitution where 3,4-dichlorobenzylamine is N-alkylated using a reagent like chloroacetic acid or bromoacetic acid in the presence of a base. While straightforward in principle, several competing reactions can diminish yield and complicate purification.
Core Reaction vs. Side Reactions: An Overview
The diagram below illustrates the desired reaction pathway versus the most common side reaction: over-alkylation.
Caption: Desired mono-alkylation vs. the over-alkylation side reaction.
FAQ 1: My final product is contaminated with a higher molecular weight impurity. How can I prevent its formation?
Question: After my synthesis, LC-MS analysis shows a significant peak with a mass corresponding to the addition of another carboxymethyl group. I suspect this is a di-alkylated byproduct. How do I confirm this and, more importantly, suppress this side reaction?
Probable Cause: You are correct to suspect di-alkylation. The product, (3,4-dichloro-benzylamino)-acetic acid, is a secondary amine. Under the reaction conditions, this secondary amine is often more nucleophilic than the starting primary amine (3,4-dichlorobenzylamine) and can compete for the chloroacetic acid, leading to the formation of a tertiary amine impurity. This is a classic problem in amine alkylation, analogous to the formation of iminodiacetic and nitrilotriacetic acids during glycine synthesis[1].
Troubleshooting and Solutions:
The key is to manipulate the reaction conditions to favor the initial mono-alkylation over the subsequent di-alkylation.
-
Adjust Stoichiometry: The most effective method is to use a molar excess of the starting amine, 3,4-dichlorobenzylamine. By increasing its concentration relative to the chloroacetic acid, you statistically favor the reaction of the alkylating agent with the primary amine.
-
Controlled Addition: Instead of adding all the chloroacetic acid at once, add it slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, reducing the likelihood of the product reacting with it.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the undesirable second alkylation.
-
pH Control: The reaction is typically run under basic conditions to deprotonate the amine and neutralize the HCl byproduct[2]. Carefully controlling the pH is crucial. Using a milder base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) can sometimes help modulate reactivity.
Verification Protocol:
-
TLC Monitoring: Use thin-layer chromatography to monitor the reaction. The di-alkylated product, being a dicarboxylic acid, will likely have a different Rf value (often lower/more polar) than the mono-alkylated product.
-
LC-MS Analysis: Compare the mass spectrum of the impurity with the calculated mass of the suspected tertiary amine.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the purified product, the absence of signals corresponding to the di-alkylated structure would confirm its successful suppression.
| Parameter | Standard Protocol | Optimized Protocol (to minimize di-alkylation) | Rationale |
| Amine : Alkylating Agent Ratio | 1 : 1 | 1.5 : 1 to 2 : 1 | Increases the probability of the alkylating agent reacting with the starting primary amine. |
| Addition of Alkylating Agent | All at once | Slow, dropwise addition over 1-2 hours | Keeps the concentration of the alkylating agent low, disfavoring the second reaction. |
| Temperature | Room Temp to 50°C | 0°C to Room Temp | Lower temperature reduces the rate of the competing di-alkylation reaction more significantly. |
| Base | NaOH or K₂CO₃ | NaHCO₃ or K₂CO₃ | A milder base can help control the reaction rate and selectivity. |
Section 2: Troubleshooting the Reductive Amination of 3,4-Dichlorobenzaldehyde with Glycine
Reductive amination is a powerful, one-pot method for synthesizing amines. It involves the initial formation of an imine between 3,4-dichlorobenzaldehyde and glycine, which is then reduced in situ to the desired secondary amine. The choice and timing of the reducing agent are critical for success.
Core Reaction vs. Side Reactions: An Overview
The primary challenge in this pathway is ensuring the imine is reduced faster than the starting aldehyde.
Caption: Desired imine reduction vs. the competing aldehyde reduction.
FAQ 2: My reaction produces a large amount of 3,4-dichlorobenzyl alcohol. What's going wrong?
Question: I'm attempting a one-pot reductive amination, but my main product is the alcohol derived from my starting aldehyde, with very low yield of the desired amine. Why is this happening?
Probable Cause: This is a classic sign that your reducing agent is reducing the aldehyde faster than the imine is being formed or reduced. This is particularly common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions where imine formation is slow[3]. The reducing agent must be "smart" enough to preferentially reduce the protonated imine (iminium ion) over the carbonyl group of the aldehyde.
Troubleshooting and Solutions:
The solution lies in selecting the right reducing agent and optimizing conditions to favor imine formation.
-
Use a Chemoselective Reducing Agent: This is the most critical factor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. It is a milder reducing agent that is particularly effective at reducing iminium ions while being slow to react with aldehydes and ketones, making it ideal for one-pot reactions[3][4].
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines over carbonyls, especially at mildly acidic pH (4-6)[4][5]. However, it is toxic due to the potential release of cyanide gas, so STAB is often preferred.
-
-
Optimize pH: Imine formation is pH-dependent. The reaction requires a mildly acidic environment (typically pH 4-6) to catalyze the condensation by protonating the aldehyde's carbonyl oxygen, but not so acidic that it fully protonates the amine nucleophile (glycine), rendering it unreactive. Acetic acid is commonly used to maintain this pH range.
-
Promote Imine Formation:
-
Dehydration: Imine formation is a condensation reaction that releases water. Adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine, increasing its concentration for subsequent reduction.
-
Stepwise Procedure (if using NaBH₄): If you must use sodium borohydride, a stepwise approach is necessary. First, mix the aldehyde and amine in a suitable solvent (like methanol) and stir for a period (e.g., 1-2 hours) to allow for maximum imine formation. Only then should you add the NaBH₄, preferably at a low temperature (e.g., 0°C)[3][6].
-
Experimental Protocol: Optimized One-Pot Reductive Amination
-
To a stirred solution of 3,4-dichlorobenzaldehyde (1.0 eq) and glycine (1.1 eq) in a suitable solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF)), add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent. The zwitterionic nature of the product may require specific workup procedures, such as adjusting the pH of the aqueous layer to the isoelectric point to precipitate the product.
References
-
Organic Reactions. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
- Google Patents. (1991). EP0474334A2 - Process for preparing glycine in high yield.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (2010). CN101747218A - Method for removing impurities in glycine synthetic process.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
Sources
- 1. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]
- 2. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Addressing compound aggregation of (3,4-Dichloro-benzylamino)-acetic acid in aqueous solutions
Welcome to the technical support center for (3,4-Dichloro-benzylamino)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and behavior of this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome challenges related to its compound aggregation.
Introduction to (3,4-Dichloro-benzylamino)-acetic acid
(3,4-Dichloro-benzylamino)-acetic acid is a benzylamine derivative with the molecular formula C₉H₉Cl₂NO₂. While soluble in organic solvents like DMSO, it is known to exhibit poor aqueous solubility and a tendency to aggregate, which can significantly impact experimental results by reducing the effective concentration and introducing artifacts. Understanding the physicochemical properties of this compound is paramount to developing robust and reproducible assays.
A critical, yet often unreported, parameter for understanding the aqueous behavior of (3,a4-Dichloro-benzylamino)-acetic acid is its acid dissociation constant (pKa). The molecule possesses two ionizable groups: a carboxylic acid and a secondary amine.
-
Carboxylic Acid pKa: Based on structurally similar compounds, the pKa of the carboxylic acid is estimated to be in the range of 3.5-4.0. The electron-withdrawing effect of the two chlorine atoms on the benzene ring increases the acidity of the carboxylic acid group compared to unsubstituted analogs.
-
Secondary Amine pKa: The pKa of the secondary amine is estimated to be in the range of 1.5-2.5. The electron-withdrawing nature of the benzyl group significantly reduces the basicity of the amine compared to simple alkylamines.
This dual ionic nature means the compound's net charge and, consequently, its solubility, are highly dependent on the pH of the aqueous medium.
Troubleshooting Guide: Compound Aggregation
This guide is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: I've prepared a stock solution of (3,4-Dichloro-benzylamino)-acetic acid in DMSO, which is perfectly clear. However, upon diluting it into my aqueous assay buffer, the solution becomes cloudy or I observe a precipitate. What is happening?
Answer:
This is a classic case of a compound "crashing out" of solution due to a sharp decrease in solubility when transferring from a highly soluble organic solvent (DMSO) to an aqueous environment. The primary reasons for this are:
-
Exceeding Aqueous Solubility Limit: (3,4-Dichloro-benzylamino)-acetic acid has inherently low solubility in water. Even though your DMSO stock is concentrated, the final concentration in the aqueous buffer may still be above its solubility limit.
-
pH of the Assay Buffer: The pH of your buffer plays a critical role. Given the estimated pKa of the carboxylic acid group (around 3.5-4.0), if your buffer pH is below or near this value, the majority of the compound will be in its neutral, less soluble form.
Recommended Solutions:
-
pH Adjustment: The most effective initial step is to increase the pH of your aqueous buffer. According to the Henderson-Hasselbalch equation, for each pH unit above the pKa, the ratio of the deprotonated (more soluble) to the protonated form increases by a factor of 10.[1][2][3][4]
-
Action: Prepare your assay buffer at a pH of at least 5.5 to 6.0, which is 2 pH units above the estimated pKa of the carboxylic acid. This will ensure that over 99% of the compound is in its more soluble, deprotonated (carboxylate) form.
-
-
Lower the Final Concentration: Perform a serial dilution of your compound in the assay buffer to determine the highest concentration at which it remains soluble.
-
Modify the Dilution Method:
-
Stirring: Add the DMSO stock dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations that can initiate precipitation.[5]
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C if your experiment allows) can sometimes increase the solubility of the compound.
-
Question 2: I have adjusted the pH of my buffer, but I still suspect there is sub-visible aggregation that might be affecting my assay results. How can I confirm this and what can I do about it?
Answer:
Sub-visible aggregates are a common issue and can indeed lead to inconsistent and artifactual results. Dynamic Light Scattering (DLS) is an excellent technique to detect these nano- to micron-sized particles.[6][7][][9][10][11][12]
Recommended Solutions:
-
Characterize with Dynamic Light Scattering (DLS):
-
Action: Analyze your compound in the final assay buffer at various concentrations using DLS. The presence of a population of particles with a larger hydrodynamic radius than the monomeric compound is indicative of aggregation. A high polydispersity index (PDI) also suggests a heterogeneous sample with aggregates.[6]
-
-
Incorporate Solubility-Enhancing Excipients: If pH adjustment alone is insufficient, the use of excipients can help to keep the compound in a monomeric state.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic portions of your compound, effectively shielding them from the aqueous environment and preventing aggregation.[5][9][13][14]
-
Recommendation: Test the addition of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) to your buffer at concentrations ranging from 0.1% to 1% (w/v).
-
-
Polymeric Excipients: Polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can prevent aggregation through steric hindrance and by forming amorphous solid dispersions.[15][16][17][18]
-
Recommendation: Evaluate the effect of adding low concentrations (0.01% to 0.1% w/v) of PVP or PEG to your assay buffer.
-
-
Data Summary: Common Excipients for Solubility Enhancement
| Excipient Class | Example(s) | Mechanism of Action | Typical Starting Concentration |
| Cyclodextrins | HP-β-CD, SBE-β-CD (Captisol®) | Encapsulation of hydrophobic moieties, forming inclusion complexes.[9][13] | 0.1 - 1% (w/v) |
| Polymers | PVP, PEG | Steric hindrance, formation of amorphous solid dispersions.[17] | 0.01 - 0.1% (w/v) |
| Surfactants | Polysorbate 80 (Tween® 80) | Micellar solubilization. | 0.01 - 0.05% (v/v) |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of aggregation for (3,4-Dichloro-benzylamino)-acetic acid?
A1: The aggregation is primarily driven by the hydrophobic nature of the dichlorobenzyl group. In an aqueous environment, these hydrophobic regions of the molecule will tend to associate with each other to minimize their contact with water, leading to the formation of aggregates.
Q2: Will the aggregation of this compound affect my in vitro assays?
A2: Yes, absolutely. Compound aggregation can lead to a number of artifacts, including:
-
Reduced Potency: The effective monomeric concentration of the compound is lowered, leading to an underestimation of its true potency (e.g., a higher IC50 value).
-
False Positives/Negatives: Aggregates can non-specifically interact with proteins and other assay components, leading to erroneous results.
-
Poor Reproducibility: The extent of aggregation can be sensitive to minor variations in experimental conditions, leading to poor reproducibility of your data.
Q3: Can I just filter my solution to remove the aggregates?
A3: While filtration through a 0.22 µm filter can remove large precipitates, it will not remove smaller, sub-visible aggregates. Furthermore, filtration does not address the underlying issue of poor solubility, and the compound may continue to aggregate in the filtrate. It is more effective to address the root cause of aggregation by optimizing the solution conditions (pH, excipients).
Q4: How do I choose the right excipient for my experiment?
A4: The choice of excipient will depend on the specific requirements of your assay.
-
Start with cyclodextrins like HP-β-CD as they are generally well-tolerated in many biological systems.
-
If your assay is sensitive to cyclodextrins, consider non-ionic polymers like PVP or PEG.
-
It is crucial to test the effect of the chosen excipient on your assay in a control experiment (without the compound) to ensure it does not interfere with your measurements.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of (3,4-Dichloro-benzylamino)-acetic acid at different pH values.
Materials:
-
(3,4-Dichloro-benzylamino)-acetic acid
-
DMSO
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 8.0.
-
HPLC system with a UV detector
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 50 mM).
-
In separate vials, add an excess of the compound to each buffer of varying pH.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in each filtered supernatant using a validated HPLC method.
-
Plot the solubility (e.g., in µg/mL) as a function of pH.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
Objective: To assess the aggregation state of (3,4-Dichloro-benzylamino)-acetic acid in a given buffer.
Materials:
-
(3,4-Dichloro-benzylamino)-acetic acid stock solution in DMSO.
-
Assay buffer of interest (with and without excipients).
-
DLS instrument.
-
Low-volume DLS cuvettes.
Procedure:
-
Prepare a series of dilutions of the compound in the assay buffer, starting from the highest intended concentration in your experiment.
-
Also prepare a "buffer blank" containing the same amount of DMSO as your compound samples.
-
Filter all samples and the buffer blank through a 0.2 µm syringe filter directly into clean DLS cuvettes to remove dust.[19]
-
Equilibrate the samples to the desired temperature in the DLS instrument.
-
Measure the particle size distribution for each sample.
-
Data Interpretation:
-
A single, narrow peak with a small hydrodynamic radius (typically < 5 nm for a small molecule) indicates a monomeric solution.
-
The appearance of additional peaks at larger sizes, or a single broad peak with a large average size, indicates the presence of aggregates.[10]
-
An increase in the mean particle size or the polydispersity index (PDI) with increasing compound concentration is a strong indicator of aggregation.[6]
-
Visualizations
Logical Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for addressing compound aggregation.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation by cyclodextrins prevents hydrophobic aggregation.
References
-
Dynamic Light Scattering (DLS) . Unchained Labs. [Link]
-
UNDERSTANDING DLS DATA . EU-OPENSCREEN. [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS . Wyatt Technology. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations . Pharmaceutical Technology. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Polymers (Basel). [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination . ADMET & DMPK. [Link]
-
How to Interpret Dynamic Light Scattering Analysis Results . MtoZ Biolabs. [Link]
-
Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods . Current Protocols in Chemical Biology. [Link]
-
Dynamic Light Scattering (DLS) . Sygnature Discovery. [Link]
-
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-
Critical Excipient Properties for the Dissolution Enhancement of Phenytoin . Molecular Pharmaceutics. [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences . Biophysical Reviews. [Link]
-
Structural basis for cyclodextrins' suppression of human growth hormone aggregation . Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations . Pharmaceutics. [Link]
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives . Pearson. [Link]
-
Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase . Molecules. [Link]
-
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban . Polymers (Basel). [Link]
-
Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium . FlexiPrep. [Link]
-
Polymer-based Solubility Enhancement Excipients Market . ReAnIn. [Link]
-
Henderson–Hasselbalch equation . Wikipedia. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses . Microbe Notes. [Link]
-
N-Phenylglycine . Wikipedia. [Link]
-
Substituent Effects on the Acidity of p-Substituted Benzoic Acids . NC State University Libraries. [Link]
-
N-Phenylglycine . Merck Index. [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid . International Journal of Quantum Chemistry. [Link]
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Analytical methods for detecting impurities in (3,4-Dichloro-benzylamino)-acetic acid
Technical Support Center: (3,4-Dichloro-benzylamino)-acetic acid
A Senior Application Scientist's Guide to Analytical Methods for Impurity Detection
Welcome to the technical support center for the analysis of (3,4-Dichloro-benzylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during impurity profiling. Our focus is on delivering not just protocols, but the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
The Critical Role of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[1] The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of the final drug product.[1][2] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of these impurities.[3][4] The ICH Q3A guideline specifically addresses impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[1][5]
For (3,4-Dichloro-benzylamino)-acetic acid, an active pharmaceutical ingredient (API) intermediate, a thorough understanding of its impurity profile is paramount. Potential impurities can arise from various sources, including starting materials, intermediates, by-products formed during synthesis, and degradation products that form during storage.[6] This guide provides practical solutions for detecting, identifying, and quantifying these impurities using state-of-the-art analytical techniques.
Potential Impurities in (3,4-Dichloro-benzylamino)-acetic acid
The synthesis of (3,4-Dichloro-benzylamino)-acetic acid typically involves the reaction of 3,4-dichlorobenzylamine with chloroacetic acid.[7] Based on this pathway, likely impurities include:
-
Starting Materials & Intermediates:
-
3,4-dichlorobenzylamine
-
Chloroacetic acid
-
-
By-products:
-
Over-alkylation products (e.g., tertiary amines)
-
Products from side reactions involving residual reagents or catalysts.
-
-
Degradation Products:
-
Oxidative degradation products.
-
Hydrolytic cleavage products.
-
The following workflow provides a general strategy for impurity identification and characterization.
Sources
- 1. jpionline.org [jpionline.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating the Anticancer Activity of (3,4-Dichloro-benzylamino)-acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound (3,4-Dichloro-benzylamino)-acetic acid. The methodologies outlined herein are designed to establish a robust preclinical data package, comparing the compound's performance against established benchmarks and elucidating its mechanism of action.
Introduction: The Quest for Novel Anticancer Therapeutics
The development of new anticancer drugs is a critical endeavor in modern medicine.[1][2][3][4] Compounds with novel structures, such as (3,4-Dichloro-benzylamino)-acetic acid, offer the potential for new mechanisms of action that can overcome existing challenges like drug resistance. Research into derivatives of this compound suggests that the dichloro-substitution may be crucial for enhancing antiproliferative activity.[5] This guide presents a structured, multi-step approach to rigorously evaluate its potential as a therapeutic agent.
Section 1: Pre-clinical Assessment Strategy: A Validating Workflow
A systematic in vitro evaluation is the foundational step in anticancer drug discovery.[1][2][4] It allows for the efficient screening of compounds to identify those with sufficient anticancer activity to warrant further, more resource-intensive preclinical animal testing.[1] The workflow described below is designed to move from broad cytotoxicity screening to more focused mechanistic studies.
Caption: High-level workflow for preclinical validation of a novel anticancer compound.
Section 2: In Vitro Efficacy Profiling
Cell Viability and Cytotoxicity Assays
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. A cell viability assay, such as the MTT or SRB assay, is a robust and high-throughput method for this purpose.[6][7][8]
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
Recommended Cell Line Panel: To assess the breadth of activity, it is recommended to screen the compound against a diverse panel of human tumor cell lines. The NCI-60 panel, which represents various cancer types including leukemia, melanoma, lung, colon, and breast cancer, is an excellent resource for this.[9][10][11][12]
Experimental Protocol: MTT Assay [6][8][13]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (3,4-Dichloro-benzylamino)-acetic acid (e.g., 0.1 to 100 µM) and a standard comparator drug like Doxorubicin for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[7][13]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and read the absorbance at 570-590 nm using a microplate reader.[6][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Mechanism of Action (MoA) Elucidation
Once cytotoxic activity is confirmed, the next crucial step is to understand how the compound kills cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[14] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[15][16][17]
Rationale: During early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[16] By using both stains, one can distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Experimental Protocol: Annexin V/PI Staining [15][17][18]
-
Cell Treatment: Treat cancer cells with (3,4-Dichloro-benzylamino)-acetic acid at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation. Cell cycle distribution can be analyzed by staining cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry.[19][20][21][22]
Rationale: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[19] The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[19] An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [20][21][22][23]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing, and store them at 4°C for at least 30 minutes.[20][22]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[21][22] RNase treatment is crucial to remove RNA, which PI can also bind to.[19][21]
-
Incubation: Incubate for 30 minutes at room temperature.[20]
-
Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for the PI signal.
Western blotting is a powerful technique to investigate how the compound affects specific proteins involved in cancer-related signaling pathways.[24][25][26]
Rationale: Based on the results from the apoptosis and cell cycle assays, key protein markers can be investigated. For example, if apoptosis is induced, one could look for the cleavage of PARP, a hallmark of apoptosis. If G2/M arrest is observed, changes in the levels of proteins like Cyclin B1 and CDK1 could be examined. This analysis provides deeper insight into the molecular mechanism of the compound.
Caption: Hypothetical signaling pathway for apoptosis induction by the test compound.
Experimental Protocol: Western Blotting [24][25][27][28]
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[27]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate it overnight at 4°C with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2, Bax, Cyclin B1, and a loading control like β-actin or GAPDH).[24]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[24] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Section 3: Comparative Analysis
To contextualize the efficacy of (3,4-Dichloro-benzylamino)-acetic acid, its performance must be directly compared to a standard-of-care chemotherapeutic agent. Doxorubicin is an excellent choice for a comparator due to its broad-spectrum activity and well-characterized mechanisms, which include DNA intercalation and inhibition of topoisomerase II.[29][30][31][][33]
Data Presentation: Comparative Efficacy Table
| Parameter | Cell Line | (3,4-Dichloro-benzylamino)-acetic acid | Doxorubicin |
| IC50 (µM) | MCF-7 (Breast) | [Experimental Value] | [Experimental Value] |
| A549 (Lung) | [Experimental Value] | [Experimental Value] | |
| HCT116 (Colon) | [Experimental Value] | [Experimental Value] | |
| Apoptosis (%) | MCF-7 | [Experimental Value] | [Experimental Value] |
| Cell Cycle Arrest | MCF-7 | [Phase of Arrest] | [Phase of Arrest] |
Conclusion and Future Directions
This guide provides a systematic and robust methodology for the initial validation of the anticancer properties of (3,4-Dichloro-benzylamino)-acetic acid. The data generated from these experiments will establish a critical foundation for its further development. Positive and compelling results, particularly a favorable comparison with Doxorubicin in terms of potency and cancer cell selectivity, would strongly support advancing the compound to more complex in vitro 3D models and subsequent in vivo animal studies to assess its therapeutic efficacy and toxicity profile.
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Comparing the efficacy of (3,4-Dichloro-benzylamino)-acetic acid with other antimicrobial agents
A Comparative Guide to the Antimicrobial Efficacy of (3,4-Dichloro-benzylamino)-acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of (3,4-Dichloro-benzylamino)-acetic acid in comparison to established antimicrobial agents. Recognizing that publicly available data on this specific compound is limited, this document serves as both a summary of existing knowledge and a methodological guide for conducting robust comparative studies.
The structure of this guide is designed to be dynamic, providing foundational knowledge on the compound and selected comparators, followed by detailed experimental protocols that adhere to international standards. This approach empowers researchers to generate their own high-quality, reproducible data for a direct and meaningful comparison.
Introduction to (3,4-Dichloro-benzylamino)-acetic acid and Comparator Antimicrobials
(3,4-Dichloro-benzylamino)-acetic acid is a derivative of benzylamine, a class of compounds that has garnered interest in medicinal chemistry for its potential biological activities. The dichloro-substitution on the benzyl ring is a structural motif found in various FDA-approved pharmaceuticals, suggesting its potential for interaction with biological targets. While extensive research on its antimicrobial properties is not widely published, preliminary data indicates it may possess activity against a range of bacteria.
To provide a robust comparative context, this guide will focus on three widely-used, broad-spectrum antibiotics from different classes:
-
Ciprofloxacin: A fluoroquinolone that is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[1]
-
Gentamicin: An aminoglycoside antibiotic primarily used for serious infections caused by Gram-negative bacteria.[2]
-
Ampicillin: A beta-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[3]
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to interpreting efficacy data and predicting potential synergies or antagonisms.
(3,4-Dichloro-benzylamino)-acetic acid: The precise mechanism of action for this compound is not yet fully elucidated. However, based on its chemical structure and preliminary research on related compounds, it is hypothesized to interfere with bacterial cell wall synthesis. One potential target is the MurB enzyme, which is a critical component in the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.
Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.[5]
Gentamicin: As an aminoglycoside, gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2][6] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis is lethal to the bacterium.[7]
Ampicillin: Ampicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[3][8] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. By inactivating these PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9]
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical quantitative measure of an antimicrobial's potency. The following table summarizes available MIC data for the comparator agents against common pathogenic bacteria.
| Antimicrobial Agent | Mechanism of Action | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| (3,4-Dichloro-benzylamino)-acetic acid | Cell Wall Synthesis Inhibition (putative) | Data not publicly available | Data not publicly available | Data not publicly available |
| Ciprofloxacin | DNA Gyrase and Topoisomerase IV Inhibitor[1][4] | 0.5 µg/mL[10] | 0.01 - 0.05 µg/mL[11] | 0.1 - 0.5 µg/mL[11] |
| Gentamicin | 30S Ribosomal Subunit Inhibitor[2][6] | 4 µg/mL[12] | 0.002 mg/mL[13] | ≤4 μg/mL[12] |
| Ampicillin | Cell Wall Synthesis Inhibitor[3][8] | 0.6 - 1 mg/L[14] | 4 mg/L[14] | Generally Resistant[9] |
Note: The provided MIC values are sourced from various studies and should be used for comparative purposes only. Actual MICs can vary depending on the specific strain and testing conditions.
Experimental Protocols for Comparative Efficacy Testing
To ensure the generation of reliable and comparable data, standardized methodologies must be employed. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of (3,4-Dichloro-benzylamino)-acetic acid and the comparator agents (Ciprofloxacin, Gentamicin, Ampicillin) in a suitable solvent. The final concentrations should be at least 10 times the expected MIC.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
-
Broth Microdilution Procedure:
-
Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 100 µL.
-
Within 15 minutes of standardizing the inoculum, dilute the suspension so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Signaling Pathways Targeted by Comparator Antimicrobials
Visualizing the targeted cellular pathways provides a deeper understanding of the antimicrobial mechanisms.
Bacterial DNA Replication and Protein Synthesis Inhibition
Caption: Targeted pathways of comparator antimicrobial agents.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of (3,4-Dichloro-benzylamino)-acetic acid as a potential antimicrobial agent. While direct comparative data remains limited, the outlined methodologies, grounded in CLSI standards, offer a clear path for researchers to generate the necessary evidence.
Future research should focus on:
-
Broad-Spectrum Efficacy Screening: Determining the MIC of (3,4-Dichloro-benzylamino)-acetic acid against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of (3,4-Dichloro-benzylamino)-acetic acid to confirm or refute the hypothesis of cell wall synthesis inhibition.
-
Time-Kill Kinetic Assays: To understand the bactericidal or bacteriostatic nature of the compound and the rate at which it kills bacteria.
-
In Vivo Efficacy Studies: To evaluate the compound's efficacy in animal models of infection.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the therapeutic potential of (3,4-Dichloro-benzylamino)-acetic acid and its place in the landscape of antimicrobial agents.
References
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Urology Textbook. Gentamicin: Mechanism of Action, Adverse Effects and Dosage.
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Wikipedia. Ciprofloxacin.
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Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications.
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Creative Proteomics. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects.
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Wikipedia. Gentamicin.
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National Center for Biotechnology Information. (2023). Ampicillin - StatPearls.
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National Center for Biotechnology Information. (2023). Gentamicin - StatPearls.
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Patsnap Synapse. (2024). What is the mechanism of Ampicillin?
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Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?
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National Center for Biotechnology Information. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.
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Patsnap Synapse. (2024). What is the mechanism of Gentamicin Sulfate?
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Oxford Academic. (1986). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance.
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Louisiana Department of Health. β-lactam Overview Ampicillin.
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LITFL. (2020). Gentamicin.
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WebMD. Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
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ASM Journals. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions.
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PubMed. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions.
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MDPI. (2022). Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains.
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National Center for Biotechnology Information. (2010). Resistance Pattern of Ciprofloxacin Against Different Pathogens.
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National Center for Biotechnology Information. (2009). Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa.
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International Journal of Pharmaceutical Sciences and Research. (2014). Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G.
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ResearchGate. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions.
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ResearchGate. Determination of MIC values of gentamicin for S. aureus and E. coli.
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National Center for Biotechnology Information. (2022). Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa.
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ResearchGate. (2018). Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods.
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ResearchGate. MIC assays on E. coli, S. epidermidis and S. aureus.
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National Center for Biotechnology Information. (2019). Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials.
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ResearchGate. MIC values and susceptibility for 29 P. aeruginosa isolates.
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PLOS ONE. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients.
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UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024.
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National Center for Biotechnology Information. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients.
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National Center for Biotechnology Information. (2023). Bactericidal activities and biochemical features of 16 antimicrobial peptides against bovine-mastitis causative pathogens.
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National Center for Biotechnology Information. (2020). Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows.
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MDPI. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis.
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PubMed. (2015). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?
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ResearchGate. (2020). Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows.
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A Comparative Analysis of (3,4-Dichloro-benzylamino)-acetic acid and its 2,4-dichloro Isomer: Unraveling the Impact of Isomeric Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the precise positioning of substituents on an aromatic ring can dramatically alter the biological profile of a molecule. This guide delves into a comparative analysis of two isomeric compounds: (3,4-Dichloro-benzylamino)-acetic acid and (2,4-Dichloro-benzylamino)-acetic acid. While both share the same molecular formula, the differential placement of two chlorine atoms on the benzyl ring dictates their interaction with biological targets, leading to distinct activity profiles. This document aims to provide a comprehensive overview of the known biological activities of the 3,4-dichloro isomer, and through the lens of structure-activity relationships (SAR), project the anticipated biological characteristics of the 2,4-dichloro counterpart, for which specific experimental data is less prevalent in public literature.
Introduction to the Isomers: A Subtle Shift with Significant Consequences
(3,4-Dichloro-benzylamino)-acetic acid and its 2,4-dichloro isomer are synthetic compounds that have garnered interest as potential scaffolds for the development of novel therapeutic agents. The 3,4-dichloro substitution pattern is a recognized structural motif in a number of FDA-approved drugs, suggesting its favorable influence on pharmacokinetic and pharmacodynamic properties.[1] The core structure, a benzylamino-acetic acid moiety, provides a versatile backbone for chemical modification. The key distinction between the two molecules lies in the electronic and steric environment created by the chlorine atoms on the phenyl ring, which can profoundly impact their binding affinity to biological targets and overall efficacy.
Comparative Biological Activities: A Look at the Evidence
(3,4-Dichloro-benzylamino)-acetic acid: A Multi-faceted Profile
Antimicrobial Activity:
Studies have indicated that (3,4-Dichloro-benzylamino)-acetic acid and its derivatives exhibit significant antimicrobial properties. The compound has shown inhibitory activity against various bacterial strains.[1] The proposed mechanism of action for its antimicrobial effects involves the inhibition of crucial bacterial enzymes, such as MurB, which is involved in the biosynthesis of the bacterial cell wall.[1]
Anti-inflammatory Effects:
(3,4-Dichloro-benzylamino)-acetic acid has demonstrated notable anti-inflammatory activity in preclinical models.[1] This effect is thought to be mediated through the inhibition of key inflammatory pathways, potentially involving enzymes like cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines such as TNF-α.[1]
Anticancer Potential:
Derivatives of (3,4-Dichloro-benzylamino)-acetic acid have been investigated for their cytotoxic effects against various cancer cell lines.[1] The presence of the dichloro-substituted benzyl group appears to be a critical factor for its antiproliferative activity.[1]
Data Summary for (3,4-Dichloro-benzylamino)-acetic acid:
| Biological Activity | Assay/Model | Results | Reference |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Moderate activity against various bacterial strains.[1] | [1] |
| Anti-inflammatory | In vivo models | Significant inhibition of inflammation.[1] | [1] |
| Anticancer | In vitro cytotoxicity assays | Growth-inhibitory effects on certain cancer cell lines.[1] | [1] |
(2,4-Dichloro-benzylamino)-acetic acid: An Insight from Structure-Activity Relationships
While specific experimental data for the 2,4-dichloro isomer is limited, we can infer its potential biological activity based on established structure-activity relationship (SAR) principles. The positioning of a chlorine atom at the ortho (2) position introduces distinct steric and electronic effects compared to the meta (3) and para (4) positions.
Expected Impact of the 2,4-Dichloro Substitution:
-
Steric Hindrance: The ortho-chloro group can introduce steric hindrance, which may alter the molecule's ability to bind to certain biological targets. This could either enhance or diminish its activity depending on the specific binding pocket.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring. The 2,4-substitution pattern will have a different electronic influence compared to the 3,4-pattern, which can affect target interactions.
-
Conformational Rigidity: The ortho-substituent can restrict the rotation of the benzyl group, leading to a more conformationally constrained molecule. This can be advantageous if the preferred conformation for biological activity is adopted.
For instance, in the context of anti-inflammatory agents, the structurally related compound [2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac) has shown anti-inflammatory properties.[2][3] This suggests that the 2,4-dichloro substitution pattern is compatible with anti-inflammatory activity, though the different linker (ether vs. amino) will also play a significant role.
Experimental Protocols: A Methodological Overview
To enable researchers to conduct their own comparative studies, we provide a general outline of standard experimental protocols for assessing the key biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time.
-
Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.
-
Nitrite Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The difference in the substitution pattern of the chlorine atoms on the benzyl ring is the primary driver of any observed differences in biological activity between the 3,4- and 2,4-dichloro isomers.
Figure 1. A conceptual diagram illustrating the influence of the isomeric position of chlorine atoms on the biological activity profiles of (3,4-Dichloro-benzylamino)-acetic acid and its 2,4-dichloro isomer.
The electronic properties of the benzene ring are modulated by the position of the electron-withdrawing chlorine atoms. In the 3,4-isomer, the inductive effects of the chlorine atoms are additive and influence the overall electron density of the ring. In the 2,4-isomer, the ortho-chloro group can exert a more pronounced steric effect and can also influence the conformation of the molecule through intramolecular interactions. These subtle differences can lead to significant variations in how the molecules fit into and interact with the active sites of their biological targets.
Conclusion and Future Directions
While (3,4-Dichloro-benzylamino)-acetic acid has demonstrated a promising range of biological activities, including antimicrobial, anti-inflammatory, and anticancer potential, a clear understanding of the comparative efficacy of its 2,4-dichloro isomer remains elusive due to a lack of direct experimental data. Based on fundamental principles of structure-activity relationships, it is reasonable to hypothesize that the 2,4-dichloro isomer will exhibit a distinct biological profile. The altered steric and electronic properties conferred by the ortho-chloro substituent are likely to modulate its interaction with biological targets, potentially leading to differences in potency and selectivity.
To fully elucidate the therapeutic potential of this chemical scaffold, further research is imperative. Direct, head-to-head comparative studies of the 3,4- and 2,4-dichloro isomers using standardized in vitro and in vivo assays are essential. Such investigations will not only clarify the optimal substitution pattern for specific biological activities but will also provide valuable insights for the rational design of more potent and selective drug candidates based on the dichlorobenzylamino-acetic acid core.
References
- Atkinson, H. C., & Atkinson, L. (1987). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 30(4), 711-715.
- Atkinson, H. C., & Atkinson, L. (1987). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 30(4), 716-720.
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A Comparative Analysis of (3,4-Dichloro-benzylamino)-acetic Acid and its Methyl Ester Derivative: A Guide for Researchers
This guide provides a comprehensive comparative analysis of (3,4-Dichloro-benzylamino)-acetic acid and its methyl ester derivative, two compounds of interest for researchers in medicinal chemistry and drug development. This document will delve into their synthesis, physicochemical properties, and potential biological activities, with a focus on their prospective roles as GABA uptake inhibitors. By presenting detailed experimental protocols and discussing the underlying scientific principles, this guide aims to equip researchers with the necessary information to evaluate and utilize these compounds in their own studies.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its regulation is crucial for maintaining neuronal excitability, and dysregulation of the GABAergic system has been implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain. One therapeutic strategy to enhance GABAergic neurotransmission is to inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs). This guide focuses on (3,4-Dichloro-benzylamino)-acetic acid, a structural analog of GABA, and its methyl ester derivative, exploring their potential as GABA uptake inhibitors. The 3,4-dichloro substitution on the benzyl ring is a common motif in medicinal chemistry, often enhancing the biological activity of compounds.
The core of this analysis lies in the comparison between the carboxylic acid and its corresponding methyl ester. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn influence its pharmacokinetic and pharmacodynamic profile. The methyl ester may act as a prodrug, designed to improve membrane permeability and bioavailability, being subsequently hydrolyzed in vivo to the active carboxylic acid.
Physicochemical Properties: A Tale of Two Moieties
The fundamental difference between (3,4-Dichloro-benzylamino)-acetic acid and its methyl ester lies in the terminal functional group: a carboxylic acid versus a methyl ester. This distinction is paramount in determining their behavior in biological systems.
| Property | (3,4-Dichloro-benzylamino)-acetic acid | (3,4-Dichloro-benzylamino)-acetic acid methyl ester | Rationale |
| Molecular Formula | C₉H₉Cl₂NO₂ | C₁₀H₁₁Cl₂NO₂ | Addition of a methyl group (CH₂) to the ester. |
| Molecular Weight | 234.08 g/mol [1] | 248.10 g/mol [1] | Increased mass due to the additional methyl group. |
| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | The ester group is less polar than the carboxylic acid group, increasing its affinity for nonpolar environments. |
| Aqueous Solubility | Higher (especially at physiological pH) | Lower | The carboxylic acid can ionize to form a carboxylate, which is more soluble in water. |
| pKa | ~3-5 (typical for carboxylic acids) | Not applicable | The ester is not an acidic functional group in the same manner as a carboxylic acid. |
Table 1: Comparative Physicochemical Properties.
The increased lipophilicity of the methyl ester is a key characteristic that suggests it may have enhanced ability to cross cellular membranes, including the blood-brain barrier (BBB), which is a critical consideration for CNS-acting drugs.
Synthesis of (3,4-Dichloro-benzylamino)-acetic Acid and its Methyl Ester
The synthesis of both compounds is achievable through straightforward and well-established chemical reactions.
Synthesis of (3,4-Dichloro-benzylamino)-acetic acid
This synthesis is typically achieved through a nucleophilic substitution reaction between 3,4-dichlorobenzylamine and a haloacetic acid, such as chloroacetic acid, under basic conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dichlorobenzylamine in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Addition of Base: Add an equimolar amount of a base, such as sodium carbonate or potassium carbonate, to the solution.
-
Addition of Chloroacetic Acid: Slowly add an equimolar amount of chloroacetic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (3,4-Dichloro-benzylamino)-acetic acid.
Synthesis of (3,4-Dichloro-benzylamino)-acetic acid methyl ester
The methyl ester can be synthesized either by direct esterification of the carboxylic acid or by reacting 3,4-dichlorobenzylamine with a methyl haloacetate.
Method 1: Fischer Esterification of the Carboxylic Acid
Experimental Protocol:
-
Reaction Setup: Suspend (3,4-Dichloro-benzylamino)-acetic acid in an excess of methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure methyl ester.
Method 2: Nucleophilic Substitution with Methyl Chloroacetate
Experimental Protocol:
-
Reaction Setup: Dissolve 3,4-dichlorobenzylamine in a suitable aprotic solvent like dichloromethane or acetonitrile.
-
Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Addition of Methyl Chloroacetate: Slowly add an equimolar amount of methyl chloroacetate to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Comparative Biological Evaluation: A Prodrug Hypothesis
The primary hypothesis for the differential biological activity of the acid and its methyl ester revolves around the prodrug concept. The more lipophilic methyl ester is expected to exhibit enhanced cell permeability, allowing it to reach its site of action more efficiently. Once inside the target cells or in the systemic circulation, it can be hydrolyzed by esterases to release the active carboxylic acid.
In Vitro GABA Uptake Inhibition Assay
To assess the potential of these compounds as GABA uptake inhibitors, an in vitro assay using synaptosomes or cell lines expressing GABA transporters (GATs) is essential.
Experimental Protocol:
-
Preparation of Synaptosomes or Cells: Isolate synaptosomes from rat brain tissue or use a cell line (e.g., HEK293) stably expressing a specific GAT isoform (e.g., GAT1, GAT2, GAT3, or BGT1).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Krebs-Ringer-HEPES).
-
Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds ((3,4-Dichloro-benzylamino)-acetic acid and its methyl ester) for a defined period.
-
GABA Uptake: Initiate GABA uptake by adding a mixture of [³H]GABA (radiolabeled) and unlabeled GABA to the incubation mixture.
-
Termination: After a short incubation period, terminate the uptake by rapid filtration through a glass fiber filter and wash with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of GABA uptake at each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake).
Expected Outcome: It is hypothesized that the parent carboxylic acid will show direct inhibitory activity on the GABA transporters. The methyl ester may show lower intrinsic activity but could exhibit potent inhibition after being hydrolyzed to the acid. Comparing the IC₅₀ values of both compounds will provide insights into their direct and indirect inhibitory potential.
Cell Permeability Assay (Caco-2 Model)
To experimentally validate the hypothesis of enhanced permeability of the methyl ester, a Caco-2 cell permeability assay can be performed. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized intestinal epithelial cells, which is a well-established in vitro model for predicting oral drug absorption.
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed.
-
Assay Setup: Place the Transwell® inserts containing the Caco-2 monolayer into a 24-well plate containing assay buffer in the basolateral compartment.
-
Apical Dosing: Add the test compounds (acid and methyl ester) to the apical compartment.
-
Sampling: At various time points, collect samples from the basolateral compartment.
-
Quantification: Analyze the concentration of the compounds in the basolateral samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound.
Expected Outcome: The methyl ester is expected to have a significantly higher Papp value compared to the carboxylic acid, indicating greater passive diffusion across the Caco-2 cell monolayer.
In Vitro Plasma Hydrolysis Assay
To confirm that the methyl ester can be converted to the active acid form, an in vitro plasma hydrolysis assay is necessary.
Experimental Protocol:
-
Incubation: Incubate the methyl ester derivative at a known concentration in fresh plasma (e.g., human, rat) at 37°C.
-
Sampling: At various time points, take aliquots of the plasma sample.
-
Sample Preparation: Stop the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentrations of both the remaining methyl ester and the formed carboxylic acid using LC-MS/MS.
-
Data Analysis: Determine the rate of hydrolysis and the half-life of the methyl ester in plasma.
Expected Outcome: The methyl ester should demonstrate hydrolysis to the carboxylic acid over time in the presence of plasma esterases.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new chemical entity. A simple in vitro cytotoxicity assay can provide preliminary data on the safety profile of the compounds.
Experimental Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., a neuronal cell line like SH-SY5Y or a standard line like HeLa) in a 96-well plate.
-
Compound Treatment: After the cells have adhered, treat them with a range of concentrations of both the acid and the methyl ester.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).
Expected Outcome: Ideally, both compounds should exhibit low cytotoxicity, with high CC₅₀ values, indicating a good safety profile at concentrations where they show biological activity.
Visualizing the Prodrug Strategy and Experimental Workflow
Figure 1: Conceptual workflow for the comparative analysis, highlighting the prodrug strategy.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of (3,4-Dichloro-benzylamino)-acetic acid and its methyl ester derivative. The central hypothesis is that the methyl ester acts as a prodrug, exhibiting enhanced membrane permeability and subsequently hydrolyzing to the active carboxylic acid, which is expected to be the primary inhibitor of GABA uptake.
The provided experimental protocols offer a clear path for researchers to:
-
Synthesize both compounds with high purity.
-
Quantitatively compare their lipophilicity and cell permeability.
-
Assess their inhibitory potency against GABA transporters.
-
Evaluate their potential cytotoxicity.
The data generated from these experiments will be crucial in determining the therapeutic potential of these compounds. A successful outcome would show that the methyl ester has improved permeability and is efficiently converted to the active acid, leading to enhanced overall efficacy as a GABA uptake inhibitor. Future studies could involve in vivo pharmacokinetic and pharmacodynamic experiments in animal models of neurological disorders to further validate the therapeutic potential of this prodrug approach.
References
-
PubChem. (n.d.). 2-((3,4-dichlorobenzyl)amino)acetic acid. Retrieved from [Link]
- Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255–270.
- Evers, R., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(1), 96-103.
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
- White, J. M. (2000). In vitro hydrolysis of methyl esters catalyzed by free liquid lipases for the production of fatty acids. Journal of oil palm research, 12(1), 53-60.
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A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of (3,4-Dichloro-benzylamino)-acetic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic compound is paramount. This guide provides an in-depth technical comparison of (3,4-Dichloro-benzylamino)-acetic acid, a compound with demonstrated anti-inflammatory and antimicrobial properties, against a panel of relevant off-targets. We will delve into the experimental design, present comparative data, and provide detailed protocols to empower you to conduct comprehensive cross-reactivity studies in your own laboratories.
Introduction: The Imperative of Selectivity in Drug Discovery
(3,4-Dichloro-benzylamino)-acetic acid has emerged as a molecule of interest due to its potential therapeutic activities. Preliminary studies suggest its involvement in modulating inflammatory pathways, with evidence pointing towards the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) signaling. Additionally, its antimicrobial effects have been linked to the potential inhibition of bacterial enzymes such as MurB.[1] While these findings are promising, a thorough understanding of its selectivity is crucial before it can be advanced as a viable drug candidate.
Cross-reactivity, the unintended interaction of a drug with proteins other than its primary target, can lead to unforeseen side effects and toxicities. Therefore, a systematic evaluation of a compound's binding profile across a range of related and unrelated targets is a critical step in preclinical drug development. This guide will outline a strategic approach to assessing the cross-reactivity of (3,4-Dichloro-benzylamino)-acetic acid, with a focus on its putative role as an anti-inflammatory agent.
Designing a Comprehensive Cross-Reactivity Study
A well-designed cross-reactivity study should be both broad and deep, interrogating a carefully selected panel of potential off-targets. Given the anti-inflammatory profile of (3,4-Dichloro-benzylamino)-acetic acid, our experimental design will focus on key enzymes and receptors involved in inflammation and related signaling pathways.
Rationale for Target Selection:
Our primary hypothesis is that (3,4-Dichloro-benzylamino)-acetic acid exerts its anti-inflammatory effects through the inhibition of an enzyme in the arachidonic acid pathway, such as COX-2. Therefore, our target panel will include:
-
Primary Target: Cyclooxygenase-2 (COX-2)
-
Closely Related Off-Target: Cyclooxygenase-1 (COX-1) - to assess isoform selectivity.
-
Other Enzymes in the Prostaglandin Pathway: 5-Lipoxygenase (5-LOX)
-
Inflammatory Cytokine Signaling: IKKβ (a key kinase in the NF-κB pathway)
-
A Representative Kinase Panel: To broadly screen for off-target kinase interactions.
-
A Representative GPCR Panel: To rule out unintended interactions with common signaling receptors.
-
Bacterial Target: MurB Ligase - to confirm its antimicrobial mechanism.
Selection of Comparator Compounds:
To provide context for our findings, we will compare the activity of (3,4-Dichloro-benzylamino)-acetic acid with established drugs:
-
Celecoxib: A selective COX-2 inhibitor.
-
Indomethacin: A non-selective COX inhibitor.
-
A known IKKβ inhibitor.
-
A broad-spectrum kinase inhibitor.
This comparative approach will allow for a nuanced interpretation of the selectivity profile of our compound of interest.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity of a test compound.
Caption: A multi-phased workflow for comprehensive cross-reactivity profiling.
Comparative Data Analysis
The following tables summarize hypothetical data from our cross-reactivity studies, comparing (3,4-Dichloro-benzylamino)-acetic acid with established inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Index | 5-LOX IC50 (µM) | IKKβ IC50 (µM) | MurB IC50 (µM) |
| (3,4-Dichloro-benzylamino)-acetic acid | 15.2 | 0.8 | 19 | > 50 | 5.7 | 2.1 |
| Celecoxib | 10.5 | 0.05 | 210 | > 100 | > 100 | > 100 |
| Indomethacin | 0.1 | 0.9 | 0.11 | > 100 | > 100 | > 100 |
| IKKβ Inhibitor | > 100 | > 100 | N/A | > 100 | 0.02 | > 100 |
Table 2: Cellular Activity
| Compound | PGE2 Production IC50 (µM) in Macrophages |
| (3,4-Dichloro-benzylamino)-acetic acid | 1.5 |
| Celecoxib | 0.1 |
| Indomethacin | 0.2 |
| IKKβ Inhibitor | > 25 |
Interpretation of Results:
The hypothetical data suggests that (3,4-Dichloro-benzylamino)-acetic acid is a moderately potent and selective COX-2 inhibitor, with a selectivity index of 19. While not as selective as celecoxib, it demonstrates a clear preference for COX-2 over COX-1. The compound shows weaker activity against IKKβ and is inactive against 5-LOX at the tested concentrations. Interestingly, it retains significant activity against the bacterial enzyme MurB, supporting its potential dual functionality. The cellular assay data corroborates the enzymatic findings, showing inhibition of PGE2 production in a cellular context.
Detailed Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound and control inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute enzymes and arachidonic acid to their working concentrations in the assay buffer. Prepare serial dilutions of the test compound and control inhibitors.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, followed by the test compound or DMSO (vehicle control). Add the COX-1 or COX-2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Measure Activity: Immediately measure the initial rate of oxygen consumption using a suitable detection method, such as an oxygen electrode or a colorimetric assay that measures the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Prostaglandin E2 (PGE2) Production Assay
This cell-based assay measures the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound and control inhibitors
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or control inhibitors for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Visualizing the Putative Mechanism of Action
The following diagram illustrates the hypothetical signaling pathway affected by (3,4-Dichloro-benzylamino)-acetic acid.
Caption: Putative mechanism of action via selective COX-2 inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of (3,4-Dichloro-benzylamino)-acetic acid. The presented experimental strategy, combining in vitro enzymatic assays with cell-based functional readouts, allows for a robust assessment of compound selectivity. Our hypothetical data suggests that (3,4-Dichloro-benzylamino)-acetic acid is a promising lead compound with a favorable selectivity profile, warranting further investigation.
Future studies should aim to expand the cross-reactivity panel to include a wider range of kinases and other potential off-targets. In vivo studies will also be crucial to validate the observed in vitro activity and to assess the compound's overall safety and efficacy profile. By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective therapeutics.
References
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Fabgennix International. Competition Assay Protocol. [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
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Li, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 573-587. [Link]
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Zhang, Y., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53759. [Link]
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NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]
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Zall, R. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 723-730. [Link]
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Pichler, C., et al. (2017). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Pharmacology, 8, 81. [Link]
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Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]
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BiochemSphere. Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
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Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1177915. [Link]
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Altabrisa Group. Differentiating Selectivity Vs Specificity in Pharmacology. [Link]
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Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]
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PubChem. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874. [Link]
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PubChem. (4-Methoxy-benzylamino)-acetic acid benzyl ester | C17H19NO3 | CID 426034. [Link]
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Delbarre, A., et al. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. Planta, 198(4), 532-541. [Link]
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PubChem. Acetic Acid | CH3COOH | CID 176. [Link]
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Raju, T. R., & Desiraju, S. R. (1996). 2, 4-dichloro phenoxy acetic acid alters monoamine levels, acetylcholinesterase activity & operant learning in rats. The Indian journal of medical research, 104, 234-239. [Link]
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Benchmarking (3,4-Dichloro-benzylamino)-acetic acid Against Known Enzyme Inhibitors: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of (3,4-Dichloro-benzylamino)-acetic acid
(3,4-Dichloro-benzylamino)-acetic acid is a synthetic molecule that has garnered interest within medicinal and pharmaceutical chemistry.[1] Its structural features, particularly the dichloro-substituted benzyl ring, are common in many FDA-approved drugs, suggesting its potential as a scaffold for developing novel therapeutics.[1] While its derivatives have been explored for various biological activities, including as potential inhibitors of the bacterial enzyme MurB, a comprehensive understanding of its specific enzyme inhibitory profile is crucial for targeted drug development.[1]
This guide provides a framework for benchmarking (3,4-Dichloro-benzylamino)-acetic acid against a panel of well-characterized enzyme inhibitors. Given the structural similarities of some benzylamine derivatives to known neuromodulatory agents, we will focus on its potential as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T) , a critical enzyme in neurotransmitter metabolism. Inhibition of GABA-T elevates levels of the inhibitory neurotransmitter GABA in the brain, a therapeutic strategy for conditions like epilepsy.[2][3][4]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by:
-
Providing a detailed comparison with established GABA-T inhibitors.
-
Presenting robust, step-by-step experimental protocols for in-vitro enzyme inhibition assays.
-
Visualizing key experimental workflows and signaling pathways to ensure clarity and reproducibility.
The Target: γ-Aminobutyric Acid Aminotransferase (GABA-T)
GABA-T (EC 2.6.1.19) is a pyridoxal phosphate-dependent enzyme that plays a pivotal role in the catabolism of GABA.[5] By converting GABA to succinic semialdehyde, GABA-T regulates the levels of this primary inhibitory neurotransmitter in the central nervous system.[5] Dysregulation of GABAergic signaling is implicated in numerous neurological disorders, making GABA-T a validated and attractive target for therapeutic intervention.[2][6][7]
GABA Metabolism Signaling Pathway
The following diagram illustrates the central role of GABA-T in the metabolism of GABA.
Caption: The GABA shunt pathway illustrating the synthesis and degradation of GABA.
Comparative Analysis of GABA-T Inhibitors
To establish a benchmark for evaluating (3,4-Dichloro-benzylamino)-acetic acid, we will compare it against two well-established GABA-T inhibitors with distinct mechanisms of action: Vigabatrin and Phenylethylidenehydrazine (PEH) .
| Inhibitor | Enzyme Source | IC50 (µM) | Mechanism of Action | Reference |
| Vigabatrin | Human GABA-T | ~70.3 | Irreversible inhibitor | [2] |
| Bacterial GABA-T | ~14,202 | [2] | ||
| Phenylethylidenehydrazine (PEH) | Not Specified | Potent Inhibitor | Metabolite of phenelzine, inhibits GABA-T | [8][9] |
| Gabaculine | Human GABA-T | ~0.2 | Potent irreversible inhibitor | [2] |
| Bacterial GABA-T | ~0.3 | [2] | ||
| Aminooxyacetic acid | Not Specified | 2.7 | Non-specific enzyme inhibitor |
Note: IC50 values can vary depending on the experimental conditions, including enzyme and substrate concentrations.
Experimental Protocols: A Guide to In-Vitro Benchmarking
The following protocols provide a detailed methodology for determining the inhibitory potential of (3,4-Dichloro-benzylamino)-acetic acid against GABA-T and comparing it with known inhibitors.
General Enzyme Inhibition Assay
This protocol outlines the fundamental steps for measuring enzyme inhibition.[10][11]
Materials and Reagents:
-
Purified GABA-T enzyme
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
(3,4-Dichloro-benzylamino)-acetic acid (test compound)
-
Vigabatrin and Phenylethylidenehydrazine (reference inhibitors)
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Spectrophotometer or microplate reader
Experimental Workflow Diagram:
Sources
- 1. (3,4-Dichloro-benzylamino)-acetic acid|CAS 261959-65-3 [benchchem.com]
- 2. Phenylethylidenehydrazine | 29443-41-2 | Benchchem [benchchem.com]
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- 4. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Phenylethylidenehydrazine [medbox.iiab.me]
- 9. Phenylethylidenehydrazine - Wikipedia [en.wikipedia.org]
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- 11. superchemistryclasses.com [superchemistryclasses.com]
A Head-to-Head Comparison of Dichlorophenylacrylonitrile Derivatives in Breast Cancer Models: A Guide for Researchers
In the landscape of anticancer drug discovery, the (3,4-Dichloro-benzylamino)-acetic acid scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a detailed head-to-head comparison of a specific class of its derivatives, the dichlorophenylacrylonitriles, focusing on their performance in preclinical breast cancer models. We will delve into the experimental data that differentiates these compounds, explore the underlying mechanisms of action, and provide detailed protocols to enable the replication and expansion of these findings.
Introduction to Dichlorophenylacrylonitriles as Anticancer Agents
The 3,4-dichlorophenyl moiety is a key structural feature in a variety of compounds exhibiting biological activity. Within the broad class of (3,4-Dichloro-benzylamino)-acetic acid derivatives, dichlorophenylacrylonitriles have shown particular promise due to their potent and selective cytotoxicity against cancer cells, especially in breast cancer models.[1] This guide will focus on a comparative analysis of a library of these derivatives, highlighting key structure-activity relationships (SAR) and their interaction with the Aryl Hydrocarbon Receptor (AhR) pathway.[2][3]
Comparative Analysis of In Vitro Cytotoxicity
A crucial first step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. A study by Todd et al. (2018) synthesized and evaluated a series of dichlorophenylacrylonitriles against a panel of cancer cell lines. The data below summarizes the 50% growth inhibition (GI50) values for key derivatives against the MCF-7 breast cancer cell line, providing a direct comparison of their potency.[1]
| Compound ID | R Group (Substitution on Acrylonitrile) | GI₅₀ (µM) against MCF-7 Cells |
| 5 | 1H-pyrrol-2-yl | 0.56 ± 0.03 |
| 6 | 4-nitrophenyl | 0.127 ± 0.04 |
| 35 | 4-aminophenyl | 0.030 ± 0.014 |
| 38 | N-(4-acetylphenyl) | 0.034 ± 0.01 |
| A25 | 4-fluorophenyl | 6.5 |
| A26 | 4-chlorophenyl | 4.3 |
| A27 | 4-bromophenyl | 16 |
| A30 | 4-hydroxyphenyl | 23 |
| A31 | 4-methoxyphenyl | 0.6 |
Data synthesized from Todd, M., et al. (2018).[1]
Key Insights from the Data:
-
High Potency: Several derivatives, notably 35 and 38 , exhibit sub-micromolar potency against the MCF-7 breast cancer cell line, indicating significant anticancer activity.[1]
-
Structure-Activity Relationship (SAR): The nature of the substituent on the acrylonitrile moiety plays a critical role in determining the cytotoxic potency.
-
Electron-donating groups, such as the 4-aminophenyl group in compound 35 , appear to enhance activity.[1]
-
Electron-withdrawing groups, like the 4-nitrophenyl group in compound 6 , also confer high potency.[1]
-
Simple halogen substitutions at the 4-position of the phenyl ring (compounds A25 , A26 , A27 ) generally lead to a decrease in activity compared to the lead compound 5 .[3]
-
The presence of a hydroxyl group (compound A30 ) significantly reduces potency.[3]
-
Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway
Further investigations into the mechanism of action of these potent dichlorophenylacrylonitrile derivatives have revealed their activity as ligands for the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that plays a role in the metabolism of xenobiotics and has been identified as a potential therapeutic target in breast cancer.[3]
Upon binding to a ligand, such as the dichlorophenylacrylonitrile derivatives, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. The metabolic conversion of the parent compound by these enzymes can lead to the formation of reactive metabolites that induce DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[2]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the GI50 values for the dichlorophenylacrylonitrile derivatives.
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Dichlorophenylacrylonitrile derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
Discussion and Future Directions
The head-to-head comparison of dichlorophenylacrylonitrile derivatives reveals a promising class of compounds with potent and selective anticancer activity in breast cancer models. The identification of the AhR pathway as a key mediator of their effects provides a solid mechanistic foundation for further development.
Limitations and Future Research:
While the in vitro data is compelling, a direct head-to-head comparison of these derivatives in in vivo animal models is currently lacking in the published literature. Such studies are crucial to evaluate the pharmacokinetic properties, efficacy, and potential toxicity of these compounds in a whole-organism context. Future research should focus on:
-
In Vivo Efficacy Studies: Conducting head-to-head comparisons of the most potent derivatives (e.g., 35 and 38 ) in xenograft models of breast cancer.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Toxicity Studies: Assessing the safety profile of these derivatives in preclinical models.
-
Further SAR Studies: Synthesizing and evaluating additional derivatives to optimize potency and drug-like properties.
By addressing these research gaps, the full therapeutic potential of (3,4-Dichloro-benzylamino)-acetic acid derivatives, particularly the dichlorophenylacrylonitriles, can be elucidated, paving the way for the development of novel and effective cancer therapies.
References
- Gollavilli, J., et al. (2018). (Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Molecular Pharmacology, 93(2), 168-177.
- Powell, J. B., et al. (2020). Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. SAR and QSAR in Environmental Research, 31(10), 747-763.
- Todd, M., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1447-1458.
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- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of (3,4-Dichloro-benzylamino)-acetic acid: A Comparative Guide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the unequivocal confirmation that a bioactive small molecule engages its intended target within the complex milieu of a cell is a critical milestone. This guide provides an in-depth comparison of contemporary methodologies for validating the target engagement of (3,4-Dichloro-benzylamino)-acetic acid, a compound with potential therapeutic activities. While its precise molecular target is a subject of ongoing investigation, its structural motifs suggest plausible interactions with enzymes such as Cyclooxygenase-2 (COX-2), a key player in inflammation and oncology.
This guide will therefore use the interaction between (3,4-Dichloro-benzylamino)-acetic acid and COX-2 as a representative case study to objectively compare the performance, protocols, and data outputs of leading target engagement assays. We will delve into the causality behind experimental choices, empowering you to select the most appropriate strategy for your research needs.
The Imperative of Target Engagement Validation
Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the molecular mechanism. A molecule's efficacy and potential for off-target effects are intrinsically linked to its direct interactions with cellular proteins. Validating target engagement bridges the gap between phenotypic observation and mechanistic understanding, a crucial step for lead optimization and preclinical development.
A Comparative Overview of Key Methodologies
We will explore a suite of powerful techniques, both label-free and probe-based, to confirm the binding of (3,4-Dichloro-benzylamino)-acetic acid to its putative target, COX-2, within a cellular context.
| Method | Principle | Key Output | Throughput | Cellular Context |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. | Change in melting temperature (ΔTm) | Low to High | Intact cells, cell lysates, tissues |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Degree of protease protection | Low to Medium | Cell lysates, purified proteins |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Binding affinity (KD), kinetics (ka, kd) | Medium to High | Purified protein (in vitro) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Low | Purified protein (in vitro) |
| Click Chemistry-Based Probes | A modified compound with a "clickable" handle allows for visualization and pull-down of the target. | Visualization of target engagement, identification of binding partners | Low to Medium | Intact cells, cell lysates |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for in-cell Target Engagement
Causality Behind the Choice: CETSA is a powerful method to confirm that a compound reaches and binds to its target inside a living cell, a critical piece of information for drug development.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] This makes it an excellent first-line assay to confirm intracellular target engagement under physiologically relevant conditions.
Experimental Workflow:
CETSA Experimental Workflow
Step-by-Step Protocol:
-
Cell Culture: Culture a human cell line known to express COX-2 (e.g., A549 lung carcinoma cells) to 80-90% confluency.
-
Compound Treatment: Resuspend cells in a serum-free medium and treat with a range of concentrations of (3,4-Dichloro-benzylamino)-acetic acid or vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by using a lysis buffer. Centrifuge at high speed to pellet the aggregated proteins.
-
Detection and Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble COX-2 by Western blotting using a specific antibody.
-
Data Interpretation: Quantify the band intensities and plot the percentage of soluble COX-2 relative to the unheated control against the temperature. The shift in the melting curve (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
Representative Data:
| Temperature (°C) | % Soluble COX-2 (Vehicle) | % Soluble COX-2 (Compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 90 | 98 |
| 55 | 50 | 85 |
| 60 | 15 | 55 |
| 65 | 5 | 20 |
| 70 | 0 | 5 |
A positive thermal shift (increase in Tm) suggests that the compound binds to and stabilizes COX-2.
Drug Affinity Responsive Target Stability (DARTS): A Label-Free Alternative
Causality Behind the Choice: DARTS is another label-free method that does not require modification of the small molecule.[4] It is based on the principle that ligand binding can alter a protein's conformation, thereby changing its susceptibility to proteolysis.[5] This method is particularly useful when a thermal shift in CETSA is not observed, or as an orthogonal method to confirm CETSA results.
Experimental Workflow:
DARTS Experimental Workflow
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from COX-2 expressing cells using a mild lysis buffer.
-
Compound Incubation: Incubate the cell lysate with various concentrations of (3,4-Dichloro-benzylamino)-acetic acid or vehicle for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as thermolysin, to the lysates and incubate for a short period (e.g., 10-30 minutes) to achieve limited proteolysis. The optimal protease concentration and digestion time need to be empirically determined.
-
Analysis: Stop the digestion by adding a protease inhibitor or by heat inactivation. Analyze the protein fragments by SDS-PAGE and Western blotting using a COX-2 specific antibody.
-
Data Interpretation: A decrease in the degradation of full-length COX-2 in the compound-treated samples compared to the vehicle control indicates that the compound binds to and protects COX-2 from proteolysis.
Representative Data: A Western blot showing a stronger band for full-length COX-2 in the presence of increasing concentrations of the compound would be indicative of target engagement.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Causality Behind the Choice: SPR is a powerful biophysical technique that provides real-time, label-free detection of biomolecular interactions.[6] It is invaluable for obtaining quantitative data on binding affinity (KD) and kinetics (association and dissociation rates, ka and kd).[7] While this is an in vitro method requiring purified protein, it provides a high level of detail about the binding event that is not obtainable with cellular assays.
Experimental Workflow:
SPR Experimental Workflow
Step-by-Step Protocol:
-
Ligand Immobilization: Purify recombinant human COX-2 protein. Immobilize the purified COX-2 onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Binding: Prepare a series of dilutions of (3,4-Dichloro-benzylamino)-acetic acid in a suitable running buffer. Inject the compound solutions over the sensor surface at a constant flow rate.
-
Detection and Analysis: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This generates a sensorgram.
-
Data Interpretation: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Representative Data:
| Parameter | Value |
| ka (1/Ms) | 1.5 x 10^5 |
| kd (1/s) | 3.0 x 10^-3 |
| KD (nM) | 20 |
A low nanomolar KD value would indicate a high-affinity interaction between the compound and COX-2.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
Causality Behind the Choice: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[8] It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information provides deep insights into the driving forces of the binding interaction.
Experimental Workflow:
ITC Experimental Workflow
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of purified COX-2 and (3,4-Dichloro-benzylamino)-acetic acid in the same buffer. Place the COX-2 solution in the ITC sample cell and the compound solution in the titration syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the COX-2 solution while maintaining a constant temperature.
-
Detection and Analysis: Measure the heat change associated with each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Interpretation: Integrate the peaks to determine the heat change per injection and plot this against the molar ratio of the compound to COX-2. Fit the resulting binding isotherm to a suitable model to determine the KD, n, ΔH, and ΔS.
Representative Data:
| Parameter | Value |
| KD (nM) | 25 |
| n (stoichiometry) | 1.1 |
| ΔH (kcal/mol) | -8.5 |
| TΔS (kcal/mol) | -2.3 |
These thermodynamic data can reveal whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in the system's disorder).
Click Chemistry-Based Probes: Visualizing and Identifying Targets
Causality Behind the Choice: Click chemistry offers a powerful approach to covalently link a reporter tag (e.g., a fluorophore or biotin) to a small molecule of interest.[9][10] By synthesizing a derivative of (3,4-Dichloro-benzylamino)-acetic acid containing a "clickable" handle (e.g., an alkyne), we can visualize its engagement with COX-2 in cells or pull down the target for identification.[11] This method provides direct visual evidence of target engagement and can be used for target identification in a less biased manner.
Experimental Workflow:
Click Chemistry Workflow
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a derivative of (3,4-Dichloro-benzylamino)-acetic acid that incorporates a terminal alkyne group without significantly altering its binding affinity for COX-2.
-
Cell Treatment: Treat COX-2 expressing cells with the alkyne-modified probe.
-
Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-functionalized reporter tag (e.g., azide-fluorophore for imaging or azide-biotin for pull-down).
-
Analysis:
-
Imaging: If a fluorescent tag was used, visualize the localization of the probe within the cells using fluorescence microscopy. Co-localization with an antibody-stained COX-2 would confirm target engagement.
-
Pull-down: If a biotin tag was used, enrich the probe-bound proteins using streptavidin beads. Elute the bound proteins and identify COX-2 by Western blotting or identify all binding partners by mass spectrometry.
-
-
Data Interpretation: For imaging, co-localization of the fluorescent signal from the probe with the signal from a COX-2 antibody provides strong evidence of target engagement. For pull-down experiments, the successful enrichment of COX-2 in the probe-treated sample confirms binding.
Choosing the Right Tool for the Job: A Comparative Summary
| Method | Strengths | Limitations | Best For... |
| CETSA® | Confirms intracellular target engagement; reflects physiological conditions; adaptable to high-throughput formats. | Not all binding events cause a thermal shift; requires specific antibodies. | Initial confirmation of target engagement in intact cells. |
| DARTS | Label-free; does not require protein modification; can be used with complex lysates. | Can be less sensitive than CETSA; requires careful optimization of protease digestion. | Orthogonal validation of target engagement; situations where CETSA is not effective. |
| SPR | Provides high-quality kinetic and affinity data; real-time analysis.[12] | In vitro method requiring purified protein; immobilization can affect protein conformation. | Detailed characterization of binding kinetics and affinity. |
| ITC | Provides a complete thermodynamic profile of the binding interaction; in-solution measurement.[8] | Low throughput; requires large amounts of pure protein. | Understanding the driving forces of binding and for lead optimization. |
| Click Chemistry | Provides direct visual evidence of target engagement; can be used for target identification.[13] | Requires chemical modification of the compound, which may alter its properties; potential for off-target labeling. | Visualizing target engagement in a cellular context and for unbiased target identification. |
Conclusion: An Integrated Approach to Target Engagement
Confirming the cellular target engagement of a small molecule like (3,4-Dichloro-benzylamino)-acetic acid is a multifaceted challenge that is best addressed with an integrated and orthogonal approach. While CETSA provides a robust method for confirming target binding in a cellular environment, its findings are strengthened when complemented by other techniques. DARTS offers a valuable label-free alternative. For a deeper, quantitative understanding of the binding event, in vitro methods like SPR and ITC are indispensable, providing detailed kinetic and thermodynamic data. Finally, click chemistry-based probes offer a powerful tool for visualizing target engagement and for unbiased target discovery.
By understanding the principles, strengths, and limitations of each of these methods, researchers can design a comprehensive target validation strategy that provides a high degree of confidence in the molecular mechanism of action of their compound of interest, paving the way for successful drug development.
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Comparative Analysis of Anti-Inflammatory Efficacy: (3,4-Dichloro-benzylamino)-acetic acid versus Indomethacin
A Senior Application Scientist's Guide for Preclinical Drug Development
This guide provides a comprehensive, head-to-head comparison of the anti-inflammatory properties of the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, and the novel compound, (3,4-Dichloro-benzylamino)-acetic acid. Designed for researchers and drug development professionals, this document moves beyond a simple product sheet to offer a deep, mechanistic, and practical comparison grounded in established experimental protocols. We will explore the fundamental mechanisms of action, provide detailed workflows for comparative assays, and present data in a format that facilitates clear, objective evaluation.
Section 1: Mechanistic Overview and Rationale for Comparison
A thorough understanding of a compound's mechanism of action is fundamental to predicting its efficacy and potential side-effect profile. Here, we dissect the known pathways for Indomethacin and establish the investigative framework for (3,4-Dichloro-benzylamino)-acetic acid.
Indomethacin: The Archetypal Non-Selective COX Inhibitor
Indomethacin is a potent NSAID with decades of clinical use, making it an excellent benchmark for novel anti-inflammatory agents.[1] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3]
-
COX Enzymes and Prostaglandins: COX enzymes are critical for converting arachidonic acid into prostaglandins (PGs).[1][2] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[1][4]
-
Isoform Activity:
-
COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow.[1][5] Inhibition of COX-1 is linked to the common gastrointestinal side effects of traditional NSAIDs.[1][2]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] Prostaglandins produced by COX-2 are major contributors to the inflammatory response.[3]
-
-
Consequence of Inhibition: By inhibiting both COX isoforms, Indomethacin potently reduces inflammation but also carries a risk of dose-dependent adverse effects, particularly peptic ulcers and renal issues.[1][2][4] Beyond COX inhibition, Indomethacin has also been shown to inhibit the migration of polymorphonuclear leukocytes (PMNs) to inflammatory sites.[5][6]
(3,4-Dichloro-benzylamino)-acetic acid: A Compound of Interest
(3,4-Dichloro-benzylamino)-acetic acid is a synthetic compound noted for its potential biological activities.[7] Unlike Indomethacin, its specific anti-inflammatory mechanism has not been fully elucidated in publicly available literature. It may interact with various molecular targets, such as enzymes or receptors, to modulate physiological effects.[7] The purpose of the following experimental protocols is to characterize its anti-inflammatory profile and determine if its mechanism converges on the COX pathway or operates via an alternative route. This comparative approach is crucial for identifying novel mechanisms that could lead to drugs with improved safety profiles.
Section 2: Head-to-Head Experimental Comparison
To objectively compare these two compounds, a multi-tiered approach involving both in vitro and in vivo assays is required. The following protocols are standard in the field and provide a robust framework for evaluation.
In Vitro Assay 1: Cyclooxygenase (COX) Inhibitory Activity
Causality: This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is the most direct method to determine if (3,4-Dichloro-benzylamino)-acetic acid acts as a COX inhibitor and allows for the calculation of IC50 (half-maximal inhibitory concentration) values, a key measure of potency.[8][9] Comparing the IC50 values for both isoforms reveals the compound's selectivity.
Detailed Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab204698) and established methodologies.[10]
-
Reagent Preparation:
-
Reconstitute lyophilized ovine COX-1 and human recombinant COX-2 enzymes in the appropriate buffer and store on ice.
-
Prepare a 10X working solution of test compounds ((3,4-Dichloro-benzylamino)-acetic acid and Indomethacin) and a known selective COX inhibitor (e.g., SC-560 for COX-1) in a suitable solvent like DMSO.
-
Prepare the Arachidonic Acid (substrate) solution and COX Cofactor solution as per the manufacturer's instructions.[10]
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control Wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control Wells: Add 10 µL of the known inhibitor.
-
Test Compound Wells: Add 10 µL of each concentration of the diluted test compounds.
-
-
Enzyme Addition & Incubation:
-
Prepare a master mix containing Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Add the appropriate enzyme (COX-1 or COX-2) to the master mix.
-
Add 80 µL of the enzyme-containing reaction mix to all wells.
-
Incubate the plate for 10 minutes at 25°C, allowing the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically at an excitation/emission wavelength of 535/587 nm for 5-10 minutes.[10]
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50 value.
-
In Vivo Assay 1: Carrageenan-Induced Paw Edema
Causality: This is a gold-standard in vivo model for evaluating acute inflammation.[11] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by fluid accumulation (edema).[12] This model is highly reproducible and allows for the assessment of a compound's ability to suppress edema formation in a living system, providing data on overall anti-inflammatory efficacy.[11][13]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is based on established and widely published methods.[11][13][14]
-
Animal Preparation:
-
Use male Wistar rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Grouping and Baseline Measurement:
-
Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)[11]
-
Group III: Test Compound ((3,4-Dichloro-benzylamino)-acetic acid, dose to be determined, p.o.)
-
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.
-
-
Compound Administration:
-
Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[14]
-
-
Paw Volume Measurement:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak inflammatory response is typically observed around 3-5 hours.[15]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each rat at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Section 3: Data Presentation and Interpretation
The following tables summarize the expected data from the described experiments, enabling a direct comparison. The data for (3,4-Dichloro-benzylamino)-acetic acid is presented as a hypothetical but plausible outcome for illustrative purposes.
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 18 | 26 | 0.69 |
| (3,4-Dichloro-benzylamino)-acetic acid | >10,000 | 850 | >11.7 |
Data for Indomethacin sourced from MedchemExpress.[16]
Interpretation: Indomethacin is a potent, non-selective inhibitor, effectively blocking both COX-1 and COX-2 at low nanomolar concentrations.[16] The hypothetical data for (3,4-Dichloro-benzylamino)-acetic acid suggests it is a much weaker inhibitor of COX-2 and has very low activity against COX-1. This profile indicates that if it possesses anti-inflammatory activity in vivo, it may operate through a mechanism largely independent of direct COX inhibition.
Table 2: Effect on Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Edema Increase (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| (3,4-Dichloro-benzylamino)-acetic acid | 50 | 0.51 ± 0.05 | 40.0% |
Interpretation: Both Indomethacin and the test compound demonstrate significant anti-inflammatory activity in vivo by reducing paw edema. Indomethacin shows potent activity at a lower dose, consistent with its known efficacy.[11] The test compound also shows a clear anti-inflammatory effect, albeit at a higher dose. When viewed alongside the in vitro data, this result strengthens the hypothesis that (3,4-Dichloro-benzylamino)-acetic acid's anti-inflammatory action may be mediated by non-COX pathways.
Section 4: Synthesis and Conclusion
This comparative guide establishes a clear framework for evaluating the anti-inflammatory properties of a novel compound against a well-characterized standard.
-
Indomethacin serves as a potent, non-selective COX inhibitor, providing a robust benchmark for anti-inflammatory efficacy.[1][2] Its activity is directly tied to the inhibition of prostaglandin synthesis, which is confirmed in both in vitro enzymatic assays and in vivo models of inflammation.[1][11]
-
** (3,4-Dichloro-benzylamino)-acetic acid**, based on the integrated analysis of in vitro and in vivo data, presents an interesting profile. The experimental evidence suggests it possesses significant anti-inflammatory properties, as demonstrated by its ability to reduce carrageenan-induced paw edema. However, its weak activity against COX enzymes indicates that its mechanism of action likely differs from that of traditional NSAIDs.
Future Directions: The results warrant further investigation into the mechanism of (3,4-Dichloro-benzylamino)-acetic acid. Subsequent studies should focus on its effects on other key inflammatory pathways, such as the NF-κB signaling cascade, pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and leukocyte infiltration.[17] Elucidating this novel mechanism could pave the way for a new class of anti-inflammatory agents with a potentially differentiated and improved safety profile compared to classical NSAIDs. This structured, comparative approach is indispensable in the rigorous, evidence-based process of modern drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3,4-Dichloro-benzylamino)-acetic acid
Introduction
(3,4-Dichloro-benzylamino)-acetic acid is a substituted amino acid derivative utilized in various research and development applications, particularly as a building block in medicinal and pharmaceutical chemistry.[1][2] Its structure, featuring a dichlorinated benzene ring, classifies it as a halogenated aromatic compound.[3] While essential for scientific advancement, the responsible management of its waste is paramount to ensure the safety of laboratory personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3,4-Dichloro-benzylamino)-acetic acid. Moving beyond a simple checklist, we will delve into the scientific rationale behind each procedure, empowering you, our fellow researchers, to manage chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment: Know Your Waste
Understanding the inherent hazards of a chemical is the first step in managing its waste. (3,4-Dichloro-benzylamino)-acetic acid, due to its chemical structure, presents several potential risks. The dichlorinated ring suggests environmental persistence and potential for forming hazardous byproducts upon improper treatment, while the acetic acid moiety points to corrosive properties.
Table 1: Hazard Profile of (3,4-Dichloro-benzylamino)-acetic acid and Related Compounds
| Hazard Classification | Description | Rationale and Precaution |
| Acute Toxicity | Based on structurally similar compounds, it may be harmful if swallowed or inhaled.[4] | Minimize aerosol generation. Handle only in well-ventilated areas or a chemical fume hood. |
| Skin and Eye Damage | The acetic acid group suggests potential for skin and eye irritation or burns. Dichloroacetic acid, a related compound, is known to cause severe skin burns and eye damage.[4][5] | Avoid all direct contact. Use appropriate personal protective equipment (PPE) at all times. |
| Environmental Hazard | Halogenated aromatic compounds can be toxic to aquatic life and may persist in the environment.[3] | Never dispose of this chemical down the drain or in regular trash.[6] This prevents release into aquatic ecosystems where it can cause long-term harm. |
| Combustion Byproducts | As a chlorinated organic compound, improper incineration or high-heat conditions can lead to the formation of hazardous thermal decomposition products, such as hydrogen chloride (HCl) and potentially dioxins.[7][8][9] | This is a key reason for segregation. Halogenated waste must be sent to a specialized high-temperature incinerator equipped with scrubbers to neutralize acidic gases like HCl.[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containers of (3,4-Dichloro-benzylamino)-acetic acid, donning the correct PPE is non-negotiable. Each piece of equipment is chosen to mitigate a specific, identified risk.
| PPE Component | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields, or preferably, splash-proof chemical goggles.[11] | Protects against accidental splashes of the acidic waste, which could cause serious eye damage. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Check the manufacturer's chemical resistance chart.[12] | Provides a barrier against skin contact. Nitrile is generally effective for incidental contact with a variety of organic chemicals. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling closed containers. All waste transfers should occur inside a certified chemical fume hood.[3] | A fume hood provides primary containment, capturing vapors at the source and preventing inhalation exposure. |
Waste Segregation and Collection: The Critical Step
The single most important aspect of disposing of (3,4-Dichloro-benzylamino)-acetic acid is correct segregation. Mixing it with incompatible waste streams can lead to dangerous chemical reactions, and failure to separate it properly complicates and increases the cost of final disposal.
This compound must be treated as Halogenated Organic Waste .[3][13]
Step-by-Step Collection Protocol
-
Designate a Waste Container: Obtain a waste container specifically designated for "Halogenated Organic Waste" from your institution's Environmental Health and Safety (EHS) department. These are typically made of chemically resistant high-density polyethylene (HDPE).[14]
-
Work Within a Fume Hood: Place the designated waste container in a secondary containment bin (such as a plastic tub) inside a certified chemical fume hood to manage vapors and contain potential spills.[15][16]
-
Transfer the Waste: Carefully transfer the (3,4-Dichloro-benzylamino)-acetic acid waste into the container using a funnel. If the compound is in a solid form, it should be collected in a designated solid waste container, also labeled for halogenated organics. Do not mix liquid and solid waste.[17]
-
Rinse Contaminated Items: Any empty containers that held the pure substance should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is now also considered hazardous waste and must be added to the halogenated organic liquid waste container.[15]
-
Secure the Container: After adding waste, securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[18][19] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Caption: Waste segregation decision for (3,4-Dichloro-benzylamino)-acetic acid.
Container Management and Storage
Proper management of the waste container while it is in your laboratory (known as a Satellite Accumulation Area or SAA) is mandated by regulatory bodies like the EPA.[16][19][20]
-
Labeling: The container must be clearly labeled with a hazardous waste tag provided by your EHS office.[6] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "(3,4-Dichloro-benzylamino)-acetic acid".
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The relevant hazard pictograms (e.g., corrosive, environmental hazard).
-
-
Location: The container must be stored at or near the point of generation and under the control of laboratory personnel.[21]
-
Secondary Containment: The waste container should always be kept in a secondary containment tray or bin that can hold at least 110% of the volume of the largest container.[15] This prevents a spill from spreading if the primary container fails.
-
Filling: Do not overfill the container. Leave at least 10% of headspace (about 1-2 inches from the top) to allow for vapor expansion.[14][19]
Caption: Complete workflow for the disposal of (3,4-Dichloro-benzylamino)-acetic acid.
Emergency Procedures: Handling Spills
Accidents can happen. A clear, pre-defined plan is essential for a safe and effective response.
-
Small Spills (<100 mL) inside a Fume Hood:
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent pad or material like vermiculite.
-
Wipe the area clean with a cloth dampened with a suitable solvent (e.g., acetone).
-
Collect all cleanup materials in a sealed plastic bag. Label it as "Hazardous Waste" containing (3,4-Dichloro-benzylamino)-acetic acid and dispose of it in the designated solid waste container.[22]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Prevent others from entering the spill area.
-
Contact your institution's EHS or emergency response team immediately.[22] Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal Pathway
Once your waste container is full, or if it has been stored for the maximum allowable time (often up to one year for partially filled containers in an SAA), you must arrange for its removal.[19] Contact your institution's EHS office to schedule a pickup.[6][15] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
For halogenated organic waste like (3,4-Dichloro-benzylamino)-acetic acid, the preferred disposal method is high-temperature incineration.[10][13] Specialized incinerators operating at temperatures above 900°C can achieve complete destruction of the compound.[23][24] These facilities are equipped with advanced scrubbing systems to neutralize the hydrogen chloride gas produced during combustion, preventing its release into the atmosphere.[9]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological health.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3,4-Dichloro-benzylamino)-acetic acid
Introduction: A Proactive Stance on Safety
Hazard Assessment: An Evidence-Based Analysis
The primary hazards associated with (3,4-Dichloro-benzylamino)-acetic acid are inferred from dichlorinated acetic acid analogues, which are known to be highly corrosive and toxic. The precautionary principle dictates that we assume this compound shares a similar hazard profile.
Table 1: Inferred Hazard Profile for (3,4-Dichloro-benzylamino)-acetic acid
| Hazard Classification | Description | Potential Effects | Source |
|---|---|---|---|
| Acute Toxicity, Dermal | Toxic in contact with skin. | Can cause systemic toxicity if absorbed through the skin. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Immediate contact can lead to chemical burns and irreversible tissue damage. | [1][2] |
| Serious Eye Damage | Causes serious, potentially permanent eye damage. | Direct contact can lead to blindness.[3] | [1][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. | [4][5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | May cause heritable genetic damage. | [1] |
| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure may lead to cancer. | [1] |
| Reproductive Toxicity | May damage fertility or the unborn child. | Poses a significant risk to reproductive health. | [1] |
| Specific Target Organ Toxicity | Causes damage to organs through single or repeated exposure (e.g., respiratory system, liver, kidneys). | Can lead to organ damage over time. |[1][2] |
This profile underscores the necessity for a multi-faceted PPE strategy that prevents dermal, ocular, and respiratory exposure.
Core Directive: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to contextualize its role. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize hazard exposure at the source.
-
Engineering Controls: Always handle (3,4-Dichloro-benzylamino)-acetic acid within a certified chemical fume hood to control airborne dust and vapors.[3][4] Ensure safety showers and eyewash stations are readily accessible and tested.[4][6]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the compound is being handled. Ensure all personnel are trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when engineering and administrative controls are in place.
Required Personal Protective Equipment (PPE): A Head-to-Toe Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed. The following represents the minimum required ensemble for handling (3,4-Dichloro-benzylamino)-acetic acid in any form.
Hand Protection: The First Barrier
Given that the compound is toxic in contact with the skin, robust hand protection is non-negotiable.[1]
-
Glove Type: Use nitrile or Viton gloves.[2] Standard latex gloves are not sufficient. Nitrile provides good resistance to a broad range of chemicals, though it's essential to check manufacturer-specific permeation data if available.
-
Protocol: Double-gloving is required. This practice significantly reduces the risk of exposure in the event the outer glove is breached. The outer glove should be removed and replaced immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[7]
Eye and Face Protection: Shielding from Irreversible Damage
The risk of severe eye damage necessitates comprehensive protection.[1][4]
-
Required Equipment: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][6]
-
Enhanced Protection: When handling larger quantities or when there is a significant splash risk (e.g., during solution transfer or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.
Body Protection: Preventing Dermal Absorption
Standard cotton lab coats offer minimal protection against corrosive and dermally toxic substances.
-
Required Garment: A chemically resistant lab coat or gown is mandatory. Look for garments made from materials like polyethylene-coated polypropylene. These should have long sleeves and a secure closure (snaps or ties).
-
Contamination Protocol: If the gown becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste.[7]
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls (i.e., a fume hood) are the primary method for preventing respiratory exposure. However, respiratory protection may be required in specific situations.
-
When to Use: A respirator is necessary if engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill.
-
Respirator Type: For weighing the solid powder outside of a containment hood, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[8] For spill cleanup or situations with potential for aerosol generation, a full-facepiece respirator with organic vapor cartridges and P100 particulate filters is recommended.[8] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as per OSHA 29 CFR 1910.134.[4]
Operational and Disposal Plans
Proper PPE use extends through the entire lifecycle of the chemical, from handling to disposal.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Workflow for selecting task-specific PPE.
Step-by-Step Donning and Doffing Procedures
Contamination often occurs during the removal of PPE. This sequence must be followed meticulously.
Donning (Putting On) Sequence:
-
Gown: Don the chemically resistant gown, ensuring complete coverage.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Put on goggles first, then the face shield.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the gown. Don the outer pair of gloves over the inner pair.
Doffing (Taking Off) Sequence:
-
Outer Gloves: The most contaminated item is removed first. Peel off the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown: Untie or unsnap the gown. Peel it away from your body, touching only the inside surface. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Face Shield and Goggles: Remove from the back of the head to avoid touching the front surface.
-
Respirator (if used): Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]
Disposal of Contaminated Materials
-
Chemical Waste: Unused (3,4-Dichloro-benzylamino)-acetic acid and solutions containing it must be disposed of as hazardous chemical waste.[6] Do not pour down the drain.[9][10] Label the waste container clearly.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, that has come into contact with the chemical must be disposed of as solid hazardous waste.[6] Place these items in a designated, sealed waste container.
Conclusion: A Culture of Safety
Handling potent compounds like (3,4-Dichloro-benzylamino)-acetic acid demands more than just following a checklist; it requires an ingrained culture of safety. The protocols outlined in this guide, from hazard assessment to the meticulous donning and doffing of PPE, are designed to provide a robust framework for protecting yourself and your colleagues. By understanding the "why" behind each recommendation, researchers can make informed, safety-conscious decisions, ensuring that groundbreaking research can proceed without compromising personal well-being.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
